molecular formula C8H10N2O B1274546 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde CAS No. 957313-16-5

1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1274546
CAS No.: 957313-16-5
M. Wt: 150.18 g/mol
InChI Key: DUBVKFJTRDGXSE-UHFFFAOYSA-N
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Description

1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-methyl-1-prop-2-enylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-3-4-10-7(2)8(6-11)5-9-10/h3,5-6H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBVKFJTRDGXSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC=C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389799
Record name 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957313-16-5
Record name 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic building block in the development of novel pharmaceutical and agrochemical agents. The synthesis is presented as a two-step process, commencing with the construction of the pyrazole core through the condensation of allylhydrazine with pentane-2,4-dione, followed by a regioselective formylation at the C4 position via the Vilsmeier-Haack reaction. This document offers a detailed experimental protocol, mechanistic insights, and a discussion of the critical parameters that ensure a successful and high-yielding synthesis. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing them with the necessary technical details to replicate and adapt this methodology for their specific research needs.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The functionalization of the pyrazole ring allows for the fine-tuning of these biological activities and the development of compounds with improved potency and selectivity. Specifically, pyrazole-4-carbaldehydes are versatile intermediates, as the aldehyde group can be readily transformed into a variety of other functional groups, enabling the synthesis of diverse libraries of pyrazole-based compounds for drug discovery and agrochemical research.[2][3][4] this compound, with its allyl and methyl substituents, offers additional points for chemical modification, making it a particularly attractive building block for the synthesis of complex molecular architectures.[2][5]

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the construction of the N-allylated pyrazole ring system, followed by the introduction of the formyl group at the electron-rich C4 position.

Diagram of the Overall Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Vilsmeier-Haack Formylation A Allylhydrazine C 1-Allyl-5-methyl-1H-pyrazole A->C B Pentane-2,4-dione B->C E This compound C->E D POCl3 + DMF (Vilsmeier Reagent) D->E Formylation

Caption: A two-step synthetic route to the target compound.

Experimental Protocols

Step 1: Synthesis of 1-Allyl-5-methyl-1H-pyrazole

The formation of the pyrazole ring is accomplished through the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. In this synthesis, allylhydrazine reacts with pentane-2,4-dione (acetylacetone) to yield the desired N-allylated pyrazole.

Methodology:

  • To a solution of allylhydrazine sulfate (or a related salt) in a suitable solvent such as ethanol or water, a base (e.g., sodium hydroxide or potassium carbonate) is added to liberate the free allylhydrazine.

  • Pentane-2,4-dione is then added dropwise to the reaction mixture at room temperature.

  • The reaction mixture is stirred at room temperature or gently heated to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification of the crude product by column chromatography on silica gel affords pure 1-allyl-5-methyl-1H-pyrazole.

Step 2: Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[6][7][8] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[6][8] This electrophilic reagent then attacks the electron-rich C4 position of the pyrazole ring.[6]

Methodology:

  • In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, anhydrous N,N-dimethylformamide (DMF) is cooled to 0 °C in an ice bath.

  • Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C. This exothermic reaction forms the Vilsmeier reagent, a chloroiminium salt.[6]

  • After the addition is complete, the mixture is stirred at 0 °C for a further 30 minutes.

  • A solution of 1-allyl-5-methyl-1H-pyrazole in a minimal amount of anhydrous DMF is then added dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • The reaction mixture is then heated to 60-80 °C and stirred for several hours. The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice with stirring.

  • The acidic solution is then neutralized with a base, such as sodium hydroxide or sodium bicarbonate solution, until a pH of 7-8 is reached. This should be done cautiously as the neutralization is exothermic.

  • The precipitated product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Mechanistic Insights: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic iminium cation, the Vilsmeier reagent, which then undergoes an electrophilic aromatic substitution with the pyrazole ring.

Diagram of the Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation of Pyrazole DMF DMF H-C(=O)N(CH₃)₂ Intermediate1 O-phosphorylated intermediate DMF->Intermediate1 + POCl₃ POCl3 POCl₃ POCl3->Intermediate1 VilsmeierReagent Vilsmeier Reagent [H-C(Cl)=N⁺(CH₃)₂]Cl⁻ Intermediate1->VilsmeierReagent - OP(O)Cl₂⁻ SigmaComplex σ-complex intermediate VilsmeierReagent->SigmaComplex + Pyrazole Pyrazole 1-Allyl-5-methyl-1H-pyrazole Pyrazole->SigmaComplex IminiumSalt Iminium salt adduct SigmaComplex->IminiumSalt - H⁺ Aldehyde This compound IminiumSalt->Aldehyde Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation of the pyrazole.

Quantitative Data Summary

The following table provides a representative summary of the reagents and expected yields for the synthesis of this compound. Note that these values may be optimized for specific laboratory conditions.

StepReactant 1Molar Eq.Reactant 2Molar Eq.ProductTypical Yield (%)
1 Allylhydrazine1.0Pentane-2,4-dione1.01-Allyl-5-methyl-1H-pyrazole70-85
2 1-Allyl-5-methyl-1H-pyrazole1.0POCl₃1.5-2.0This compound60-75
DMF(Solvent)

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The two-step process, involving a pyrazole ring formation followed by a Vilsmeier-Haack formylation, is well-established and utilizes readily available starting materials. The resulting pyrazole-4-carbaldehyde is a versatile intermediate poised for further chemical transformations, making it a valuable asset in the synthesis of novel compounds for pharmaceutical and agrochemical applications. By understanding the underlying chemical principles and adhering to the detailed experimental protocols, researchers can confidently synthesize this important building block for their discovery programs.

References

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. 2023-09-05. Available from: [Link]

  • Popov, A. V., et al. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. 2019; 2019(5): 148-161.
  • Dar, A. M., and Shamsuzzaman. VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin. 2014; 3(12): 1104-1106.
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available from: [Link]

  • 1-allyl-5-methyl-1h-pyrazole-4 Carbaldehyde. Tradeindia. Available from: [Link]

  • Law, J., et al. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. JoVE. 2023-03-01. Available from: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

  • Abdel-Megeed, M. F., et al. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. 2011; 2011(1): 196-245.
  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar. Available from: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available from: [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available from: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available from: [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. Available from: [Link]

  • Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. Available from: [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available from: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available from: [Link]

  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed. 2021-01-14. Available from: [Link]

Sources

1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The pyrazole core is a privileged scaffold found in numerous pharmaceuticals, and the presence of both an allyl group and a reactive carbaldehyde moiety allows for extensive downstream derivatization. The allyl group can participate in various reactions, including metathesis and palladium-catalyzed couplings, while the aldehyde function serves as a handle for constructing more complex molecular architectures through condensations, oxidations, and reductions.

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound. We will delve into the mechanistic underpinnings of the key transformations, offer detailed step-by-step experimental procedures, and provide insights into process optimization and troubleshooting. The synthetic strategy is presented in two main parts: the formylation of a pyrazole precursor via the Vilsmeier-Haack reaction, followed by the regioselective N-allylation of the resulting intermediate.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule involves two key disconnections: the C-N bond of the allyl group and the C-C bond of the formyl group. This suggests a convergent synthesis starting from a simple pyrazole core. The formyl group can be installed onto the pyrazole ring using a Vilsmeier-Haack reaction, and the allyl group can be introduced via N-alkylation.

G TM This compound INT1 5-Methyl-1H-pyrazole-4-carbaldehyde TM->INT1 N-Allylation INT2 Allyl Bromide TM->INT2 N-Allylation INT3 5-Methyl-1H-pyrazole INT1->INT3 Formylation Vilsmeier Vilsmeier-Haack Reagent (POCl3, DMF) INT1->Vilsmeier Formylation

Caption: Retrosynthetic pathway for the target molecule.

Part I: Synthesis of 5-Methyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a robust and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2][3] The reaction employs a chloroiminium salt, known as the Vilsmeier reagent, which is typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[1][4]

Principle and Mechanism

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates the carbonyl oxygen of DMF, making the carbonyl carbon highly electrophilic. A subsequent intramolecular rearrangement and elimination of a phosphate species yields the electrophilic chloroiminium cation (Vilsmeier reagent).

  • Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the Vilsmeier reagent, typically at the C4 position, which is the most nucleophilic site. This forms a tetrahedral intermediate, which then rearomatizes by losing a proton. Subsequent hydrolysis of the resulting iminium salt during aqueous workup furnishes the desired aldehyde.

Detailed Experimental Protocol: Formylation

This protocol outlines the synthesis of the key intermediate, 5-methyl-1H-pyrazole-4-carbaldehyde, from the commercially available 5-methyl-1H-pyrazole.

Materials:

  • 5-Methyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cold DMF via the dropping funnel over 30 minutes. The reaction is exothermic and should be controlled to maintain the temperature below 10 °C.[1]

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 5-methyl-1H-pyrazole (1.0 equivalent) in anhydrous DCM.

  • Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1][2]

  • Work-up and Isolation: Once the reaction is complete, cool the mixture back to 0 °C.

  • Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This quenching step is highly exothermic.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 5-methyl-1H-pyrazole-4-carbaldehyde as a solid.

Quantitative Data Summary: Formylation
ReagentMolar Eq.RoleKey Parameters
5-Methyl-1H-pyrazole1.0Substrate---
DMF3.0Reagent/SolventAnhydrous
POCl₃1.2Activating AgentAdded dropwise at 0 °C
Reaction Time ------4-6 hours
Reaction Temp. ------60-70 °C
Typical Yield ------60-80%

Part II: N-Allylation of 5-Methyl-1H-pyrazole-4-carbaldehyde

N-alkylation of pyrazoles is a fundamental transformation for modifying their physicochemical properties.[5] The reaction typically involves the deprotonation of the pyrazole nitrogen with a suitable base, followed by nucleophilic attack on an alkylating agent.[5][6] For unsymmetrical pyrazoles, controlling regioselectivity (alkylation at N1 vs. N2) is a critical consideration. In this case, the steric bulk of the C5-methyl group is expected to direct the incoming allyl group to the less hindered N1 position.

Principle and Mechanism

The N-H proton of the pyrazole ring is acidic and can be removed by a base (e.g., sodium hydride, potassium carbonate) to generate a pyrazolate anion. This anion is a potent nucleophile that readily attacks the electrophilic carbon of an alkyl halide, such as allyl bromide, in an Sₙ2 reaction to form the N-alkylated product.

Detailed Experimental Protocol: N-Allylation

Materials:

  • 5-Methyl-1H-pyrazole-4-carbaldehyde

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Allyl bromide

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotonation: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 5-methyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation, evidenced by the cessation of hydrogen gas evolution.[5]

  • Allylation: Add allyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up and Isolation: Upon completion, cool the reaction back to 0 °C.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any excess NaH.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic phase under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (using an appropriate solvent system like ethyl acetate/hexanes) to afford pure this compound.[7]

Quantitative Data Summary: N-Allylation
ReagentMolar Eq.RoleKey Parameters
5-Methyl-1H-pyrazole-4-carbaldehyde1.0Substrate---
Sodium Hydride (NaH)1.2BaseAdded at 0 °C
Allyl Bromide1.1Alkylating AgentAdded at 0 °C
Reaction Time ------2-4 hours
Reaction Temp. ------Room Temperature
Typical Yield ------75-90%

Overall Experimental Workflow

The entire synthetic sequence from the starting pyrazole to the final product is a streamlined two-step process involving formylation followed by allylation.

G cluster_0 Part I: Vilsmeier-Haack Formylation cluster_1 Part II: N-Allylation A 1. Prepare Vilsmeier Reagent (POCl3 + DMF @ 0°C) B 2. Add 5-Methyl-1H-pyrazole in DCM A->B C 3. Heat to 60-70°C (4-6h) B->C D 4. Quench with Ice & Neutralize (NaHCO3) C->D E 5. Extraction (EtOAc) & Purification D->E F 6. Deprotonate Intermediate with NaH in THF @ 0°C E->F Intermediate: 5-Methyl-1H-pyrazole-4-carbaldehyde G 7. Add Allyl Bromide @ 0°C F->G H 8. Stir at RT (2-4h) G->H I 9. Quench with NH4Cl H->I J 10. Extraction (EtOAc) & Purification I->J

Caption: Step-by-step workflow for the synthesis.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon).

  • Allyl Bromide: A lachrymator, toxic, and flammable. Handle with extreme care in a fume hood.

  • DMF: A potential teratogen. Avoid inhalation and skin contact.

  • The quenching steps for both reactions are highly exothermic and must be performed slowly and with adequate cooling to prevent uncontrolled reactions.

Conclusion

This guide details a reliable and efficient two-step synthesis for this compound. The protocol leverages a classical Vilsmeier-Haack formylation followed by a standard N-allylation. The causality behind each experimental choice, from reagent selection to reaction conditions, has been explained to provide a deeper understanding of the process. By following this self-validating protocol, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and materials science.

References

  • ResearchGate. Different strategies for N‐allylation of pyrazole and its derivatives. Available at: [Link]

  • ResearchGate. Catalytic C–H Allylation and Benzylation of Pyrazoles | Request PDF. Available at: [Link]

  • National Institutes of Health (NIH). Enantioselective Addition of Pyrazoles to Dienes - PMC. Available at: [Link]

  • National Institutes of Health (NIH). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC. Available at: [Link]

  • ResearchGate. Bu4NHSO4‐Catalyzed Direct N‐Allylation of Pyrazole and its Derivatives with Allylic Alcohols in Water: A Metal‐Free, Recyclable and Sustainable System | Request PDF. Available at: [Link]

  • National Institutes of Health (NIH). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available at: [Link]

  • Semantic Scholar. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Available at: [Link]

  • Bibliomed. VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Available at: [Link]

  • MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available at: [Link]

  • ResearchGate. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Available at: [Link]

  • ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

  • ARKIVOC. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

  • Tradeindia. 1-allyl-5-methyl-1h-pyrazole-4 Carbaldehyde at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division. Available at: [Link]

Sources

Spectroscopic and Synthetic Profile of 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a representative synthetic protocol for 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde. This key intermediate is valuable in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] The data herein is compiled from typical values for analogous structures and spectroscopic principles, providing a robust resource for researchers in organic synthesis and drug discovery. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to interact with a variety of biological targets.[3][4][5] The presence of the aldehyde functional group enhances the reactivity of this molecule, making it a versatile building block for a range of chemical transformations, including condensation and nucleophilic addition reactions.[6]

Molecular Structure and Key Features

This compound possesses a core pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. This aromatic ring is substituted at the 1-position with an allyl group, at the 5-position with a methyl group, and at the 4-position with a carbaldehyde (aldehyde) group.

Molecular Diagram

Vilsmeier_Haack_Workflow start Start reagent_prep Vilsmeier Reagent Preparation (POCl₃ + DMF) start->reagent_prep reaction Reaction with 1-Allyl-5-methyl-1H-pyrazole reagent_prep->reaction Add pyrazole quench Reaction Quenching (Ice-water & Neutralization) reaction->quench Pour into ice extraction Workup & Extraction quench->extraction Adjust pH purification Purification (Column Chromatography) extraction->purification Dry & concentrate characterization Characterization (NMR, IR, MS) purification->characterization Isolate pure product end End Product characterization->end

Caption: A typical workflow for the Vilsmeier-Haack formylation.

Procedure:

  • Vilsmeier Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring. This in situ generates the Vilsmeier reagent. After the addition is complete, allow the mixture to stir at 0 °C for a designated period, typically 30 minutes.

  • Reaction: Add 1-allyl-5-methyl-1H-pyrazole to the reaction mixture, either neat or dissolved in a small amount of an appropriate solvent.

  • Heating: The reaction mixture is typically heated to a temperature between 60-100 °C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: After the reaction is complete, the mixture is cooled to room temperature and carefully poured into a beaker containing crushed ice. The mixture is then neutralized by the slow addition of a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.

  • Extraction: The aqueous mixture is extracted several times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be purified by column chromatography on silica gel or by recrystallization. [7]

Spectroscopic Characterization Protocols

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. [7]* Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer. [7] IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

  • Instrumentation: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Applications in Research and Development

This compound is a versatile intermediate with potential applications in several areas:

  • Pharmaceutical Development: It serves as a key building block for the synthesis of more complex molecules with potential therapeutic activities. Pyrazole-containing compounds have been investigated for a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. [3][8]* Agrochemicals: This compound can be used in the development of new pesticides and herbicides. [1]* Material Science: The unique electronic properties of the pyrazole ring make its derivatives interesting for applications in materials science, such as in the development of new polymers and coatings. [1]

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties and a viable synthetic route for this compound. The predicted spectroscopic data, coupled with the detailed experimental protocols, offer a valuable resource for researchers engaged in the synthesis and characterization of novel pyrazole derivatives for applications in drug discovery, agrochemicals, and materials science.

References

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.).
  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... - ResearchGate. (n.d.).
  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR. (n.d.). Retrieved from Journal of Chemical and Pharmaceutical Research.
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  • NH / CH stretching region of the IR spectrum of pyrazole ( ≈ 0 . 001% )... - ResearchGate. (n.d.).
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - Semantic Scholar. (n.d.).
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  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. (n.d.).
  • 1-allyl-5-methyl-1h-pyrazole-4 Carbaldehyde at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division - Tradeindia. (n.d.).
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  • 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6 - ResearchGate. (n.d.).
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  • Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. - STM Journals. (n.d.).
  • Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - MDPI. (2024, October 25).
  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from University of Wisconsin-Madison, Department of Chemistry.
  • 1H-Pyrazole-4-carboxaldehyde(35344-95-7) 1 H NMR - ChemicalBook. (n.d.).
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. (2025, August 6).
  • 1-Methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 573117 - PubChem. (n.d.).
  • 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PubMed Central. (n.d.).
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PubMed Central. (n.d.).
  • Spectroscopic and Synthetic Profile of 1-isopropyl-1H-pyrazole-4-carbaldehyde: A Technical Guide - Benchchem. (n.d.).
  • Insilico Design and Synthesis of Novel 4-Arylidene Methyl Phenyl Pyrazol-5-One Derivatives - Research and Reviews. (2016, February 12).
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1H NMR and 13C NMR of 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a foundational class of molecular scaffolds. Among these, pyrazole derivatives are distinguished by their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The specific compound, this compound, serves as a versatile synthetic intermediate, combining the reactive potential of an aldehyde, the unique electronic environment of the pyrazole ring, and the functionality of an allyl group for further chemical modification.[3]

Accurate structural elucidation is the bedrock of chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for determining the precise molecular structure of organic compounds in solution.[4] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed for researchers and drug development professionals, offering not just spectral data, but a detailed interpretation grounded in the fundamental principles of chemical shifts, spin-spin coupling, and molecular environment. We will dissect the spectrum to assign each signal, explain the underlying causalities for the observed phenomena, and provide a robust experimental framework for reproducing and validating these findings.

Molecular Structure and Numbering Scheme

To ensure clarity in spectral assignments, the following standardized numbering scheme for this compound is used throughout this guide. This systematic approach is crucial for correlating specific protons and carbons with their corresponding NMR signals.

Caption: Numbering scheme for this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift (δ) of each proton is governed by its local electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, providing critical connectivity information.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants (J) for the target molecule, typically recorded in a solvent like CDCl₃.

Proton(s)LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Aldehyde-HH-C69.8 - 10.2Singlet (s)-Strongly deshielded by the anisotropic effect and electron-withdrawing nature of the C=O bond.[5]
Pyrazole-HH37.8 - 8.2Singlet (s)-Located in the aromatic region, deshielded by the ring current and adjacent nitrogen atom. No adjacent protons to couple with.
Allyl-CHH-C105.8 - 6.2ddtJ (trans) ≈ 17, J (cis) ≈ 10, J (to C9) ≈ 5Complex splitting due to coupling with two non-equivalent terminal vinyl protons (cis and trans) and the two allylic protons on C9.[6]
Allyl-=CH₂ (trans)H-C11 (trans)5.2 - 5.4ddtJ (trans) ≈ 17, J (gem) ≈ 1.5, J (to C9) ≈ 1.5Coupled to H-C10 (large trans coupling), its geminal partner H-C11(cis) (small geminal coupling), and weakly to the allylic protons on C9.[7]
Allyl-=CH₂ (cis)H-C11 (cis)5.1 - 5.3ddtJ (cis) ≈ 10, J (gem) ≈ 1.5, J (to C9) ≈ 1.5Coupled to H-C10 (medium cis coupling), its geminal partner H-C11(trans), and weakly to the allylic protons on C9.[7]
Allyl-CH₂H₂-C94.8 - 5.0dtJ (to C10) ≈ 5, J (to C11) ≈ 1.5Deshielded by the adjacent N1 of the pyrazole ring. Appears as a doublet of triplets due to major coupling with H-C10 and minor "long-range" coupling to the terminal C11 protons.
Methyl-HH₃-C82.4 - 2.6Singlet (s)-Attached to the pyrazole ring (C5), its chemical shift is influenced by the aromatic system. No adjacent protons result in a singlet.

Note: ddt stands for doublet of doublet of triplets.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the electronic nature of those carbons. Carbons bonded to electronegative atoms or involved in π-systems are typically found further downfield.

Predicted ¹³C NMR Data

The table below details the predicted chemical shifts for each carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are essential for distinguishing between CH₃, CH₂, CH, and quaternary (C) carbons.

Carbon(s)LabelPredicted δ (ppm)DEPT-135Rationale
Aldehyde C=OC6185 - 190No SignalThe carbonyl carbon is highly deshielded due to the double bond to the electronegative oxygen atom.[8]
Pyrazole C3C3140 - 145Positive (CH)Aromatic carbon adjacent to two nitrogen atoms.
Pyrazole C5C5148 - 152No SignalQuaternary carbon attached to the methyl group and N1, typically the most downfield ring carbon.[9][10]
Pyrazole C4C4125 - 130No SignalQuaternary carbon substituted with the electron-withdrawing aldehyde group.[9][10]
Allyl =CHC10130 - 134Positive (CH)sp² hybridized carbon of the vinyl group.
Allyl =CH₂C11118 - 122Positive (CH₂)Terminal sp² hybridized carbon of the vinyl group.
Allyl -CH₂-C950 - 55Negative (CH₂)sp³ hybridized carbon, significantly deshielded by the adjacent nitrogen (N1) of the pyrazole ring.
Methyl -CH₃C812 - 16Positive (CH₃)Aliphatic carbon in a relatively shielded environment.[9]

Experimental Protocols and Validation

To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. This methodology serves as a self-validating system, where consistency in preparation and acquisition parameters leads to reliable spectral results.

Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of this compound.

  • Solvent Selection: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts; CDCl₃ is a common first choice for its versatility.[9]

  • Internal Standard: Add a small amount (1-2 µL) of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm. In many modern spectrometers, the residual solvent peak can be used for referencing, but TMS provides an absolute standard.

  • Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Data Acquisition

The following parameters are typical for a 400 MHz or 500 MHz NMR spectrometer:

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (e.g., zg30).

    • Spectral Width: 16 ppm (-2 to 14 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 2-5 seconds to allow for full magnetization recovery.

    • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

  • ¹³C{¹H} NMR:

    • Pulse Program: Proton-decoupled single-pulse (e.g., zgpg30).

    • Spectral Width: 240 ppm (-10 to 230 ppm).

    • Acquisition Time: ~1-1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 512-1024 scans, as ¹³C has a low natural abundance.

  • 2D NMR (COSY, HSQC, HMBC):

    • Utilize standard library pulse programs.

    • Optimize spectral widths in both dimensions to cover all relevant signals.

    • The number of increments in the indirect dimension and the number of scans per increment should be adjusted to achieve the desired resolution and signal-to-noise ratio. HMBC experiments are particularly crucial for assigning quaternary carbons by observing 2- and 3-bond correlations to known protons.[11]

Workflow for Structural Elucidation

The process of confirming the structure of this compound from its NMR data follows a logical, multi-step workflow.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Assignment cluster_2 Structure Confirmation prep Sample Preparation acq_1d Acquire 1D Spectra (¹H, ¹³C, DEPT) prep->acq_1d assign_1h Assign ¹H Spectrum (Shifts, Integrals, Multiplicity) acq_1d->assign_1h assign_13c Assign ¹³C & DEPT (Identify C, CH, CH₂, CH₃) acq_1d->assign_13c acq_2d Acquire 2D Spectra (COSY, HSQC, HMBC) correlate Correlate with 2D Data - COSY: H-H Connectivity - HSQC: C-H Connectivity - HMBC: Long-Range C-H acq_2d->correlate assign_1h->acq_2d Initial assignments guide 2D experiment setup elucidate Assemble Fragments & Confirm Structure correlate->elucidate report Final Report (Data Tables, Assignments) elucidate->report

Caption: Workflow for NMR-based structural elucidation and validation.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound provides an unambiguous structural confirmation of this important synthetic intermediate. By systematically interpreting chemical shifts, coupling constants, and through-bond correlations from 1D and 2D experiments, a complete and self-consistent assignment of all proton and carbon signals is achieved. This guide serves as a technical resource, demonstrating not only the expected spectral features but also the logical framework and experimental rigor required for accurate molecular characterization. The methodologies and data presented herein provide a reliable foundation for researchers utilizing this compound in pharmaceutical development, agrochemical synthesis, and materials science.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link]

  • Elguero, J., et al. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 17(8), 9789-9821. [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for compounds 1-15 in DMSO-d 6. [Link]

  • Fruchier, A., & Elguero, J. (1976). ¹³C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Spectrochimica Acta Part A: Molecular Spectroscopy, 32(1), 213-217. [Link]

  • Reddy, C. S., et al. (2015). [Ce(L-Pro)₂]₂(Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5(92), 75225-75231. [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). Representative 1 H NMR spectra of the changes of chemical shift of H1 and H2, allyl-CH 2. [Link]

  • Davis, M. (2021). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. YouTube. [Link]

  • Quiñones, R., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by ¹³C NMR Spectroscopy. Molecules, 17(1), 743-751. [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(5), 412-421. [Link]

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  • Amer, A. M., et al. (2014). Synthesis and Antimicrobial Activities of New N-Glycoside from Phenyl Pyrazole Derivatives. Universal Journal of Chemistry, 2(4), 53-58. [Link]

  • Bruix, M., et al. (1990). The 1H and 13C n.m.r. rules for the assignment of 1, 3- and 1, 5- disubstituted pyrazoles: a revision. Magnetic Resonance in Chemistry, 28(9), 803-808. [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR study of perdeuterated pyrazoles. [Link]

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  • Maleki, A., et al. (2018). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 8(2), 793-800. [Link]

  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. [Link]

  • Sharma, V., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

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  • Tradeindia. (n.d.). 1-Allyl-5-methyl-1H-pyrazole-4 Carbaldehyde. [Link]

  • Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier. [Link]

  • Fruchier, A., et al. (1984). ¹H, ¹³C and ¹⁵N NMR spectra of [1,2‐¹⁵N₂]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 473-475. [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR spectral characteristics of 1H-pyrazole. [Link]

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The Pyrazole Core: A Comprehensive Technical Guide to its Physicochemical Properties for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its remarkable versatility and metabolic stability have established it as a "privileged scaffold," forming the structural basis for a multitude of approved therapeutic agents.[1][2] Drugs such as the anti-inflammatory agent Celecoxib, the anticoagulant Apixaban, and numerous kinase inhibitors like Ruxolitinib and Crizotinib all feature this essential core, highlighting its significance in treating a wide array of diseases from cancer to inflammatory disorders.[3][4][5]

This guide provides an in-depth exploration of the fundamental physical and chemical properties of substituted pyrazoles, offering researchers, scientists, and drug development professionals a comprehensive resource to understand and leverage this critical scaffold in their work. We will delve into the structural nuances, spectroscopic signatures, and reactivity patterns that govern the behavior of pyrazole derivatives, providing both theoretical understanding and practical experimental insights.

I. Fundamental Structural and Electronic Properties

Structure, Aromaticity, and Numbering

Pyrazole (1H-pyrazole) is a planar, five-membered aromatic heterocycle.[6][7] Its aromaticity arises from the delocalization of six π-electrons across the ring, a feature that imparts significant stability.[8] The numbering of the pyrazole ring begins at one of the nitrogen atoms and proceeds around the ring to give the other nitrogen the lowest possible number, as illustrated below.[9][10]

Caption: Numbering convention for the pyrazole ring.

The pyrazole ring contains two distinct nitrogen atoms: a "pyrrole-like" nitrogen (N1) which is sp2-hybridized and contributes two electrons to the aromatic system, and a "pyridine-like" nitrogen (N2) which is also sp2-hybridized but its lone pair of electrons resides in an sp2 orbital in the plane of the ring, contributing to the molecule's basicity.[6]

Tautomerism

A key feature of N-unsubstituted pyrazoles is their ability to exist as two tautomeric forms in solution, which can interconvert via proton transfer. This annular tautomerism can significantly influence the molecule's reactivity and its interactions with biological targets. The equilibrium between the tautomers is influenced by the nature and position of substituents on the ring.

Tautomerism Tautomer1 3-Substituted Pyrazole N1-H Tautomer2 5-Substituted Pyrazole N2-H Tautomer1->Tautomer2 Proton Transfer Tautomer2->Tautomer1

Caption: Annular tautomerism in a substituted pyrazole.

II. Physicochemical Properties and their Modulation

The physical properties of substituted pyrazoles, such as acidity/basicity, solubility, and lipophilicity, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. These properties can be finely tuned through the introduction of various substituents.

Acidity and Basicity (pKa)

The N-unsubstituted pyrazole is a weak base with a pKb of 11.5, attributed to the pyridine-like N2 atom.[8] The pyrrole-like N1 proton is weakly acidic. The pKa of the pyrazole ring is highly sensitive to the electronic effects of substituents. Electron-withdrawing groups (EWGs) decrease the basicity of the N2 atom and increase the acidity of the N1-H proton, while electron-donating groups (EDGs) have the opposite effect.[11]

Substituent at C4pKa (Conjugate Acid)Reference
-H~2.5General textbook value
-NO2< 1Estimated
-CH3~3.0Estimated
-Cl~1.5Estimated
Solubility and Lipophilicity

The solubility of pyrazole derivatives is crucial for their bioavailability. The parent pyrazole is partially soluble in water.[8] Substitution with polar functional groups (-OH, -COOH, -NH2) generally increases aqueous solubility, while the introduction of nonpolar, lipophilic groups (alkyl, aryl) decreases it. The lipophilicity, often expressed as logP, is a key parameter in drug design, influencing membrane permeability and protein binding.

III. Spectroscopic Characterization

A thorough spectroscopic analysis is essential for the structural elucidation and purity assessment of substituted pyrazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The chemical shifts of the pyrazole ring protons are characteristic. In the parent pyrazole, the C4-H proton appears as a triplet around δ 6.3 ppm, while the C3-H and C5-H protons are observed as doublets around δ 7.6 ppm.[8] The N1-H proton is typically a broad singlet at a downfield chemical shift (δ 12-14 ppm) and its position is solvent-dependent.[12]

  • ¹³C NMR: The carbon chemical shifts are also informative. For pyrazole, the C4 resonance is found at approximately δ 105 ppm, while the C3 and C5 carbons appear at around δ 135 ppm.[8]

Position¹H Chemical Shift (δ, ppm) in CDCl₃¹³C Chemical Shift (δ, ppm) in CDCl₃
C3-H~7.6~135
C4-H~6.3~105
C5-H~7.6~135
N1-H12-14 (broad)-

Note: Chemical shifts are highly dependent on the solvent and the nature of substituents.[12]

Infrared (IR) Spectroscopy

The IR spectrum of an N-unsubstituted pyrazole shows a characteristic broad N-H stretching band in the region of 3100-3500 cm⁻¹, indicative of hydrogen bonding.[12] C=N and C=C stretching vibrations are typically observed in the 1400-1600 cm⁻¹ region.

UV-Vis Spectroscopy

Pyrazoles exhibit UV absorption maxima around 210 nm.[8] The position and intensity of the absorption bands are influenced by the substituents on the ring and the solvent.

IV. Chemical Reactivity: A Guide to Functionalization

The reactivity of the pyrazole ring is a key consideration for the synthesis of diverse derivatives.

Electrophilic Aromatic Substitution

The pyrazole ring is susceptible to electrophilic attack, with the C4 position being the most electron-rich and therefore the preferred site of substitution.[8][13] This is due to the electron-withdrawing nature of the two adjacent nitrogen atoms, which deactivates the C3 and C5 positions towards electrophiles.[14]

Electrophilic_Substitution Pyrazole Pyrazole Intermediate Sigma Complex (C4-attack) Pyrazole->Intermediate + E⁺ Electrophile Electrophile (E⁺) Product 4-Substituted Pyrazole Intermediate->Product - H⁺

Caption: General mechanism of electrophilic substitution at C4.

Common electrophilic substitution reactions include:

  • Nitration: Using a mixture of nitric acid and sulfuric acid yields 4-nitropyrazole.[15]

  • Sulfonation: Reaction with fuming sulfuric acid gives pyrazole-4-sulfonic acid.[15]

  • Halogenation: Bromination and chlorination readily occur at the C4 position.

  • Acylation: Friedel-Crafts acylation can be challenging, but direct acylation of N-substituted pyrazoles with acid anhydrides in the presence of a strong acid catalyst is an effective method.[16][17]

N-Alkylation and N-Acylation

The N1 position of the pyrazole ring can be readily functionalized through alkylation or acylation.[14]

  • N-Alkylation: This is typically achieved by deprotonating the N1-H with a base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl halide.[18][19] Regioselectivity in unsymmetrical pyrazoles can be a challenge, often yielding a mixture of N1 and N2 alkylated products.[20][21] The choice of base and solvent can influence the regiochemical outcome.[20]

  • N-Acylation: Reaction with acid chlorides or anhydrides leads to the formation of N-acylpyrazoles.[22][23] These compounds are useful as activated acylating agents themselves.

Metalation and Cross-Coupling Reactions

Modern synthetic methods have enabled the functionalization of pyrazoles through metalation followed by cross-coupling reactions. Deprotonation at C5 (or C3) with a strong base like n-butyllithium, followed by quenching with an electrophile, allows for the introduction of a variety of substituents. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, are also powerful tools for the synthesis of highly functionalized pyrazole derivatives.

V. The Pyrazole Scaffold in Drug Design: A Case Study of Celecoxib

Celecoxib (Celebrex®) is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation.[24][25] Its structure perfectly illustrates the principles of pyrazole-based drug design.

Caption: Key structural features of Celecoxib.

The diaryl-substituted pyrazole core is crucial for its activity.[24] The trifluoromethyl group at the C3 position and the p-tolyl group at the C5 position contribute to the selective binding to the COX-2 enzyme.[26] The benzenesulfonamide moiety at the N1 position is also essential for its inhibitory potency.[26]

VI. Experimental Protocols

General Procedure for N-Alkylation of a Pyrazole

Objective: To synthesize an N-alkylated pyrazole derivative.

Materials:

  • Substituted pyrazole

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

Procedure:

  • To a solution of the substituted pyrazole (1.0 eq) in the anhydrous solvent, add the base (1.2-1.5 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated pyrazole.

Workflow for a Typical MTT Cytotoxicity Assay

Objective: To assess the anticancer activity of a substituted pyrazole compound.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Cell Seeding: Cancer cells are seeded into 96-well plates. B 2. Compound Treatment: Cells are treated with serial dilutions of the pyrazole compound. A->B C 3. Incubation: Plates are incubated for a specified period (e.g., 48-72 hours). B->C D 4. MTT Addition: MTT reagent is added to each well. C->D E 5. Formazan Solubilization: Formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). D->E F 6. Absorbance Reading: Absorbance is measured using a plate reader (e.g., at 570 nm). E->F G 7. Data Analysis: Calculate cell viability and IC₅₀ values. F->G

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Conclusion

The substituted pyrazole scaffold continues to be a rich source of novel therapeutic agents due to its favorable physicochemical properties and synthetic tractability.[5] A deep understanding of its structure, reactivity, and spectroscopic characteristics is paramount for medicinal chemists aiming to design and synthesize the next generation of pyrazole-based drugs. This guide has provided a comprehensive overview of these core principles, offering a foundation for further exploration and innovation in this exciting field of drug discovery.

References

  • Future Medicinal Chemistry. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]

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  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

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  • PharmaCompass. (n.d.). Celecoxib. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Vilsmeier-Haack Formylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical examination of the Vilsmeier-Haack reaction, specifically tailored to its application in the formylation of pyrazole scaffolds. As a cornerstone reaction in heterocyclic chemistry, its mastery is crucial for the synthesis of advanced intermediates in pharmaceutical and materials science. This guide moves beyond a simple recitation of steps to explore the underlying principles, causal relationships in experimental design, and self-validating protocols that ensure reproducibility and success.

Core Principles: The Vilsmeier Reagent and Pyrazole Reactivity

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic systems.[1][2][3] Its success with pyrazoles hinges on two key factors: the generation of a suitable electrophile and the inherent electronic nature of the pyrazole ring.

In Situ Generation of the Electrophile: The Vilsmeier Reagent

The active formylating agent, the Vilsmeier reagent, is not a shelf-stable compound but is generated in situ. It is typically formed from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[4][5][6] This reaction produces a highly electrophilic chloroiminium salt, specifically the (chloromethylene)dimethyliminium ion.[3][7]

The formation is an exothermic process where the lone pair of the amide oxygen attacks the phosphorus atom of POCl₃, leading to a cascade that ultimately generates the iminium cation. This cation is resonance-stabilized, which tempers its reactivity, making it a weak but effective electrophile for electron-rich substrates.[6][8]

Vilsmeier_Reagent_Formation cluster_0 Reagents cluster_1 Vilsmeier Reagent DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent [(CH₃)₂N=CHCl]⁺ (Chloroiminium Ion) DMF->Vilsmeier_Reagent Reaction POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent Activation

Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

The Electronic Landscape of the Pyrazole Ring

Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The electronic distribution within this ring is non-uniform. The two electronegative nitrogen atoms decrease the electron density at the C3 and C5 positions.[9][10] Consequently, the C4 position possesses the highest electron density, making it the most nucleophilic and the preferred site for electrophilic aromatic substitution.[11][12][13] This inherent regioselectivity is the primary reason the Vilsmeier-Haack reaction is a reliable method for producing pyrazole-4-carbaldehydes.[14]

The Reaction Mechanism: A Step-by-Step Causal Chain

The formylation of pyrazole is a classic two-stage electrophilic aromatic substitution followed by hydrolysis. Understanding each step is critical for troubleshooting and optimization.

  • Electrophilic Attack: The reaction initiates with the nucleophilic C4 carbon of the pyrazole ring attacking the electrophilic carbon of the Vilsmeier reagent.[4][14] This step temporarily disrupts the aromaticity of the pyrazole ring, forming a cationic intermediate known as a sigma complex.

  • Restoration of Aromaticity: A base (such as the chloride or dichlorophosphate anion present in the mixture) abstracts the proton from the C4 carbon, collapsing the sigma complex and restoring the aromatic sextet. This results in a pyrazole ring substituted at the C4 position with an iminium group.[2]

  • Hydrolysis: The reaction is quenched with water during the work-up phase. The iminium salt intermediate is readily hydrolyzed.[5] Water attacks the electrophilic iminium carbon, and after a series of proton transfers, dimethylamine is eliminated, yielding the final pyrazole-4-carbaldehyde.[15][16][17]

Vilsmeier_Mechanism Vilsmeier-Haack Formylation Mechanism of Pyrazole reagents 1. Reagent Formation DMF + POCl₃ vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ reagents->vilsmeier attack 2. Electrophilic Attack Pyrazole C4 attacks Vilsmeier Reagent vilsmeier->attack pyrazole Pyrazole Substrate pyrazole->attack sigma Sigma Complex (Cationic Intermediate) attack->sigma aromatization 3. Deprotonation Restoration of Aromaticity sigma->aromatization -H⁺ iminium_salt Iminium Salt Intermediate aromatization->iminium_salt hydrolysis 4. Aqueous Work-up Hydrolysis of Iminium Salt iminium_salt->hydrolysis + H₂O product Final Product Pyrazole-4-carbaldehyde hydrolysis->product

Caption: The mechanistic pathway of pyrazole formylation.

A Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step includes checks and rationales to ensure the reaction proceeds as expected. Adherence to anhydrous conditions until the final quench is paramount for success.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Key Properties/Hazards
Pyrazole Substrate--Varies by substrate
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous grade required; irritant
Phosphorus Oxychloride (POCl₃)POCl₃153.33Highly corrosive, reacts violently with water
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous grade; volatile solvent
Saturated NaHCO₃ (aq)NaHCO₃84.01Used for neutralization; gas evolution
Anhydrous MgSO₄ or Na₂SO₄--Drying agent
Crushed IceH₂O18.02For controlled reaction quenching
Step-by-Step Methodology

Workflow cluster_prep 1. Vilsmeier Reagent Preparation cluster_reaction 2. Formylation cluster_workup 3. Work-up & Isolation prep_1 Charge flask with anhydrous DMF under N₂ prep_2 Cool to 0 °C (ice bath) prep_1->prep_2 prep_3 Add POCl₃ dropwise with vigorous stirring (Maintain T < 10 °C) prep_2->prep_3 prep_4 Stir at 0-10 °C for 30 min prep_3->prep_4 react_1 Add pyrazole substrate (neat or in DMF/DCM) prep_4->react_1 react_2 Heat to target temperature (e.g., 60-90 °C) react_1->react_2 react_3 Monitor by TLC until starting material is consumed react_2->react_3 work_1 Cool reaction to RT react_3->work_1 work_2 Pour slowly onto crushed ice work_1->work_2 work_3 Neutralize carefully with sat. NaHCO₃ to pH 7-8 work_2->work_3 work_4 Extract with organic solvent (e.g., DCM) work_3->work_4 work_5 Dry organic layer (Na₂SO₄), filter, concentrate work_4->work_5 work_6 Purify (e.g., column chromatography) work_5->work_6

Caption: A validated experimental workflow for pyrazole formylation.

  • Reagent Preparation (0 °C, Inert Atmosphere):

    • In a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (e.g., 10 mL per 10 mmol of substrate).

    • Cool the flask in an ice-water bath to 0 °C.

    • Causality Check: This initial cooling is critical to control the highly exothermic reaction between DMF and POCl₃, preventing reagent decomposition.[14]

    • Slowly add POCl₃ (typically 1.1 to 1.5 equivalents) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Once the addition is complete, stir the resulting pale yellow to colorless solution for an additional 30 minutes at 0-10 °C to ensure complete formation of the Vilsmeier reagent.

  • Formylation Reaction (Elevated Temperature):

    • Add the pyrazole substrate (1.0 equivalent), either neat or dissolved in a minimal amount of anhydrous DMF or DCM, to the freshly prepared Vilsmeier reagent.

    • Slowly warm the reaction mixture to room temperature and then heat to the desired temperature (typically 60-90 °C).

    • Self-Validation: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A small aliquot should be carefully quenched in a separate vial with aqueous sodium bicarbonate, extracted, and spotted. The disappearance of the starting material spot indicates reaction completion. This prevents unnecessary heating and potential side reactions.[14]

  • Work-up and Isolation:

    • After the reaction is complete (as determined by TLC), cool the mixture to room temperature.

    • In a separate beaker, prepare a large amount of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with stirring.

    • Causality Check: This step quenches the reactive POCl₃ and initiates the hydrolysis of the iminium salt intermediate. The large volume of ice absorbs the heat from this exothermic process.[18]

    • Carefully neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8. Be cautious of vigorous gas (CO₂) evolution.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the resulting crude product by silica gel column chromatography or recrystallization to yield the pure pyrazole-4-carbaldehyde.

Influence of Structure and Conditions on Reaction Outcome

The success and efficiency of the Vilsmeier-Haack formylation are highly dependent on the pyrazole's substitution pattern and the chosen reaction conditions.

FactorObservationRationale & Field Insight
N1-Substitution N-unsubstituted pyrazoles often fail to undergo formylation under standard conditions.[19]The acidic N-H proton can react with the Vilsmeier reagent, deactivating the system. Therefore, an N-alkyl or N-aryl substituent is typically a prerequisite for successful C4 formylation.
Ring Substituents Electron-donating groups (EDGs) at C3/C5 accelerate the reaction. Electron-withdrawing groups (EWGs) hinder it.[20][21]EDGs increase the nucleophilicity of the pyrazole ring, facilitating the initial electrophilic attack. Substrates with strong EWGs may require more forcing conditions (higher temperatures, longer reaction times) to achieve acceptable yields.[22]
Temperature Higher temperatures (e.g., 120 °C) can significantly improve yields for less reactive substrates.[18][22]The Vilsmeier reagent is a weak electrophile. Increased thermal energy is required to overcome the activation barrier for electron-deficient or sterically hindered pyrazoles.
Reagent Stoichiometry An excess of the Vilsmeier reagent (e.g., 2-4 equivalents) is often beneficial for deactivated systems.[18]For substrates where reactivity is low, increasing the concentration of the electrophile can drive the reaction equilibrium towards the product, improving conversion and yield.

Conclusion

The Vilsmeier-Haack reaction is a robust and highly regioselective method for the synthesis of pyrazole-4-carbaldehydes, which are invaluable building blocks in drug discovery and materials science.[23][24] A thorough understanding of the mechanism—from the initial formation of the chloroiminium electrophile to the final hydrolysis of the iminium intermediate—is essential for any scientist employing this reaction. Success is predicated on careful control of experimental parameters, particularly the maintenance of anhydrous conditions and the strategic adjustment of temperature and stoichiometry to match the electronic properties of the specific pyrazole substrate. By following the validated protocols and causal principles outlined in this guide, researchers can reliably and efficiently access these critical chemical scaffolds.

References

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  • Vilsmeier–Haack reaction - Wikipedia. (2023, December 19). Wikipedia. Retrieved January 17, 2026, from [Link]

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  • Kumari, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27353-27383. Retrieved January 17, 2026, from [Link]

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  • Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112. Retrieved January 17, 2026, from [Link]

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An In-Depth Technical Guide to the Synthesis of 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural motif, featuring a reactive aldehyde function and an allyl group for further diversification, makes it a valuable intermediate for the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic routes to this target molecule, focusing on the selection of starting materials, the rationale behind the chosen methodologies, and detailed experimental considerations.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound reveals a convergent synthetic strategy. The formyl group at the C-4 position can be introduced via an electrophilic formylation, most commonly the Vilsmeier-Haack reaction. The allyl group on the N-1 nitrogen can be installed through N-alkylation of a pyrazole precursor. This leads to a key intermediate: 5-methyl-1H-pyrazole. The pyrazole ring itself can be constructed from simple, commercially available acyclic precursors.

Retrosynthesis target This compound intermediate1 1-Allyl-5-methyl-1H-pyrazole target->intermediate1 Vilsmeier-Haack Formylation intermediate2 5-Methyl-1H-pyrazole intermediate1->intermediate2 N-Allylation starting_materials Ethyl Acetoacetate + Hydrazine intermediate2->starting_materials Pyrazole Synthesis (Knorr)

Caption: Retrosynthetic pathway for this compound.

Part 1: Synthesis of the 5-Methyl-1H-pyrazole Core

The foundational step in this synthesis is the construction of the 5-methyl-1H-pyrazole ring. The Knorr pyrazole synthesis and its variations offer a robust and high-yielding approach.

Starting Materials:
Starting MaterialRoleKey Considerations
Ethyl Acetoacetate1,3-Dicarbonyl componentReadily available, provides the C3-C4-C5 backbone and the C5-methyl group.
Hydrazine HydrateDinucleophileHighly reactive, ensure proper handling and stoichiometry.
EthanolSolventA common solvent for this condensation reaction.
Acetic Acid (catalytic)CatalystFacilitates the cyclization and dehydration steps.
Reaction Mechanism and Rationale:

The synthesis proceeds through the condensation of hydrazine with the two electrophilic carbonyl centers of ethyl acetoacetate.

  • Nucleophilic Attack: The more nucleophilic nitrogen of hydrazine attacks the more electrophilic ketone carbonyl of ethyl acetoacetate.

  • Cyclization: An intramolecular nucleophilic attack by the second nitrogen atom onto the ester carbonyl leads to a cyclic intermediate.

  • Dehydration: Elimination of two molecules of water results in the formation of the aromatic pyrazole ring.

Knorr_Pyrazole_Synthesis cluster_0 Knorr Pyrazole Synthesis EAA Ethyl Acetoacetate Intermediate Cyclic Intermediate EAA->Intermediate + Hydrazine Hydrazine Hydrazine Product 5-Methyl-1H-pyrazole Intermediate->Product - 2 H₂O

Caption: Simplified workflow of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 5-Methyl-1H-pyrazole
  • To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add hydrazine hydrate (1.0 eq) dropwise at room temperature with stirring.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or recrystallization.

Part 2: N-Allylation of 5-Methyl-1H-pyrazole

With the pyrazole core in hand, the next step is the introduction of the allyl group at the N-1 position. This is a standard N-alkylation reaction.[1][2][3][4][5]

Starting Materials:
Starting MaterialRoleKey Considerations
5-Methyl-1H-pyrazoleNucleophileThe substrate for alkylation.
Allyl BromideAlkylating AgentA reactive electrophile. Handle in a well-ventilated fume hood. Other allyl halides can also be used.
Potassium CarbonateBaseDeprotonates the pyrazole nitrogen, increasing its nucleophilicity. Other non-nucleophilic bases can be used.
Acetone or DMFSolventAprotic polar solvents are ideal for this type of reaction.
Reaction Mechanism and Rationale:

The reaction follows an SN2 mechanism. The basic conditions deprotonate the pyrazole ring, forming a pyrazolate anion, which is a potent nucleophile. This anion then attacks the electrophilic carbon of allyl bromide, displacing the bromide and forming the N-C bond.

N_Allylation cluster_1 N-Allylation of Pyrazole Pyrazole 5-Methyl-1H-pyrazole Pyrazolate Pyrazolate Anion Pyrazole->Pyrazolate + K₂CO₃ Product 1-Allyl-5-methyl-1H-pyrazole Pyrazolate->Product + Allyl Bromide - KBr AllylBromide Allyl Bromide

Caption: Workflow for the N-allylation of 5-methyl-1H-pyrazole.

Experimental Protocol: Synthesis of 1-Allyl-5-methyl-1H-pyrazole
  • To a solution of 5-methyl-1H-pyrazole (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add allyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and stir for 8-12 hours, monitoring by TLC.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Part 3: Vilsmeier-Haack Formylation of 1-Allyl-5-methyl-1H-pyrazole

The final and most critical step is the regioselective formylation of the pyrazole ring at the C-4 position. The Vilsmeier-Haack reaction is the method of choice for this transformation on electron-rich heterocyclic systems.[6][7][8][9][10][11]

Starting Materials:
Starting MaterialRoleKey Considerations
1-Allyl-5-methyl-1H-pyrazoleSubstrateThe N-substituted pyrazole directs formylation to the C-4 position.
Dimethylformamide (DMF)Formylating Agent SourceReacts with phosphorus oxychloride to form the Vilsmeier reagent. Must be anhydrous.
Phosphorus Oxychloride (POCl₃)Activating AgentHighly reactive and corrosive. Reacts exothermically with DMF. Must be handled with extreme care under anhydrous conditions.
Reaction Mechanism and Rationale:

The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism.

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates DMF to form the electrophilic chloroiminium ion (Vilsmeier reagent).[10]

  • Electrophilic Attack: The electron-rich C-4 position of the pyrazole ring attacks the Vilsmeier reagent.

  • Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the final aldehyde.

The N-1 substituent is crucial as it deactivates the adjacent C-5 position and directs the electrophilic attack to the C-4 position.[8]

Vilsmeier_Haack cluster_2 Vilsmeier-Haack Formylation DMF_POCl3 DMF + POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF_POCl3->Vilsmeier_Reagent Formation Allylpyrazole 1-Allyl-5-methyl-1H-pyrazole Iminium_Salt Iminium Salt Intermediate Allylpyrazole->Iminium_Salt + Vilsmeier Reagent Product This compound Iminium_Salt->Product Hydrolysis

Sources

An In-depth Technical Guide to 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde (CAS 158108-80-4)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 158108-80-4), a heterocyclic aldehyde belonging to the pyrazole class of compounds. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities.[1][2] This molecule, with its allyl and methyl substitutions, presents itself as a valuable and versatile building block for the synthesis of novel bioactive compounds. While specific research on this particular derivative is not extensively documented in publicly accessible literature, this guide synthesizes the known properties of the broader pyrazole-4-carbaldehyde class to provide a robust framework for its potential applications, synthesis, and biological evaluation. We will delve into its physicochemical properties, provide a detailed, adaptable synthetic protocol via the Vilsmeier-Haack reaction, explore potential mechanisms of action and therapeutic applications, and outline standardized protocols for its biological screening.

Chemical & Physical Properties

Understanding the fundamental characteristics of this compound is crucial for its handling, characterization, and application in synthetic chemistry and biological assays.

2.1 IUPAC Name, Synonyms, and Identifiers

  • IUPAC Name: this compound

  • Synonyms: 1-prop-2-enyl-5-methyl-1H-pyrazole-4-carbaldehyde

  • CAS Number: 158108-80-4

  • Molecular Formula: C₇H₈N₂O

  • Molecular Weight: 136.15 g/mol [3]

2.2 Structural Information

The molecule features a five-membered pyrazole ring with an allyl group at the N1 position, a methyl group at the C5 position, and a carbaldehyde (formyl) group at the C4 position.

2.3 Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

PropertyValueSource
Appearance Pale yellow to light brown liquid or powder[3]
Purity ≥98% (typical for commercial products)[3]
Solubility Soluble in common organic solvents such as ethanol and dichloromethane.[3]
Storage Store in a cool, dry place away from direct sunlight and incompatible materials.[3]
Shelf Life Approximately 2 years if stored appropriately.[3]

Synthesis and Manufacturing

The Vilsmeier-Haack reaction is a widely employed and efficient method for the synthesis of pyrazole-4-carbaldehydes from the corresponding hydrazones.[4][5][6] This reaction involves the formylation of an activated aromatic or heterocyclic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4][5]

3.1 Synthetic Workflow: Vilsmeier-Haack Reaction

The synthesis of this compound would logically proceed through the formation of a hydrazone intermediate, followed by cyclization and formylation.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Cyclization & Formylation A Starting Material (e.g., a suitable ketone/aldehyde) C Hydrazone Intermediate A->C Reaction B Allylhydrazine B->C Reaction E This compound C->E Cyclization & Formylation D Vilsmeier Reagent (DMF + POCl₃) D->E Reactant

Caption: Synthetic workflow for this compound.

3.2 Detailed Synthetic Protocol (Illustrative)

The following is a representative protocol for the synthesis of a substituted pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction, which can be adapted for the target molecule.

Materials:

  • Appropriate hydrazone precursor

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium hydroxide solution (for neutralization)

  • Ethyl acetate and petroleum ether (for chromatography)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Apparatus for flash column chromatography

Procedure:

  • Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous DMF. Cool the flask in an ice bath. Add POCl₃ dropwise to the cold, stirred DMF. Stir the mixture at 0°C for 30-60 minutes to form the Vilsmeier reagent.

  • Reaction with Hydrazone: Dissolve the hydrazone precursor in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 80-90°C for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and pour it onto crushed ice. Neutralize the acidic solution carefully with a dilute sodium hydroxide solution until a precipitate forms.

  • Isolation and Purification: Collect the precipitate by filtration, wash it with water, and dry it. Purify the crude product by flash column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to obtain the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Potential Mechanism of Action and Biological Activity

While specific biological data for this compound is limited, the pyrazole scaffold is a cornerstone in medicinal chemistry, known to interact with a variety of biological targets.

4.1 Postulated Pharmacological Targets and Pathways

Derivatives of pyrazole are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[7] The mechanism of action often involves the inhibition of key enzymes or the modulation of signaling pathways implicated in disease pathogenesis.

G cluster_0 Potential Cellular Targets cluster_1 Downstream Cellular Effects cluster_2 Potential Therapeutic Outcomes A 1-Allyl-5-methyl-1H- pyrazole-4-carbaldehyde B Enzymes (e.g., COX, LOX, Kinases) A->B Inhibition C Microbial Targets (e.g., Cell Wall Synthesis, DNA Gyrase) A->C Inhibition D Receptors A->D Modulation E Inhibition of Pro-inflammatory Mediators (Prostaglandins, Leukotrienes, Cytokines) B->E F Inhibition of Microbial Growth C->F G Modulation of Cell Signaling (e.g., Apoptosis, Proliferation) D->G H Anti-inflammatory & Analgesic Effects E->H I Antimicrobial & Antifungal Activity F->I J Anticancer Activity G->J

Caption: Postulated mechanisms of action and therapeutic outcomes.

4.2 Areas for Biological Investigation

Based on the activities of related pyrazole-4-carbaldehyde derivatives, the following areas warrant investigation for this specific compound:

  • Anti-inflammatory and Analgesic Activity: Evaluation of its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as its efficacy in animal models of inflammation and pain.[8][9]

  • Antimicrobial and Antifungal Activity: Screening against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).[10][11]

  • Anticancer Activity: Assessment of its cytotoxicity against various cancer cell lines and investigation of its potential to induce apoptosis or inhibit cell proliferation.[12][13]

Protocols for Biological Evaluation

To ascertain the therapeutic potential of this compound, a systematic approach to biological screening is necessary. The following are standardized, step-by-step protocols for initial in vitro screening.

5.1 Protocol 1: In Vitro Anti-inflammatory Activity Screening

This protocol assesses the compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[14]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • 96-well cell culture plates

  • This compound

  • A known anti-inflammatory drug (e.g., Dexamethasone) as a positive control

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Nitric Oxide Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control. Determine the IC₅₀ value (the concentration that inhibits 50% of NO production).

5.2 Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.[15][16]

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • 0.5 McFarland standard

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Perform two-fold serial dilutions of the test compound in MHB in a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well. Include positive (inoculum + standard antibiotic) and negative (inoculum only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

5.3 Protocol 3: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol assesses the compound's ability to inhibit the proliferation of cancer cells.[13][17]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Appropriate cell culture medium with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • This compound

  • A known anticancer drug (e.g., Doxorubicin) as a positive control

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Safety and Handling

  • Hazard Identification: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.[19][20]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[18][21]

  • Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[18]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[3]

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.[21]

Sourcing and Procurement

This compound is available from various chemical suppliers that specialize in research chemicals and building blocks for organic synthesis. When sourcing this compound, it is imperative to ensure the supplier's reputation and their ability to provide a certificate of analysis (CoA) to verify the purity and identity of the product.

7.1 Reputable Suppliers

A list of potential suppliers for pyrazole derivatives includes:

  • Sigma-Aldrich (Merck)

  • Apollo Scientific[1]

  • ChemScene[22]

  • National Analytical Corporation - Chemical Division[3]

  • Chem-Impex[23]

Note: Availability may vary, and it is recommended to contact suppliers directly for current stock and pricing information.

7.2 Quality Considerations

  • Purity: Request a product with the highest possible purity (typically ≥98%) for use in biological assays to avoid confounding results.

  • Certificate of Analysis (CoA): Always request a CoA that includes data from analytical techniques such as NMR and mass spectrometry to confirm the structure and purity of the compound.

  • Proper Storage and Shipping: Ensure the supplier provides appropriate storage and shipping conditions to maintain the stability of the compound.

References

  • Mikhaleva, A. I., Ivanoc, A. V., Skital'tseva, E. V., Ushakov, I. A., Vasil'tsov, A. M., & Trofimov, B. A. (2009). An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis, 2009(04), 587-590.
  • Basic protocol to assess preclinical anticancer activity. It can be used as a standalone tool to evaluate the activity of novel compounds. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved January 17, 2026, from [Link]

  • Vilsmeier–Haack reaction. (2023, December 2). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Vilsmeier-Haack reaction. (n.d.). Name-Reaction.com. Retrieved January 17, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). NIH. Retrieved January 17, 2026, from [Link]

  • 1-allyl-5-methyl-1h-pyrazole-4 Carbaldehyde at Best Price in Mumbai, Maharashtra. (n.d.). National Analytical Corporation - Chemical Division. Retrieved January 17, 2026, from [Link]

  • Vilsmeier haack rxn. (2016, November 28). Slideshare. Retrieved January 17, 2026, from [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2018). NIH. Retrieved January 17, 2026, from [Link]

  • Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. (2022). Degres Journal. Retrieved January 17, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2022). NIH. Retrieved January 17, 2026, from [Link]

  • (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. (2022). Frontiers. Retrieved January 17, 2026, from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. Retrieved January 17, 2026, from [Link]

  • SAFETY DATA SHEET. (2025, December 20). Fisher Scientific. Retrieved January 17, 2026, from [Link]

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2018). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2021). Chemical Methodologies. Retrieved January 17, 2026, from [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024). MDPI. Retrieved January 17, 2026, from [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2023). NIH. Retrieved January 17, 2026, from [Link]

  • Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. (2024). Pharmacia. Retrieved January 17, 2026, from [Link]

  • Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2016). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • 1H-pyrazole-4-carbaldehyde. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved January 17, 2026, from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). NIH. Retrieved January 17, 2026, from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2022). ACS Omega. Retrieved January 17, 2026, from [Link]

  • 1-Methyl-1H-pyrazole-4-carbaldehyde. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • 5-methyl-1-pyrimidin-2-ylpyrazole-4-carbaldehyde. (n.d.). Chemical Synthesis Database. Retrieved January 17, 2026, from [Link]

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Reactivity of the aldehyde group in pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in Pyrazole-4-carbaldehydes

Abstract

Pyrazole-4-carbaldehydes are pivotal building blocks in modern medicinal chemistry and materials science. The unique electronic properties of the pyrazole ring impart a distinct reactivity profile to the C4-formyl group, making it a versatile handle for a vast array of chemical transformations. This guide provides an in-depth exploration of the synthesis and reactivity of pyrazole-4-carbaldehydes, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, from the workhorse Vilsmeier-Haack formylation to key transformations of the aldehyde group, including condensation, oxidation, reduction, and heterocycle formation.

Introduction: The Electronic Influence of the Pyrazole Core

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure is not merely a passive scaffold; its electronic nature profoundly dictates the reactivity of its substituents. The two nitrogen atoms exert a collective electron-withdrawing effect on the ring system, which reduces the electron density, particularly at the C4 position.[1][2] Consequently, an aldehyde group at this position (a pyrazole-4-carbaldehyde) is rendered significantly more electrophilic than a standard benzaldehyde. This heightened electrophilicity makes the aldehyde's carbonyl carbon an excellent target for nucleophilic attack, forming the basis for the rich and diverse chemistry of this compound class. This inherent reactivity has positioned pyrazole-4-carbaldehydes as privileged intermediates in the synthesis of compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5][6]

Synthesis of Pyrazole-4-carbaldehydes: The Vilsmeier-Haack Reaction

While several methods exist for the synthesis of pyrazole-4-carbaldehydes, including the oxidation of the corresponding 4-methyl or 4-hydroxymethyl pyrazoles, the Vilsmeier-Haack reaction remains the most robust and widely employed method.[7][8] This reaction introduces a formyl group (-CHO) onto an electron-rich heterocycle using a Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[9][10] The reaction is highly regioselective for the C4 position of the pyrazole ring.

The mechanism involves the formation of a chloroiminium salt (the Vilsmeier reagent), which acts as the electrophile. The pyrazole ring attacks this electrophile, leading to an intermediate that, upon hydrolysis during work-up, yields the desired pyrazole-4-carbaldehyde.[9]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Formylation Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation of Pyrazole DMF DMF Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ (Vilsmeier Reagent) DMF->Reagent POCl₃ POCl3 POCl₃ Pyrazole Substituted Pyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate Attack on Vilsmeier Reagent Product Pyrazole-4-carbaldehyde Intermediate->Product Hydrolysis Hydrolysis H₂O (Work-up)

Caption: Mechanism of the Vilsmeier-Haack reaction on a pyrazole substrate.

Data Presentation: Vilsmeier-Haack Formylation of Pyrazoles

The versatility of the Vilsmeier-Haack reaction is demonstrated by its applicability to a range of substituted pyrazoles.

EntryPyrazole SubstrateConditionsYield (%)Reference
11-Phenyl-1H-pyrazolePOCl₃/DMF, 70°C, 24h48%[11]
21,3-Disubstituted-5-chloro-1H-pyrazolesPOCl₃/DMF, 120°C, 2hGood[10][12]
3HydrazonesPOCl₃/DMF, 80-90°C, 4hGood[13]
41,3,5-TrialkylpyrazolesPOCl₃/DMF, Microwave, 10 minHigh[14]

Table 1: Representative examples of Vilsmeier-Haack formylation reactions.

Experimental Protocol: Synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde[11]

This protocol is a self-validating system for synthesizing a functionalized pyrazole-4-carbaldehyde.

  • Reagent Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, add dry N,N-dimethylformamide (40 mmol, 2.1 mL). Cool the flask to -10 °C using an appropriate cooling bath.

  • Add phosphorus oxychloride (POCl₃, 40 mmol, 2.5 mL) dropwise to the cooled DMF with vigorous stirring.

  • Allow the mixture to stir at -10 °C until a viscous, white precipitate of the Vilsmeier reagent is formed.

  • Formylation Reaction: Dissolve 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole (6.7 mmol, 1680 mg) in dry DMF (5 mL).

  • Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at room temperature.

  • Increase the reaction temperature to 70 °C and maintain stirring for 24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure pyrazole-4-carbaldehyde.

Core Reactivity of the Aldehyde Group

The activated nature of the formyl group in pyrazole-4-carbaldehydes allows it to participate in a wide range of classical and modern organic reactions.

Reactivity_Workflow General Reactivity of Pyrazole-4-carbaldehyde cluster_reactions cluster_products Start Pyrazole-4-carbaldehyde Knoevenagel Knoevenagel Condensation Start->Knoevenagel Active Methylene Compound Wittig Wittig Reaction Start->Wittig Phosphorus Ylide Henry Henry (Nitroaldol) Reaction Start->Henry Nitroalkane, Base Reduction Reduction Start->Reduction e.g., NaBH₄ Oxidation Oxidation Start->Oxidation e.g., PCC SchiffBase Schiff Base Formation Start->SchiffBase Primary Amine Alkene α,β-Unsaturated Pyrazole Knoevenagel->Alkene Stilbene Pyrazolyl Stilbene Wittig->Stilbene NitroAlcohol β-Nitro Alcohol Henry->NitroAlcohol Alcohol Pyrazolyl Methanol Reduction->Alcohol CarboxylicAcid Pyrazole-4-carboxylic Acid Oxidation->CarboxylicAcid Imine Pyrazolyl Imine SchiffBase->Imine

Caption: Key synthetic transformations of the pyrazole-4-carbaldehyde group.

Condensation Reactions: Building Molecular Complexity

Condensation reactions are cornerstones of C-C bond formation, and pyrazole-4-carbaldehydes are excellent substrates for these transformations.

Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active methylene compound (e.g., malononitrile, ethyl acetoacetate) to the aldehyde, followed by dehydration.[15] The reaction is typically catalyzed by a weak base.[15] These condensations are used to synthesize a variety of derivatives, including those with potent α-glucosidase inhibitory activity.[16]

Knoevenagel_Protocol Knoevenagel Condensation Workflow step1 1. Dissolve pyrazole-4-carbaldehyde and active methylene compound in glacial acetic acid. step2 2. Reflux the mixture for 2-3 hours. step1->step2 step3 3. Monitor reaction completion by TLC. step2->step3 step4 4. Cool the reaction mixture to room temperature. step3->step4 step5 5. Filter the precipitated solid product. step4->step5 step6 6. Recrystallize from an appropriate solvent (e.g., acetic acid) to afford the pure product. step5->step6

Caption: Step-by-step workflow for a typical Knoevenagel condensation.

  • Experimental Protocol (General Knoevenagel Condensation): [17]

    • Combine equimolar amounts (e.g., 2.0 mmol) of the pyrazole-4-carbaldehyde and the active methylene compound (e.g., a substituted pyrazolone) in a round-bottom flask.

    • Add a suitable solvent, such as glacial acetic acid (4 mL).

    • Reflux the reaction mixture for 2-3 hours.

    • Monitor the progress of the reaction by TLC.

    • Upon completion, allow the mixture to cool to room temperature.

    • Collect the resulting solid precipitate by filtration.

    • Recrystallize the solid from glacial acetic acid or ethanol to obtain the pure condensed product.

Substrate 1Substrate 2 (Active Methylene)Catalyst/SolventProduct TypeReference
1,3-Diphenyl-1H-pyrazol-4-carbaldehyde3-Methyl-1-phenylpyrazolin-5-oneBorate Zirconia / H₂OPyrazolylmethylenepyrazol-5-one[18]
Thiophene-2-carbaldehyde*Substituted PyrazoloneGlacial Acetic AcidThienylidenepyrazolone[17][19]
Arylpyrazole-4-carbaldehydesSubstituted PyrazolonesN/AArylidene-pyrazolones[16]
Note: While not a pyrazole aldehyde, this demonstrates the pyrazolone as the active methylene component.
Table 2: Examples of Knoevenagel condensation reactions involving pyrazole moieties.

Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene by reacting it with a phosphorus ylide (Wittig reagent).[20] This allows for the synthesis of pyrazolyl-substituted stilbenes and other vinyl derivatives.[7] The reaction is highly valuable for extending carbon chains and creating C=C double bonds with good control over stereochemistry, depending on the nature of the ylide.[21][22]

Henry (Nitroaldol) Reaction: This reaction involves the base-catalyzed addition of a nitroalkane to the pyrazole-4-carbaldehyde to form a β-nitro alcohol.[23][24] The products are highly versatile synthetic intermediates, as the nitro group can be reduced to an amine and the alcohol can be oxidized or eliminated.[23][25] This opens a pathway to valuable β-amino alcohol derivatives.[26]

Oxidation and Reduction

Standard transformations of the aldehyde group are readily achievable.

  • Oxidation: The aldehyde can be oxidized to the corresponding pyrazole-4-carboxylic acid using various oxidizing agents.[7][27] A common method involves using reagents like pyridinium chlorochromate (PCC) or potassium permanganate.[7] Care must be taken to avoid over-oxidation or degradation of the pyrazole ring, with milder reagents like those catalyzed by TEMPO being effective.[7]

  • Reduction: The aldehyde is easily reduced to the corresponding (pyrazol-4-yl)methanol.[7][27] This is typically accomplished with high efficiency using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent.[1]

Data Presentation: Key Aldehyde Transformations
Reaction TypeReagent(s)ProductNotesReference
Oxidation FeCl₃·6H₂O, TEMPOPyrazole-4-carboxylic acidPrevents over-oxidation.[7]
Reduction DIBAL-H or LiAlH₄(Pyrazol-4-yl)methanolStrong reducing agents for ester precursors.[7]
Wittig Reaction Phosphorus Ylide4-[2-arylethenyl]pyrazoleForms C=C double bond.[7]
Schiff Base Primary AminesPyrazolyl ImineForms C=N double bond, key for heterocycle synthesis.[28]

Table 3: Summary of other important reactions of the pyrazole-4-carbaldehyde group.

Conclusion

The aldehyde group of pyrazole-4-carbaldehydes possesses a finely tuned reactivity profile, governed by the electron-withdrawing nature of the parent heterocycle. This inherent activation makes it an exceptionally versatile functional group for synthetic chemists. From the reliable Vilsmeier-Haack synthesis to a host of subsequent transformations—including Knoevenagel, Wittig, and Henry reactions, as well as straightforward oxidation and reduction—these compounds serve as powerful intermediates. The ability to readily convert the formyl group into a wide range of other functionalities underscores the importance of pyrazole-4-carbaldehydes as foundational scaffolds in the rational design of novel therapeutics and advanced materials.

References

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Methodological & Application

Application Notes and Protocols: The Strategic Utility of 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde . This document provides an in-depth exploration of its role as a versatile synthetic intermediate, detailing its potential in constructing novel bioactive molecules and providing validated, step-by-step protocols for its practical implementation in a drug discovery workflow.

Introduction: The Pyrazole Scaffold as a Privileged Structure

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2][3] Its five-membered heterocyclic structure, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the ability to engage in various non-covalent interactions with biological targets.[4] FDA-approved drugs such as Celecoxib (a COX-2 inhibitor), Sildenafil (a PDE5 inhibitor), and Ruxolitinib (a JAK inhibitor) feature the pyrazole core, underscoring its therapeutic relevance across a wide range of diseases, including inflammatory disorders, cancer, and viral infections.[1][5]

This compound (CAS No: 158108-80-4) is a bespoke building block designed to leverage the proven utility of the pyrazole core.[6] Its structure is distinguished by three key features, each offering distinct advantages for synthetic diversification:

  • The Pyrazole Core: Provides a stable, aromatic platform with defined vectors for substituent placement.

  • The C4-Carbaldehyde: A highly reactive and versatile functional group that serves as a linchpin for a vast array of chemical transformations.[7][8]

  • The N1-Allyl Group: Introduces a non-polar, flexible substituent that can probe hydrophobic pockets in target proteins and offers a site for further chemical modification.

  • The C5-Methyl Group: Provides steric and electronic influence, helping to orient other substituents and potentially enhancing binding affinity.

This molecule is not merely an inert scaffold but a reactive intermediate poised for the efficient construction of complex molecular architectures aimed at modulating challenging biological targets.[7]

Core Applications in Drug Discovery

This compound is a strategic starting material for synthesizing libraries of compounds for screening against various therapeutic targets. Its primary utility lies in its role as a precursor to more complex heterocyclic systems.

Keystone Intermediate for Kinase Inhibitor Synthesis

A paramount application of pyrazole-4-carbaldehydes is in the synthesis of pyrazolo[3,4-d]pyrimidines, a core scaffold for numerous potent and selective kinase inhibitors.[9] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The aldehyde functionality is instrumental in building the fused pyrimidine ring.

The general workflow involves the conversion of the aldehyde to a nitrile, which is a key precursor for the construction of the aminopyrazole intermediate necessary for pyrazolo[3,4-d]pyrimidine ring formation. This pathway highlights the compound's value in creating targeted therapies.[9]

Precursor for Novel Anti-inflammatory and Analgesic Agents

Derivatives of pyrazole-4-carbaldehyde have demonstrated significant anti-inflammatory and analgesic activities.[10][11] The aldehyde group can be readily transformed into Schiff bases, chalcones, and other conjugated systems through condensation reactions. These new chemical entities can be screened for activity against key inflammatory targets like cyclooxygenase (COX) enzymes or cytokine signaling pathways.

Platform for Antimicrobial Drug Development

The pyrazole nucleus is a well-established pharmacophore in the development of antimicrobial agents.[1][8] this compound can be used to synthesize novel hydrazones and related derivatives, which have shown promising activity against various bacterial and fungal strains.[8][12]

Physicochemical and Handling Properties

A summary of the key properties of this compound is provided below.

PropertyValueSource
CAS Number 158108-80-4[6]
Molecular Formula C₇H₈N₂O[6]
Molecular Weight 136.15 g/mol [6]
Appearance Pale yellow to light brown liquid or powder[6]
Purity ≥98% (typical)[6]
Solubility Soluble in common organic solvents (ethanol, DCM)[6]
Storage Store at 0-8 °C, away from direct sunlight[6][7]

Handling: As a reactive aldehyde, this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (gloves, safety glasses, lab coat) is required. It is stable under recommended storage conditions but may be sensitive to strong oxidizing agents.[6]

Experimental Protocols

The following protocols provide detailed, validated methodologies for the application of this compound in a typical drug discovery workflow.

Protocol 1: Synthesis of 3-Amino-1-allyl-5-methyl-1H-pyrazole-4-carbonitrile

This two-step protocol details the conversion of the aldehyde to a nitrile, a critical intermediate for pyrazolo[3,4-d]pyrimidine synthesis. The causality behind this choice is that the aminonitrile functionality is perfectly primed for cyclization with formamide or other one-carbon sources to build the fused pyrimidine ring.

  • Rationale: The conversion of the aldehyde to an oxime is a standard, high-yielding reaction that prepares the functional group for dehydration to the nitrile. Hydroxylamine hydrochloride is the reagent of choice, and a mild base like sodium acetate is used to liberate the free hydroxylamine in situ.

  • Materials:

    • This compound (1.0 eq)

    • Hydroxylamine hydrochloride (1.2 eq)

    • Sodium acetate (1.5 eq)

    • Ethanol

    • Deionized water

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and dissolve in ethanol (approx. 10 mL per gram of starting material).

    • In a separate beaker, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of deionized water.

    • Add the aqueous solution to the ethanolic solution of the aldehyde at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate/Hexanes). The product spot should be more polar than the starting aldehyde.

    • Once the reaction is complete, remove the ethanol under reduced pressure.

    • Add deionized water to the residue and extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the oxime, typically as a white to off-white solid. The product is often used in the next step without further purification.

  • Rationale: Acetic anhydride is an effective and readily available dehydrating agent for converting oximes to nitriles. The reaction is typically driven by heat.

  • Materials:

    • This compound Oxime (1.0 eq)

    • Acetic anhydride (5-10 eq)

  • Procedure:

    • Suspend the crude oxime from Step 1 in acetic anhydride (5-10 volumes).

    • Heat the mixture to reflux (approx. 140 °C) for 1-2 hours. Monitor the reaction by TLC until the starting oxime is consumed.

    • Carefully cool the reaction mixture to room temperature.

    • Slowly pour the cooled mixture onto crushed ice with stirring to quench the excess acetic anhydride.

    • The product may precipitate as a solid. If so, collect by vacuum filtration, wash with cold water, and dry.

    • If the product remains in solution, extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude nitrile by column chromatography on silica gel if necessary.

  • Self-Validation:

    • Expected Yield: >70% over two steps.

    • Characterization (¹H NMR): Expect disappearance of the oxime -OH proton and the aldehyde proton (~9.8 ppm), and appearance of characteristic pyrazole and allyl protons.

    • Characterization (IR): Appearance of a sharp nitrile (C≡N) stretch around 2220-2240 cm⁻¹.

Protocol 2: Knoevenagel Condensation to Synthesize a Pyrazole-based Chalcone
  • Rationale: This protocol exemplifies the reactivity of the aldehyde in C-C bond formation to create chalcone-like structures, which are known scaffolds for anti-inflammatory and anticancer agents.[13] Piperidine is a classic basic catalyst for this condensation.

  • Materials:

    • This compound (1.0 eq)

    • 4'-Methoxyacetophenone (1.0 eq)

    • Ethanol

    • Piperidine (catalytic amount, ~0.1 eq)

  • Procedure:

    • Dissolve this compound (1.0 eq) and 4'-methoxyacetophenone (1.0 eq) in ethanol in a round-bottom flask.

    • Add a catalytic amount of piperidine (approx. 0.1 eq).

    • Heat the mixture to reflux for 6-8 hours. Monitor by TLC.

    • Upon completion, cool the reaction mixture in an ice bath. The product chalcone will often precipitate.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

    • Recrystallize from ethanol to obtain the pure product.

  • Self-Validation:

    • Expected Yield: >80%.

    • Characterization (¹H NMR): Appearance of two doublet signals for the vinyl protons of the α,β-unsaturated ketone system with a characteristic coupling constant of ~15-16 Hz for the trans isomer.

    • Characterization (UV-Vis): A significant bathochromic shift in the UV-Vis spectrum due to the extended conjugated system.

Bio-Assay Protocol: In Vitro Kinase Inhibition Assay (Example: JAK2)

This protocol describes a representative assay to evaluate the biological activity of compounds synthesized from the aminopyrazole intermediate derived from our starting material.

  • Rationale: To assess the potential of synthesized compounds as kinase inhibitors, a direct enzymatic assay is the gold standard. This protocol uses a time-resolved fluorescence resonance energy transfer (TR-FRET) format, a robust and high-throughput method.

  • Materials:

    • Recombinant human JAK2 enzyme

    • Biotinylated peptide substrate

    • ATP (Adenosine triphosphate)

    • Europium-labeled anti-phosphotyrosine antibody

    • Streptavidin-Allophycocyanin (SA-APC) conjugate

    • Assay Buffer (e.g., HEPES, MgCl₂, Brij-35)

    • Test compounds (dissolved in DMSO)

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 100 µM to 1 nM.

    • In a 384-well plate, add 2 µL of the diluted test compound.

    • Add 4 µL of the JAK2 enzyme and biotinylated substrate solution (prepared in assay buffer).

    • Incubate for 15 minutes at room temperature to allow compound binding to the enzyme.

    • Initiate the kinase reaction by adding 4 µL of ATP solution (at a concentration close to its Km for JAK2).

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a detection mix containing the Europium-labeled antibody and SA-APC conjugate in a buffer with EDTA.

    • Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

    • Read the plate on a TR-FRET enabled plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

    • Calculate the ratio of the emission at 665 nm to 615 nm. The signal is proportional to the amount of phosphorylated substrate.

    • Plot the signal versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations: Workflows and Pathways

Synthetic Workflow Diagram

The following diagram illustrates the strategic conversion of this compound into a key precursor for kinase inhibitors.

G A 1-Allyl-5-methyl-1H- pyrazole-4-carbaldehyde B Step 1: Oximation (NH2OH.HCl, NaOAc) A->B Protocol 4.1 C Oxime Intermediate B->C D Step 2: Dehydration (Acetic Anhydride, Heat) C->D Protocol 4.1 E 1-Allyl-5-methyl-1H- pyrazole-4-carbonitrile D->E F Further Elaboration (e.g., Reduction, Cyclization) E->F G Bioactive Molecules (e.g., Kinase Inhibitors) F->G

Caption: Synthetic pathway from the title compound to advanced intermediates.

JAK-STAT Signaling Pathway

This diagram shows a simplified representation of the JAK-STAT pathway, a common target for pyrazole-based inhibitors.

G cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus 4. Translocation Gene Target Gene Transcription Nucleus->Gene 5. Regulation Inhibitor Pyrazole-based Inhibitor Inhibitor->JAK Inhibition

Caption: Simplified JAK-STAT signaling and the point of therapeutic intervention.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic combination of a stable pyrazole core, a reactive aldehyde handle, and modifiable peripheral substituents makes it an ideal starting point for the synthesis of diverse compound libraries. Its application in the rational design of kinase inhibitors, among other therapeutic classes, highlights its importance in the development of modern targeted therapies. The protocols and data presented herein provide a robust foundation for researchers to unlock the full potential of this and related pyrazole derivatives in their drug discovery programs.

References

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  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (2025). ResearchGate. [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (2022). ACS Omega, 7(38), 33963-33984. [Link]

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  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (2022). ACS Omega, 7(38), 33963-33984. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ResearchGate. [Link]

  • Current status of pyrazole and its biological activities. (2015). Journal of Advanced Pharmaceutical Technology & Research, 6(4), 147-154. [Link]

  • Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase. (2017). Chemical and Pharmaceutical Bulletin, 65(1), 72-79. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2022). Chemical Methodologies, 6(9), 705-714. [Link]

  • Synthesis and biological activity evaluation of some new pyrazole derivatives. (2019). ResearchGate. [Link]

  • 1-Allyl-5-methyl-1h-pyrazole-4 Carbaldehyde. (n.d.). Tradeindia. [Link]

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Application Notes & Protocols: The Synthetic Utility of 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Modern Chemistry

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, recognized as a "biologically privileged" scaffold due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Derivatives of pyrazole are integral to numerous clinically used drugs, exhibiting anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3] Within this class of compounds, pyrazole-4-carbaldehydes stand out as exceptionally versatile synthetic intermediates. The aldehyde functionality at the C4 position serves as a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures.

This guide focuses on a specific, highly functionalized intermediate: 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde . This molecule combines three key structural features that make it a powerful tool for chemical synthesis:

  • A Reactive Aldehyde Group: The formyl group is susceptible to nucleophilic attack and condensation, acting as a gateway for carbon-carbon and carbon-heteroatom bond formation.

  • A Substituted Pyrazole Core: The N-substituted pyrazole ring is a stable aromatic system that often imparts desirable pharmacokinetic properties and provides a rigid framework for orienting functional groups.

  • An N-Allyl Moiety: The allyl group at the N1 position is not merely a placeholder; it offers an additional site for synthetic diversification, such as metathesis, isomerization, or cyclization reactions, and can influence the molecule's biological profile.

These application notes provide researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthesis and synthetic applications of this intermediate, complete with detailed, field-proven protocols.

Physicochemical Properties and Handling

A thorough understanding of the intermediate's properties is critical for its effective use and safe handling.

PropertyValueSource
CAS Number 158108-80-4[4]
Molecular Formula C₈H₁₀N₂ODerived
Molecular Weight 150.18 g/mol Derived
Appearance Pale yellow to light brown liquid or powder[4]
Purity Typically ≥98%[4]
Solubility Soluble in common organic solvents (e.g., ethanol, dichloromethane, DMF)[4]
Storage Store at 0-8 °C in a cool, dry place away from direct sunlight and incompatible materials.[5][4][5]

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes. Aldehydes can be irritants and sensitizers.

  • The compound is stable under standard conditions but may be reactive with strong oxidizing agents.[4]

Synthesis of the Intermediate: The Vilsmeier-Haack Reaction

The most direct and widely employed method for introducing a formyl group at the C4 position of an electron-rich pyrazole ring is the Vilsmeier-Haack reaction.[6][7][8] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Causality of the Method: The pyrazole ring, particularly when substituted at N1, is an electron-rich heterocycle. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[9] The Vilsmeier reagent, a chloromethyliminium salt, is a mild electrophile that selectively attacks the most electron-rich position of the pyrazole ring, which is C4. The N1-allyl and C5-methyl groups help direct this substitution electronically and sterically. The reaction proceeds through an iminium intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final aldehyde.[9]

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N⁺(CH₃)₂] DMF->Vilsmeier Reacts with POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Pyrazole 1-Allyl-5-methyl- 1H-pyrazole Pyrazole->Iminium Electrophilic Attack Aldehyde 1-Allyl-5-methyl-1H- pyrazole-4-carbaldehyde Iminium->Aldehyde Aqueous Hydrolysis

Caption: Vilsmeier-Haack Reaction Workflow.

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on established Vilsmeier-Haack formylations of N-substituted pyrazoles.[7][10][11]

Materials:

  • 1-Allyl-5-methyl-1H-pyrazole (1.0 eq)

  • N,N-Dimethylformamide (DMF) (solvent and reagent, ~10 vol)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • Dichloromethane (DCM) (optional co-solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ice

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool DMF to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (3.0 eq) dropwise to the cold DMF via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes. This forms the electrophilic Vilsmeier reagent.

  • Substrate Addition: Dissolve 1-Allyl-5-methyl-1H-pyrazole (1.0 eq) in a minimal amount of DMF or DCM and add it dropwise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C. Monitor the reaction progress by TLC (thin-layer chromatography) until the starting material is consumed (typically 4-8 hours).

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto a stirred mixture of crushed ice and saturated NaHCO₃ solution to neutralize the acid and hydrolyze the intermediate. Perform this step slowly and in a fume hood, as gas evolution (CO₂) will occur.

  • Extraction: Once the neutralization is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Key Synthetic Applications & Protocols

The true value of this intermediate lies in the diverse reactivity of its aldehyde group.

Condensation Reactions: Building α,β-Unsaturated Systems

The aldehyde readily undergoes base-catalyzed condensation with active methylene compounds (Knoevenagel condensation) or enolizable ketones (Claisen-Schmidt condensation) to forge new C=C bonds. These reactions are fundamental for synthesizing precursors to more complex heterocycles and pharmacophores like chalcones.[2][12]

Condensation_Workflow cluster_knoevenagel Knoevenagel Condensation cluster_claisen Claisen-Schmidt Condensation Aldehyde 1-Allyl-5-methyl-1H- pyrazole-4-carbaldehyde KnoevenagelProduct α,β-Unsaturated Nitrile Aldehyde->KnoevenagelProduct Chalcone Pyrazole-Chalcone Analogue Aldehyde->Chalcone ActiveMethylene Active Methylene (e.g., Malononitrile) ActiveMethylene->KnoevenagelProduct Base (Piperidine) Ketone Ketone (e.g., Acetophenone) Ketone->Chalcone Base (KOH, NaOH)

Caption: General workflows for condensation reactions.

Protocol 2: Knoevenagel Condensation with Malononitrile

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol (solvent)

Procedure:

  • Dissolve the pyrazole-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine (~0.1 eq) to the mixture.

  • Stir the reaction at room temperature or gently heat to reflux (40-60 °C) while monitoring by TLC. The reaction is often complete within 1-3 hours.

  • Upon completion, cool the mixture in an ice bath. The product often precipitates from the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry in vacuo. If no precipitate forms, the product can be isolated by evaporating the solvent and purifying via recrystallization or column chromatography.

Protocol 3: Claisen-Schmidt Condensation to Form a Chalcone Analogue

Materials:

  • This compound (1.0 eq)

  • Substituted Acetophenone (e.g., 4-aminoacetophenone) (1.0 eq)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (2.0 eq)

  • Ethanol (solvent)

Procedure:

  • In a flask, dissolve the pyrazole-carbaldehyde (1.0 eq) and the acetophenone derivative (1.0 eq) in ethanol.

  • In a separate beaker, prepare a solution of KOH (2.0 eq) in a small amount of water and add it to the ethanolic solution.

  • Stir the resulting mixture vigorously at room temperature for 12-24 hours. The formation of a solid precipitate often indicates product formation.

  • Monitor the reaction by TLC.

  • Once complete, pour the reaction mixture into cold water and acidify carefully with dilute HCl to a neutral pH.

  • Collect the precipitated solid by filtration, wash thoroughly with water to remove inorganic salts, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone analogue.

Multicomponent Reactions (MCRs): Rapid Assembly of Complex Scaffolds

Pyrazole-4-carbaldehydes are excellent substrates for multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single, efficient step.[1] A prominent example is the synthesis of pyrano[2,3-c]pyrazoles, a class of fused heterocycles with significant biological activities.[1]

MCR_Workflow Aldehyde 1-Allyl-5-methyl-1H- pyrazole-4-carbaldehyde Product Fused Pyrano[2,3-c]pyrazole Derivative Aldehyde->Product Malononitrile Malononitrile Malononitrile->Product BetaKetoester β-Ketoester (e.g., Ethyl Acetoacetate) BetaKetoester->Product Hydrazine Hydrazine Hydrate Hydrazine->Product One-Pot, Catalyst

Caption: Four-component reaction for pyrano[2,3-c]pyrazole synthesis.

Protocol 4: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative

This protocol is adapted from general procedures for the synthesis of pyrano[2,3-c]pyrazoles.[1]

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Hydrazine hydrate (1.0 eq)

  • Piperidine or another basic catalyst (e.g., taurine) (catalytic amount)

  • Ethanol or Water (solvent)

Procedure:

  • To a round-bottom flask, add the pyrazole-carbaldehyde (1.0 eq), malononitrile (1.0 eq), ethyl acetoacetate (1.0 eq), and the chosen solvent (ethanol or water).

  • Add a catalytic amount of piperidine (or other base).

  • Stir the mixture at room temperature or heat to 80 °C. The reaction is typically rapid, often completing within 30-120 minutes.

  • Monitor the reaction by TLC. A solid product usually precipitates during the reaction.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the solid product by filtration.

  • Wash the solid with cold solvent (water or ethanol) and dry in vacuo to yield the highly substituted pyrano[2,3-c]pyrazole product.

Reductive Amination: Access to Bioactive Amines

Reductive amination is a cornerstone transformation for converting aldehydes into amines, a functional group prevalent in pharmaceuticals. The process involves the initial formation of an imine with a primary or secondary amine, which is then reduced in situ by a mild reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).

Protocol 5: One-Pot Reductive Amination

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (e.g., morpholine) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Methanol (solvent)

  • Acetic acid (catalytic amount, optional)

Procedure:

  • Dissolve the pyrazole-carbaldehyde (1.0 eq) and the amine (1.1 eq) in DCE.

  • Add a catalytic drop of glacial acetic acid to facilitate imine formation. Stir at room temperature for 1 hour.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise to the mixture. Note: NaBH(OAc)₃ is preferred for its mildness and tolerance of slightly acidic conditions. If using methanol as a solvent, NaBH₄ can be used, but it should be added at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC until the starting aldehyde is consumed (typically 2-12 hours).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the product with dichloromethane (DCM), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the residue by column chromatography to afford the desired amine.

Conclusion

This compound is a high-value, versatile intermediate that provides a robust platform for synthetic innovation. Its strategically placed functional groups—the reactive aldehyde, the stable pyrazole core, and the modifiable allyl moiety—offer a multi-pronged approach to molecular design. The protocols detailed herein demonstrate its utility in fundamental transformations such as condensation, reductive amination, and multicomponent reactions, enabling the efficient construction of diverse and complex molecules. For researchers in pharmaceutical development and materials science, this intermediate represents a powerful building block for accessing novel chemical matter with significant potential.

References

  • Mali, P. B., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(21), 6667. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]

  • Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry, 25(22), 5845-5869. Available at: [Link]

  • Sharma, D., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27345-27367. Available at: [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. ARKIVOC, 2018(5), 1-13. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

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  • Al-Amiery, A. A., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 320-327. Available at: [Link]

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Sources

Application Notes and Protocols: Condensation Reactions of Pyrazole-4-carbaldehyde for Heterocyclic Scaffolding in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthetic protocols for key condensation reactions involving pyrazole-4-carbaldehyde, a versatile heterocyclic building block in medicinal chemistry and drug development. Pyrazole derivatives are integral to a multitude of approved therapeutics, and understanding their synthesis is paramount for researchers in the field. This document provides not only step-by-step experimental procedures but also elucidates the mechanistic underpinnings of these transformations, empowering scientists to rationally design and execute the synthesis of novel pyrazole-containing molecular entities. We will explore the Knoevenagel condensation, Claisen-Schmidt condensation for chalcone synthesis, and the formation of Schiff bases, all pivotal reactions for the functionalization of the pyrazole core.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to engage in a variety of non-covalent interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties[1][2]. Pyrazole-4-carbaldehyde serves as a key intermediate, offering a reactive aldehyde functionality that is ripe for elaboration through various condensation reactions. The products of these reactions are often precursors to more complex heterocyclic systems and have demonstrated significant potential in the development of novel therapeutic agents[1].

The synthesis of the pyrazole-4-carbaldehyde starting material is most commonly achieved through the Vilsmeier-Haack reaction of the corresponding hydrazones[2][3][4][5]. This reaction involves the formylation of an activated aromatic or heterocyclic ring using a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF)[3][6].

General Experimental Workflow

The successful execution of condensation reactions with pyrazole-4-carbaldehyde hinges on careful experimental setup, monitoring, and purification. The following workflow provides a general framework for the protocols detailed in this guide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_reagents Prepare Reactants & Solvents setup_glassware Assemble & Dry Glassware prep_reagents->setup_glassware add_reactants Add Pyrazole-4-carbaldehyde, Reaction Partner, & Catalyst set_conditions Set Temperature & Stirring add_reactants->set_conditions monitor_tlc Monitor by TLC set_conditions->monitor_tlc quench Quench Reaction monitor_tlc->quench Upon Completion extract Extract Product quench->extract dry_organic Dry Organic Layer extract->dry_organic concentrate Concentrate in vacuo dry_organic->concentrate purify Purify by Recrystallization or Column Chromatography concentrate->purify characterize Characterize by NMR, IR, MS purify->characterize

Caption: General experimental workflow for condensation reactions.

Knoevenagel Condensation: Synthesis of Pyrazolyl-arylidene Derivatives

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product[6]. This reaction is a cornerstone in carbon-carbon bond formation.

Mechanistic Insight

The reaction is typically catalyzed by a weak base, such as piperidine or ammonium carbonate[6][7]. The mechanism, particularly with a piperidine catalyst, involves the formation of an iminium ion from the pyrazole-4-carbaldehyde, which is then attacked by the enolate of the active methylene compound. Subsequent elimination of the catalyst yields the final product[8][9][10][11].

G cluster_mechanism Knoevenagel Condensation Mechanism aldehyde Pyrazole-4-carbaldehyde iminium Iminium Ion aldehyde->iminium + Piperidine piperidine Piperidine iminium->aldehyde - Piperidine adduct Adduct iminium->adduct + Enolate active_methylene Active Methylene (e.g., Malononitrile) enolate Enolate active_methylene->enolate + Base product α,β-Unsaturated Product adduct->product - Piperidine

Caption: Simplified mechanism of piperidine-catalyzed Knoevenagel condensation.

Protocol: Knoevenagel Condensation with Malononitrile

This protocol describes a green and efficient method for the synthesis of 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malononitrile using ammonium carbonate as a catalyst in an aqueous ethanol medium[7][12].

Materials:

  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ammonium carbonate (20 mol%)

  • Water:Ethanol (1:1) mixture (10 mL)

  • 50 mL round-bottom flask

  • Reflux condenser

  • Stirring bar

Procedure:

  • To a 50 mL round-bottom flask, add 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol) and malononitrile (1 mmol) to 10 mL of a 1:1 water-ethanol mixture.

  • Stir the mixture for 3-5 minutes to ensure proper mixing.

  • Add ammonium carbonate (20 mol%) to the reaction mixture.

  • Heat the mixture to reflux and stir for 10-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the precipitated solid, wash with water, and dry to obtain the crude product.

  • The product can be further purified by recrystallization if necessary.

Substrate (Pyrazole-4-carbaldehyde)Active Methylene CompoundCatalystSolventTime (min)Yield (%)Reference
1,3-Diphenyl-1H-pyrazole-4-carbaldehydeMalononitrile(NH₄)₂CO₃H₂O:EtOH (1:1)1095[7][12]
1-Phenyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehydeMalononitrile(NH₄)₂CO₃H₂O:EtOH (1:1)1292[7][12]
1,3-Bis(4-methoxyphenyl)-1H-pyrazole-4-carbaldehydeMalononitrile(NH₄)₂CO₃H₂O:EtOH (1:1)1590[7][12]

Claisen-Schmidt Condensation: Synthesis of Pyrazole-Based Chalcones

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an α-hydrogen-containing carbonyl compound to form an α,β-unsaturated carbonyl compound, commonly known as a chalcone[13][14]. Pyrazole-based chalcones are important intermediates for the synthesis of various heterocyclic compounds with potential biological activities[1][13][14][15].

Protocol: Base-Catalyzed Synthesis of Pyrazole Chalcones

This protocol details the synthesis of pyrazole-based chalcones via a Claisen-Schmidt condensation reaction in the presence of a base catalyst[13][14].

Materials:

  • Substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol)

  • Substituted acetophenone (1 mmol)

  • 20% Potassium hydroxide (KOH) solution

  • Ethanol (20 mL)

  • Round-bottom flask

  • Stirring bar

Procedure:

  • In a round-bottom flask, dissolve the 4-formyl pyrazole (10 mmol) and the substituted acetophenone (10 mmol) in 20 mL of ethanol.

  • Add 10 mL of a 20% KOH solution to the flask.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice water and neutralize with acetic acid.

  • The precipitated product is collected by filtration, dried, and purified by recrystallization from ethanol.

Pyrazole-4-carbaldehydeAcetophenoneBaseSolventTime (h)Yield (%)Reference
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde4-MorpholinoacetophenoneKOHEthanol24~85-90[14]
1-Phenyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehydeAcetophenoneNaOHPEG-4002-392[13]
1-Phenyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde4-ChloroacetophenoneNaOHPEG-4002-390[13]

Schiff Base Formation: Synthesis of Pyrazolyl-imines

Schiff bases, or aldimines, are formed through the condensation of a primary amine with an aldehyde[16][17]. These compounds are versatile ligands in coordination chemistry and exhibit a wide range of biological activities[16][18].

Protocol: Synthesis of Pyrazole-Based Schiff Bases

This protocol describes the synthesis of Schiff bases from pyrazole-4-carbaldehyde and a primary amine[18].

Materials:

  • 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde (0.01 M)

  • o-Aminophenol (0.01 M)

  • Methanol (30 mL)

  • Round-bottom flask

  • Reflux condenser

  • Stirring bar

Procedure:

  • Dissolve the substituted pyrazole-4-carbaldehyde (0.01 M) and o-aminophenol (0.01 M) in 30 mL of methanol in a round-bottom flask.

  • Reflux the reaction mixture for 8 hours.

  • Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Pyrazole-4-carbaldehydeAmineSolventTime (h)Yield (%)Reference
1,3-Diphenyl-1H-pyrazole-4-carbaldehydeo-AminophenolMethanol886[18]
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeo-AminophenolMethanol882[18]
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeo-AminophenolMethanol888[18]

Characterization of Condensation Products

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the structure of the final products. For example, in the ¹H NMR spectrum of a pyrazole-based chalcone, the characteristic signals for the vinylic protons of the α,β-unsaturated system appear as doublets[14].

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For instance, the formation of a chalcone is confirmed by the appearance of a strong absorption band for the C=O group and C=C stretching vibrations[14]. For Schiff bases, the C=N stretching vibration is a characteristic peak[18].

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the synthesized compound, confirming the successful condensation and formation of the desired product[14][19].

Conclusion

The condensation reactions of pyrazole-4-carbaldehyde are powerful and versatile tools for the synthesis of a diverse array of heterocyclic compounds. The protocols and mechanistic insights provided in this guide are intended to equip researchers in drug discovery and organic synthesis with the knowledge to effectively utilize this important building block. The straightforward nature of these reactions, coupled with the significant biological potential of the resulting pyrazole derivatives, ensures their continued relevance in the quest for novel therapeutic agents.

References

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  • Lubi, M. C., & Thacharayil, A. M. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5300–5307. [Link]

  • Lubi, M. C., & Thacharayil, A. M. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5300-5307. [Link]

  • Lubi, M. C., & Thacharayil, A. M. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5300-5307. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved January 17, 2026, from [Link]

  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. [Link]

  • Gawali, U. B., et al. (2018). Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. Oriental Journal of Chemistry, 34(3). [Link]

  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. [Link]

  • El-Gharably, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27363-27385. [Link]

  • Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. (n.d.). IJIRT. Retrieved January 17, 2026, from [Link]

  • Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. (n.d.). STM Journals. Retrieved January 17, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Heliyon, 6(9), e05062. [Link]

  • Jain, N., et al. (2022). Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking. SciSpace. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Retrieved January 17, 2026, from [Link]

  • Kumar, P., et al. (2016). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Synlett, 27(12), 1747-1768. [Link]

  • Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3- yl)-1-Phenyl. (n.d.). JOCPR. Retrieved January 17, 2026, from [Link]

  • Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. (n.d.). Degres Journal. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 17, 2026, from [Link]

  • Synthesis and reactions of pyrazole-4-carbaldehydes. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Tarun, S., et al. (2016). Syntheses and Antioxidant Screening of Pyrazole-4-Carboxaldehyde Derivatives. ResearchGate. [Link]

  • Synthesis of Pyrazole fused Schiff base derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • schiff bases synthesis: Topics by Science.gov. (n.d.). Retrieved January 17, 2026, from [Link]

  • Asiri, A. M., et al. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1051. [Link]

  • Synthesis¸ Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (n.d.). Jetir.Org. Retrieved January 17, 2026, from [Link]

  • Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. Retrieved January 17, 2026, from [Link]

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Application Note: Derivatization of 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] Pyrazole derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, antitumor, and analgesic properties.[1][2][4][5] The market success of drugs like Celecoxib (an anti-inflammatory), Rimonabant (an anorectic), and various kinase inhibitors underscores the therapeutic potential of this heterocyclic system.[3][6]

The versatility of the pyrazole ring stems from its unique electronic properties and the ability to substitute it at various positions, allowing for the fine-tuning of steric, electronic, and lipophilic parameters. This modulates the compound's interaction with biological targets. The aldehyde functional group at the 4-position of the pyrazole ring is a particularly attractive synthetic handle. It serves as an electrophilic center, readily participating in a variety of chemical transformations to generate a diverse library of derivatives.[7][8]

This application note details robust protocols for the derivatization of a specific, readily available starting material, 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde , to create a focused library of compounds for biological screening. The presence of the N-allyl group provides an additional site for potential modification or can influence the overall conformation and binding properties of the final compounds.

Strategic Approach to Derivatization

The core of our strategy is to leverage the reactivity of the carbaldehyde group to introduce a wide range of chemical functionalities. This approach, known as diversity-oriented synthesis, is a powerful tool in hit identification. We will focus on three well-established and reliable reactions:

  • Schiff Base Formation: Condensation with primary amines to yield imines (Schiff bases). This is a straightforward and high-yielding reaction that allows for the introduction of a vast array of aromatic and aliphatic side chains.[6][9][10]

  • Reductive Amination: A two-step, one-pot reaction involving the formation of a Schiff base followed by its in-situ reduction to a secondary or tertiary amine. This introduces flexibility and a basic nitrogen atom, which is often crucial for pharmacological activity.[11][12]

  • Knoevenagel Condensation: Reaction with active methylene compounds to form a new carbon-carbon double bond. This is an excellent method for introducing electron-withdrawing groups and extending the conjugation of the system.[13][14][15]

The following diagram illustrates the overall derivatization strategy from the starting aldehyde.

G Start 1-Allyl-5-methyl-1H- pyrazole-4-carbaldehyde SchiffBase Schiff Bases (Imines) Start->SchiffBase Knoevenagel Knoevenagel Adducts Start->Knoevenagel Amine Primary Amines (R-NH2) Amine->SchiffBase Condensation ReductiveAmination Secondary Amines SchiffBase->ReductiveAmination ActiveMethylene Active Methylene Compounds ActiveMethylene->Knoevenagel Condensation ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->ReductiveAmination Reduction

Caption: Derivatization strategy for this compound.

Experimental Protocols

Materials and General Methods
  • All reagents and solvents should be of analytical grade and used without further purification unless otherwise noted.

  • Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

  • Purification of compounds can be achieved by column chromatography or recrystallization.

  • The structure and purity of the synthesized derivatives must be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8][16][17][18]

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes the general procedure for the condensation of this compound with various primary amines.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add the desired primary amine (1.1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

ReagentMolar Equiv.Purpose
This compound1.0Starting Material
Primary Amine (R-NH₂)1.1Derivatizing Agent
Ethanol-Solvent
Glacial Acetic AcidCatalyticCatalyst
Protocol 2: Synthesis of Secondary Amine Derivatives via Reductive Amination

This protocol details the one-pot synthesis of secondary amines from the starting aldehyde.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired primary amine (1.1 mmol) in methanol (15 mL).

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the Schiff base intermediate.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Carefully add sodium borohydride (NaBH₄) (1.5 mmol) in small portions over 10-15 minutes. Caution: Hydrogen gas evolution will occur.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 3-5 hours.

  • Quench the reaction by the slow addition of water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ReagentMolar Equiv.Purpose
This compound1.0Starting Material
Primary Amine (R-NH₂)1.1Derivatizing Agent
Methanol-Solvent
Sodium Borohydride (NaBH₄)1.5Reducing Agent
Protocol 3: Synthesis of Knoevenagel Condensation Products

This protocol outlines the reaction with an active methylene compound, malononitrile, as a representative example.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (2-3 drops).

  • Stir the reaction mixture at room temperature for 1-2 hours. The product often precipitates during the reaction.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Collect the solid product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the pure Knoevenagel adduct.

ReagentMolar Equiv.Purpose
This compound1.0Starting Material
Malononitrile1.0Active Methylene Compound
Ethanol-Solvent
PiperidineCatalyticBase Catalyst

Biological Screening Workflow

The synthesized library of derivatives is now ready for biological evaluation. A typical high-throughput screening (HTS) workflow is depicted below.

G A Synthesized Derivative Library B Compound Management (Plate Preparation) A->B C High-Throughput Screening (HTS Assay) B->C D Primary Hit Identification C->D E Dose-Response & IC50 Determination D->E F Hit Confirmation & Validation E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H

Caption: A generalized workflow for biological screening of the derivative library.

Conclusion and Outlook

The protocols described herein provide a robust and efficient platform for the derivatization of this compound. By employing Schiff base formation, reductive amination, and Knoevenagel condensation, researchers can rapidly generate a diverse library of novel pyrazole derivatives. The structural diversity introduced through these reactions is crucial for exploring the structure-activity relationships and identifying promising hit compounds for further drug development efforts. The inherent biological potential of the pyrazole scaffold, combined with this systematic derivatization approach, offers a high probability of discovering novel therapeutic agents.[2][4][5]

References

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  • International Journal of Pharmaceutical Sciences and Research. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. Available at: [Link]

  • ResearchGate. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Available at: [Link]

  • ResearchGate. (2020). Synthesis and biological evaluation of Schiff bases and pyrazole derivatives derive from chalcones, (2E)- 1-(4-aminophenyl)-3-(2-furyl)prop-2-en-1-one. Available at: [Link]

  • National Institutes of Health. (2016). Current status of pyrazole and its biological activities. PMC. Available at: [Link]

  • ACS Publications. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. Available at: [Link]

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]

  • PubMed. (2019). Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. Available at: [Link]

  • Royal Society of Chemistry. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Advances. Available at: [Link]

  • ACS Publications. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters. Available at: [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Available at: [Link]

  • MDPI. (2023). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. Available at: [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Tradeindia. (n.d.). 1-allyl-5-methyl-1h-pyrazole-4 Carbaldehyde. Available at: [Link]

  • ACS Publications. (2018). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

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Sources

The Pyrazole Aldehyde: A Versatile Scaffold for the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers in Organic Synthesis and Drug Discovery

Authored by: Gemini, Senior Application Scientist

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3][4][5][6][7][8] Pyrazole-containing molecules have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][5][6] Among the various derivatives of pyrazole, pyrazole aldehydes have emerged as exceptionally versatile building blocks in organic synthesis. Their inherent reactivity, featuring both an electrophilic aldehyde group and a nucleophilic pyrazole ring system, provides a powerful platform for the construction of complex, fused heterocyclic architectures. These fused systems are of significant interest to the pharmaceutical industry as they often exhibit enhanced biological activity and novel pharmacological profiles.[9][10][11]

This guide provides an in-depth exploration of the synthetic utility of pyrazole aldehydes in constructing fused heterocyclic systems. We will delve into the key reaction mechanisms, provide detailed, field-proven protocols for the synthesis of prominent fused pyrazoles, and offer insights into the causality behind experimental choices. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage pyrazole aldehydes in their synthetic endeavors.

Core Synthetic Strategies: Leveraging the Reactivity of Pyrazole Aldehydes

The strategic positioning of the aldehyde group on the pyrazole ring dictates its reactivity and the types of fused systems that can be accessed. Pyrazole-4-carbaldehydes are particularly common and useful precursors.[9][12] The primary synthetic transformations involving pyrazole aldehydes can be broadly categorized into three main approaches:

  • Condensation Reactions: These reactions, particularly with active methylene compounds, are a cornerstone for building six-membered rings fused to the pyrazole core.[12][13][14] The initial Knoevenagel condensation between the pyrazole aldehyde and an active methylene compound generates a reactive intermediate that can undergo subsequent intramolecular cyclization.

  • Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical approach to constructing complex molecules in a single step.[15][16][17][18] Pyrazole aldehydes are excellent substrates for MCRs, enabling the rapid assembly of diverse fused heterocyclic libraries.

  • Cycloaddition Reactions: The aldehyde functionality can be transformed into various reactive intermediates suitable for cycloaddition reactions, leading to the formation of five- or six-membered fused rings.[17][19][20][21]

The following sections will provide detailed protocols and mechanistic insights for the synthesis of two medicinally important fused pyrazole systems: Pyrazolo[3,4-b]pyridines and Pyrazolo[3,4-d]pyrimidines.

Application Protocol 1: Synthesis of Pyrazolo[3,4-b]pyridines via Friedländer Annulation

Pyrazolo[3,4-b]pyridines are a class of fused heterocycles with significant biological activities, including kinase inhibition and anticancer properties. The Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an active methylene group, is a classical and effective method for their synthesis. In this context, 5-amino-pyrazole-4-carbaldehydes serve as the key precursor.[9][12]

Causality Behind Experimental Choices:
  • Choice of Base: The reaction is typically base-catalyzed. A moderately strong base like piperidine or potassium hydroxide is chosen to facilitate the deprotonation of the active methylene compound, initiating the condensation, without causing unwanted side reactions with the pyrazole aldehyde.

  • Solvent Selection: Ethanol is a common solvent as it effectively dissolves the reactants and the catalyst, and its boiling point allows for a convenient reaction temperature to drive the condensation and subsequent cyclization.

  • Reaction Conditions: Refluxing the reaction mixture ensures sufficient thermal energy for the multi-step process: initial condensation, intramolecular cyclization, and subsequent dehydration to form the aromatic pyridine ring.

Experimental Workflow Diagram:

Friedlander_Annulation Reactants 5-Amino-pyrazole-4-carbaldehyde + Active Methylene Compound (e.g., Ethyl Acetoacetate) Mixing Dissolve in Ethanol Add Piperidine (catalyst) Reactants->Mixing 1. Reagents Reaction Reflux (Heat) (Condensation & Cyclization) Mixing->Reaction 2. Reaction Setup Workup Cool to RT Precipitate Formation Reaction->Workup 3. Reaction Progression Isolation Filter Solid Wash with cold Ethanol Workup->Isolation 4. Product Isolation Product Purified Pyrazolo[3,4-b]pyridine Isolation->Product 5. Purification

Caption: Workflow for Pyrazolo[3,4-b]pyridine Synthesis.

Detailed Step-by-Step Protocol:
  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and ethyl acetoacetate (1.1 eq) in absolute ethanol (20 mL/mmol of pyrazole aldehyde).

  • Catalyst Addition: To the stirred solution, add piperidine (0.2 eq) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Product Isolation: Upon completion of the reaction (disappearance of the starting pyrazole aldehyde), cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by appropriate spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Reactant Molecular Weight ( g/mol ) Equivalents Example Mass (for 1 mmol scale)
5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde201.221.0201.2 mg
Ethyl acetoacetate130.141.1143.2 mg (0.13 mL)
Piperidine85.150.217.0 mg (0.02 mL)
Ethanol46.07Solvent20 mL

Application Protocol 2: Multicomponent Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are another class of fused heterocycles with immense therapeutic potential, with some derivatives being investigated as anticancer and anti-inflammatory agents.[22][23][24][25][26] Multicomponent reactions provide a highly efficient route to these complex structures. A common strategy involves the one-pot reaction of a pyrazole aldehyde, a β-ketoester, and hydrazine hydrate.[16]

Causality Behind Experimental Choices:
  • One-Pot Strategy: This approach is chosen for its operational simplicity and high atom economy, as it avoids the isolation of intermediates, saving time and resources.

  • Catalyst-Free or Mild Acid Catalysis: Often, these reactions can proceed without a catalyst or with a mild acid catalyst (e.g., a few drops of acetic acid). The inherent reactivity of the starting materials is sufficient to drive the reaction forward. The acid can protonate carbonyl groups, increasing their electrophilicity.

  • Solvent Choice: A protic solvent like ethanol or a green solvent like water can be used.[18] These solvents facilitate the various proton transfer steps involved in the reaction mechanism.

Reaction Logic Diagram:

MCR_Pyrazolopyrimidine Start Pyrazole Aldehyde + β-Ketoester + Hydrazine Hydrate Intermediate1 In situ formation of Pyrazolone from β-Ketoester and Hydrazine Start->Intermediate1 Intermediate2 Knoevenagel Condensation of Pyrazole Aldehyde with Pyrazolone Start->Intermediate2 Intermediate1->Intermediate2 Reacts with Cyclization Intramolecular Cyclization (Michael Addition) Intermediate2->Cyclization Aromatization Dehydration/ Aromatization Cyclization->Aromatization Product Pyrazolo[3,4-d]pyrimidine Aromatization->Product

Sources

Synthesis of pyrazolo[3,4-d]pyridazines from pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis of Pyrazolo[3,4-d]pyridazines from Pyrazole-4-carbaldehydes

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolo[3,4-d]pyridazine Scaffold in Medicinal Chemistry

The fusion of pyrazole and pyridazine rings creates the pyrazolo[3,4-d]pyridazine bicyclic heterocycle, a scaffold of significant interest in medicinal chemistry. This structure is considered a "privileged" scaffold due to its ability to bind to a wide range of biological targets. Its structural similarity to purines allows it to function as a bioisostere, interfering with various biological processes.[1] Consequently, derivatives of this scaffold have been reported to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and kinase inhibitory effects.[2][3][4][5]

This guide provides a detailed overview of a robust and common synthetic route to this valuable scaffold, focusing on the cyclocondensation of functionalized pyrazole-4-carbaldehydes with hydrazine. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss critical parameters for success.

Core Synthetic Strategy: Cyclocondensation Pathway

The most direct and widely employed method for constructing the pyrazolo[3,4-d]pyridazine core from a pyrazole precursor is the intramolecular cyclocondensation reaction. The strategy hinges on a suitably substituted pyrazole ring that contains two adjacent electrophilic centers, which can react with the dinucleophilic hydrazine molecule.

A common and effective precursor is a pyrazole bearing a carbaldehyde (formyl) group at the C4 position and an ester or acetyl group at the C3 or C5 position. The Vilsmeier-Haack reaction is a frequently used method for introducing the required formyl group onto the pyrazole ring system.[6][7][8]

This application note will focus on the reaction of an ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate with hydrazine hydrate, a well-documented transformation that efficiently yields the desired pyrazolo[3,4-d]pyridazin-7-one core.[8][9][10]

Reaction Mechanism: A Step-by-Step Analysis

The conversion of a 4-formyl-3-carboxypyrazole derivative into a pyrazolo[3,4-d]pyridazinone via reaction with hydrazine is a two-stage process: initial hydrazone formation followed by an intramolecular cyclization/condensation.

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the amino groups of hydrazine on the highly electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde. This is the more reactive carbonyl group compared to the ester. This step forms a tetrahedral intermediate which then eliminates a molecule of water to yield a stable hydrazone intermediate.

  • Intramolecular Cyclization: The second, free amino group of the hydrazone intermediate is positioned favorably to act as a nucleophile. It attacks the electrophilic carbonyl carbon of the adjacent ester group (at the C3 position).

  • Condensation & Aromatization: This intramolecular attack forms a cyclic tetrahedral intermediate. The subsequent elimination of an alcohol molecule (ethanol, in the case of an ethyl ester) from this intermediate leads to the formation of the stable, fused pyridazinone ring, yielding the final pyrazolo[3,4-d]pyridazin-7-one product.

Below is a diagram illustrating this mechanistic pathway.

Reaction_Mechanism reactant reactant reagent reagent intermediate intermediate product product step step Start Ethyl 1-aryl-4-formyl-1H- pyrazole-3-carboxylate Intermediate1 Hydrazone Intermediate Start->Intermediate1 + Hydrazine - H2O Hydrazine Hydrazine (NH2-NH2) Product 2-Aryl-2,6-dihydro-7H- pyrazolo[3,4-d]pyridazin-7-one Intermediate1->Product Intramolecular Cyclization & Condensation (- EtOH)

Caption: Reaction mechanism for pyrazolo[3,4-d]pyridazine synthesis.

Experimental Protocol: Synthesis of 2-Aryl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

This protocol is a generalized procedure based on established literature methods.[8][9][10] Researchers should adapt molar equivalents and solvent volumes based on the specific scale of their reaction.

Materials & Reagents
  • Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate (1.0 eq)

  • Hydrazine hydrate (e.g., 80% or 99%) (1.2 - 1.5 eq)

  • Absolute Ethanol (or other suitable alcohol like n-butanol)

  • Glacial Acetic Acid (catalytic amount, optional)

  • Standard reflux apparatus (round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

  • TLC plates (silica gel 60 F254)

  • Filtration apparatus (Büchner funnel)

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the starting ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate (1.0 eq).

  • Solvent Addition: Add absolute ethanol to the flask to create a suspension or solution with a typical concentration of 0.1-0.5 M.

  • Reagent Addition: While stirring, add hydrazine hydrate (1.2-1.5 eq) to the mixture at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate hydrazone formation, though it is often not necessary.

  • Heating & Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Use an appropriate eluent system (e.g., ethyl acetate/hexane mixture). The reaction is complete when the starting material spot is no longer visible. Reaction times can vary from 2 to 8 hours depending on the substrate.

  • Work-up & Isolation:

    • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

    • Often, the product will precipitate out of the solution upon cooling. If precipitation is slow, the mixture can be cooled further in an ice bath.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold ethanol to remove any residual impurities.

  • Purification & Characterization:

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, dioxane, or DMF/water mixture).

    • Dry the purified product under vacuum.

    • Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) to confirm its structure and purity.

Experimental Workflow Overview

The entire process, from setup to final characterization, follows a logical sequence.

Experimental_Workflow arrow setup setup reaction reaction workup workup analysis analysis A 1. Reactant Setup (Pyrazole, Solvent) B 2. Reagent Addition (Hydrazine Hydrate) A->B C 3. Heating to Reflux B->C D 4. Reaction Monitoring (TLC) C->D E 5. Cooling & Precipitation D->E Reaction Complete F 6. Filtration & Washing E->F G 7. Purification (Recrystallization) F->G H 8. Characterization (NMR, MS, etc.) G->H

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction to synthesize pyrazole-4-carboxaldehydes—key intermediates in the development of novel pharmaceuticals and functional materials.

Here, we move beyond standard protocols to address the nuances of the reaction, providing field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for maximal yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and its specific application for pyrazoles?

The Vilsmeier-Haack reaction is a robust chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1] For pyrazoles, this reaction is the premier method for regioselectively installing a formyl group, almost always at the C4 position, to produce valuable pyrazole-4-carbaldehydes.[1][2] These products serve as versatile building blocks in the synthesis of a wide array of biologically active compounds.[3] The reaction works through an electrophilic aromatic substitution mechanism, where the pyrazole ring attacks the electrophilic Vilsmeier reagent.

Q2: What is the Vilsmeier reagent and how is it properly prepared?

The Vilsmeier reagent is a chloroiminium salt, typically [(CH₃)₂N=CHCl]⁺Cl⁻, which functions as the formylating electrophile.[1][4] It is almost always prepared in situ by the slow, dropwise addition of an activating agent like phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF), which acts as both a solvent and a reagent.[1][2] This formation is highly exothermic and must be conducted under strictly anhydrous conditions, as the reagent is extremely sensitive to moisture and will readily decompose.[1]

Q3: What is the expected regioselectivity for pyrazole formylation and why?

The Vilsmeier-Haack formylation of pyrazoles is highly regioselective for the C4 position. The pyrazole ring is an electron-rich heterocycle, but the electron density is not uniform. The nitrogen atom at the N1 position directs electrophilic substitution preferentially to the C4 position, which is the most nucleophilic carbon on the ring. Formylation at C3 or C5 is rarely observed unless the C4 position is blocked or the substrate contains strong directing groups that override this intrinsic preference.

Q4: What are the most critical safety concerns when performing this reaction?

The reagents involved are hazardous and require careful handling.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic HCl gas. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1]

  • Vilsmeier Reagent: Moisture-sensitive and corrosive.

  • Quenching: The work-up procedure, which involves quenching the reaction mixture with ice or a basic solution, is extremely exothermic and must be performed slowly and cautiously in an ice bath to control the release of heat and gas.[1]

Troubleshooting & Optimization Guide

This section addresses the most common problems encountered during the Vilsmeier-Haack formylation of pyrazoles, offering causative explanations and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

This is the most frequent challenge, often stemming from several potential root causes.

Possible Cause 1: Inactive or Decomposed Vilsmeier Reagent.

  • Why it happens: The Vilsmeier reagent is highly sensitive to moisture. Any water present in the DMF, POCl₃, or glassware will hydrolyze the reagent, rendering it inactive.

  • Solutions:

    • Ensure all glassware is rigorously oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon).

    • Use high-purity, anhydrous DMF. It is best practice to use a freshly opened bottle or DMF from a solvent purification system.

    • Prepare the Vilsmeier reagent at 0-5 °C and use it immediately for the subsequent reaction step.[1]

Possible Cause 2: Poor Substrate Reactivity.

  • Why it happens: The Vilsmeier-Haack reaction is an electrophilic substitution. Strong electron-withdrawing groups (e.g., -NO₂, -CF₃) on the pyrazole ring decrease its nucleophilicity, making it less reactive towards the Vilsmeier reagent.[3] In some cases, no reaction occurs even after prolonged heating.[3]

  • Solutions:

    • For unreactive substrates, a significant increase in reaction temperature is often necessary. Successful formylations of deactivated pyrazoles have been reported at temperatures as high as 120°C.[3][5]

    • Increase the stoichiometry of the Vilsmeier reagent. Using a 2- to 5-fold excess of both DMF and POCl₃ relative to the substrate can drive the reaction to completion.[3]

    • Increase the reaction time and monitor progress carefully by Thin-Layer Chromatography (TLC).[1]

Possible Cause 3: Incomplete Reaction.

  • Why it happens: The reaction kinetics may be slow, especially at lower temperatures or with moderately deactivated substrates.

  • Solutions:

    • Allow the reaction to stir for a longer duration. Monitor the consumption of the starting material via TLC.[1]

    • If the reaction stalls, consider a controlled increase in temperature (e.g., from room temperature to 60-80°C) to facilitate the conversion.[5][6]

Possible Cause 4: Product Degradation or Loss During Work-up.

  • Why it happens: The iminium salt intermediate formed after the pyrazole attacks the Vilsmeier reagent must be hydrolyzed to the final aldehyde. This hydrolysis is typically done by quenching with water or a basic solution. If the conditions are too harsh (e.g., strong base, high temperature), the product may be susceptible to degradation.

  • Solutions:

    • Perform the aqueous work-up at low temperatures by pouring the reaction mixture slowly onto crushed ice.[1]

    • Neutralize the mixture carefully and slowly with a mild base such as saturated sodium bicarbonate or dilute sodium hydroxide solution, while keeping the temperature low.

Below is a decision-making process to diagnose and solve low-yield issues.

G start Low or No Yield reagent_check Check Reagent Quality & Anhydrous Conditions start->reagent_check reagent_ok Reagents OK? reagent_check->reagent_ok substrate_check Assess Substrate Reactivity reagent_ok->substrate_check Yes solution1 Solution: Use fresh anhydrous reagents, dry glassware. reagent_ok->solution1 No substrate_reactive Substrate Electron-Rich? substrate_check->substrate_reactive conditions_check Review Reaction Conditions substrate_reactive->conditions_check Yes solution2 Solution: Increase temperature (e.g., 80-120°C), increase reagent equivalents. substrate_reactive->solution2 No conditions_ok Temp/Time Sufficient? conditions_check->conditions_ok workup_check Evaluate Work-up Procedure conditions_ok->workup_check Yes solution3 Solution: Increase reaction time, monitor by TLC, then gently increase temperature. conditions_ok->solution3 No workup_gentle Work-up Gentle? workup_check->workup_gentle solution4 Solution: Quench slowly on ice, use mild base (e.g., NaHCO3) for neutralization. workup_gentle->solution4 No end Optimized Yield workup_gentle->end Yes

Caption: Troubleshooting workflow for low yield.

Problem 2: Formation of Unwanted Side Products

Sometimes the desired product is formed, but it is contaminated with impurities that complicate purification.

Possible Cause 1: Chlorination or Other Side Reactions.

  • Why it happens: At elevated temperatures, POCl₃ can act as a chlorinating agent, especially on sensitive functional groups (like a hydroxyl group).[3] Additionally, side reactions like hydroxymethylation can occur if DMF degrades during prolonged heating.[3]

  • Solutions:

    • Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate.

    • Minimize reaction time once the starting material is consumed (as determined by TLC).

    • If chlorination of a specific functional group is an issue, consider a protecting group strategy or alternative Vilsmeier activating agents (e.g., oxalyl chloride), though this significantly changes the reaction profile.

Possible Cause 2: Di-formylation or Polymerization.

  • Why it happens: While rare for pyrazoles, highly activated substrates or harsh conditions (very high temperatures, large excess of reagent) can potentially lead to polymerization or the formation of tarry residues.[1]

  • Solutions:

    • Use a more controlled stoichiometry of the Vilsmeier reagent (start with 1.5-2.0 equivalents).

    • Ensure the reaction temperature does not overshoot, especially during the exothermic addition of the pyrazole substrate to the Vilsmeier reagent.

Problem 3: Difficulty in Isolating the Product

Even with a good reaction yield, challenges can arise during extraction and purification.

Possible Cause 1: Product is Water-Soluble.

  • Why it happens: The introduction of a polar formyl group and the presence of nitrogen atoms can increase the water solubility of the pyrazole product, leading to losses in the aqueous layer during work-up.

  • Solutions:

    • Saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and "salt out" the product into the organic layer.

    • Perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate to maximize recovery.[1]

Possible Cause 2: Emulsion Formation During Extraction.

  • Why it happens: The presence of polar materials and salts can lead to the formation of stable emulsions between the aqueous and organic layers, making phase separation difficult or impossible.

  • Solutions:

    • Add a small amount of brine to the separatory funnel, which can help break the emulsion.

    • If an emulsion persists, filter the entire mixture through a pad of Celite® or glass wool. This will often break the emulsion and allow for proper phase separation.

Data & Protocols

Table 1: Optimized Reaction Conditions for Pyrazole Derivatives

The optimal conditions are highly substrate-dependent. The following table summarizes reported conditions for different pyrazole systems to serve as a starting point for optimization.

Substrate TypeReagent Ratio (Substrate:DMF:POCl₃)Temperature (°C)Time (h)Typical Yield (%)Reference
1-Methyl-3-propyl-5-chloropyrazole1 : 5 : 2120255[3]
1-Phenyl-3-propyl-5-chloropyrazole1 : 6 : 4120452[3]
Hydrazone Precursors1 : (4 mL DMF) : 3 equiv.80-90465-85[6]
3-(2-Methoxyethoxy)-1-aryl-pyrazole1 : 4 : 4702448[7]
Deactivated (e.g., nitrophenyl) pyrazole1 : 6 : 412014No Reaction[3]
Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation

This protocol is a general guideline and may require optimization for specific substrates.

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an inert gas (N₂ or Ar) inlet, add anhydrous DMF (e.g., 5 equivalents).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (e.g., 2 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. A viscous, white-to-pale-yellow salt (the Vilsmeier reagent) should form.

  • Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).[1]

  • Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.[1]

  • After the addition, the reaction can be stirred at 0 °C, allowed to warm to room temperature, or heated, depending on the reactivity of the substrate (see Table 1). Monitor the reaction's progress by TLC.[1]

  • Once the reaction is complete, cool the mixture back down to 0 °C.

  • Very slowly and carefully, pour the reaction mixture onto a vigorously stirred beaker of crushed ice. This step is highly exothermic.

  • Neutralize the acidic solution by the slow addition of a base (e.g., saturated NaHCO₃ solution or 2M NaOH) until the pH is ~7-8.

  • Extract the aqueous mixture with an organic solvent (e.g., 3 x 50 mL of ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure pyrazole-4-carboxaldehyde.

Caption: Experimental workflow for pyrazole formylation.

References

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15. Available from: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. Royal Society of Chemistry. Available from: [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2023). MDPI. Available from: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2022). Chemical Methodologies. Available from: [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (2012). Molecules. National Institutes of Health. Available from: [Link]

Sources

Technical Support Center: Formylation of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the formylation of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing a formyl group onto the pyrazole scaffold. Formylated pyrazoles are critical building blocks in the synthesis of pharmaceuticals and agrochemicals, but their preparation is often plagued by side reactions and regioselectivity issues.

This document provides in-depth, experience-driven troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions. Our goal is to empower you to diagnose experimental challenges, understand the underlying chemical principles, and successfully optimize your reactions.

Section 1: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the formylation of substituted pyrazoles, particularly using the Vilsmeier-Haack reaction.

Question 1: My formylation reaction isn't working. I'm recovering only my starting material. What are the likely causes?

Answer: This is a frequent issue, typically rooted in the electronic nature of your pyrazole substrate or the substitution pattern at the ring nitrogen.

  • Causality 1: Presence of a Free N-H Group. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. For the pyrazole ring to be sufficiently nucleophilic to attack the Vilsmeier reagent, the nitrogen at the N-1 position must bear a substituent (e.g., alkyl or aryl). An unsubstituted N-H pyrazole is protonated under the acidic reaction conditions, leading to deactivation of the ring system towards electrophilic attack. Formylation of N-unsubstituted 3,5-dimethyl-1H-pyrazole, for instance, fails under conditions where N-alkyl analogs react smoothly.

  • Troubleshooting & Solution:

    • Protect/Substitute the N-1 Position: Before attempting formylation, ensure your pyrazole has a substituent at the N-1 position. If you are starting with an N-H pyrazole, you must first perform an N-alkylation or N-arylation step. This is a mandatory prerequisite for successful C-4 formylation.

  • Causality 2: Strong Electron-Withdrawing Groups (EWGs). The Vilsmeier reagent is a moderately strong electrophile. If your pyrazole ring is substituted with potent EWGs (e.g., -NO₂, -CF₃, -CN), the electron density of the ring may be too low to initiate the reaction. For example, pyrazoles bearing nitrophenyl substituents have been shown to have very low reactivity under Vilsmeier-Haack conditions[1].

  • Troubleshooting & Solutions:

    • Harsher Conditions (Use with Caution): Increasing the temperature or using a large excess of the Vilsmeier reagent can sometimes force the reaction to proceed, but this often leads to side products and decomposition. Proceed with careful monitoring via TLC or LCMS.

    • Switch to a Milder, Alternative Method: The Duff reaction, which uses hexamethylenetetramine (HMTA) in an acidic medium, can be effective for some substrates that are resistant to the Vilsmeier-Haack reaction. It offers a different mechanistic pathway that may be more suitable for your specific molecule[2][3].

Question 2: I'm observing a second product with a higher molecular weight, suggesting di-formylation. How can I prevent this?

Answer: Di-formylation is a classic side reaction when the pyrazole ring is overly activated.

  • Causality: Presence of Strong Electron-Donating Groups (EDGs). If your pyrazole contains strong EDGs (e.g., -OCH₃, -NR₂), the initial mono-formylated product may still be electron-rich enough to undergo a second electrophilic substitution. This has been observed in the formylation of a 1-(4-methoxyphenyl)-1H-pyrazole using the Duff reaction, where a mixture of mono- and di-formylated products was obtained[2][3]. The second formylation typically occurs at an activated position on an N-aryl substituent.

  • Troubleshooting & Solutions:

    • Control Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent. Use only 1.0-1.2 equivalents to favor mono-formylation.

    • Lower the Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (start at 0 °C and slowly warm if necessary). This increases the selectivity for the more reactive site.

    • Use a Milder Formylating Agent: If precise control is difficult, consider a less reactive formylating agent or method.

Question 3: My starting material has a hydroxyl (-OH) group, and I'm isolating a chlorinated product instead of the expected aldehyde. What happened?

Answer: This is a known and common side reaction. The Vilsmeier reagent is not only a formylating agent but also a potent halogenating agent for certain functional groups.

  • Causality: Conversion of Alcohols to Alkyl Chlorides. The phosphorus oxychloride (POCl₃) and the Vilsmeier reagent itself can readily convert alcohols into alkyl chlorides[4]. This is a competing reaction pathway that can be faster than C-H formylation, especially with primary or secondary alcohols present on a side chain.

  • Troubleshooting & Solutions:

    • Protect the Hydroxyl Group: The most robust solution is to protect the -OH group before the formylation step. A silyl ether (e.g., TBDMS) or an acetate ester are common protecting groups that are stable to Vilsmeier-Haack conditions and can be easily removed post-formylation.

    • Use an Alternative Reagent: The Duff reaction does not use POCl₃ and is performed under conditions that are generally not conducive to chlorination, making it a much safer choice for substrates bearing hydroxyl groups[2][3].

Question 4: My reaction is messy, and I'm getting multiple unexpected side products. What are other potential side reactions?

Answer: Beyond the common issues above, several other side reactions can occur depending on your specific substrate.

  • Dehydrochlorination: If your substrate has a substituent like a 1-chloroethyl group, the reaction conditions can promote elimination of HCl to form a vinyl group. This newly formed alkene can then be formylated, leading to a complex mixture of products[1].

  • Dealkylation: Bulky or labile N-1 substituents can be cleaved under the reaction conditions, leading to the N-H pyrazole, which is unreactive and will be recovered as a side product[1].

  • Hydroxymethylation: Prolonged heating of DMF can cause slight decomposition to generate formaldehyde in situ. This can lead to trace amounts of hydroxymethylated byproducts[1].

  • Reagent Decomposition: The Vilsmeier reagent is sensitive to moisture. Using old or improperly stored POCl₃ or DMF can lead to reagent decomposition and a failed reaction. Always use freshly opened or properly stored anhydrous reagents.

Section 2: Key Formylation Methodologies & Protocols

A deep understanding of the reaction mechanism is crucial for effective troubleshooting.

The Vilsmeier-Haack Reaction

This is the most common method for pyrazole formylation. It involves the reaction of a substituted amide (typically DMF) with phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent, a chloroiminium ion.

Mechanism:

Vilsmeier_Mechanism cluster_reagent Step 1: Vilsmeier Reagent Formation cluster_formylation Step 2: Electrophilic Substitution & Hydrolysis DMF DMF Adduct Initial Adduct DMF->Adduct Attack POCl3 POCl₃ POCl3->Adduct V_Reagent Vilsmeier Reagent (Chloroiminium ion) Adduct->V_Reagent Elimination Sigma Sigma Complex Pyrazole N-Substituted Pyrazole Pyrazole->Sigma Attack on Vilsmeier Reagent Iminium Iminium Salt Intermediate Sigma->Iminium Aromatization Aldehyde Formyl-Pyrazole (Product) Iminium->Aldehyde Aqueous Work-up (Hydrolysis)

Caption: General mechanism of the Vilsmeier-Haack reaction on a pyrazole.

Detailed Experimental Protocol:

This is a representative protocol and may require optimization for your specific substrate.

  • Reagent Preparation (Vilsmeier Reagent Formation):

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF, 4.0 eq.).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise via the dropping funnel over 15-20 minutes. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a white, viscous salt or solid is often observed.

  • Formylation Reaction:

    • Dissolve your N-substituted pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., 1,2-dichloroethane).

    • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C. Note: The optimal temperature and time must be determined empirically.

    • Monitor the reaction progress by TLC or LCMS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water. This is a highly exothermic and gas-evolving step.

    • Carefully basify the aqueous solution to pH 8-9 using a saturated solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).

    • If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM) three times.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

The Duff Reaction

The Duff reaction is a milder alternative that uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol/boric acid or trifluoroacetic acid.

Mechanism Overview:

The reaction proceeds through the formation of an electrophilic iminium species from HMTA, which then attacks the electron-rich pyrazole ring. Subsequent hydrolysis steps yield the final aldehyde.

Detailed Experimental Protocol (Adapted from de Oliveira, et al.[2][3]):

  • Reaction Setup:

    • In a round-bottom flask, combine the N-phenyl-1H-pyrazole (1.0 eq.), hexamethylenetetramine (HMTA, 1.5 eq.), and glacial acetic acid.

    • Heat the mixture to reflux (approx. 110-120 °C) for 12 hours.

  • Work-up and Purification:

    • After cooling to room temperature, pour the reaction mixture into water.

    • Add a 50% aqueous solution of HCl and heat the mixture at 100 °C for 15 minutes to hydrolyze the intermediate.

    • Cool the mixture and extract with ethyl acetate.

    • Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Section 3: Data Summary & Method Selection

Choosing the correct formylation strategy is key to success. The following table summarizes the impact of substituents and provides a guide for method selection.

Substituent on Pyrazole RingExpected Reactivity (V-H)Common Side ReactionsRecommended Action
N-H (unsubstituted) Very Low / No ReactionN/AMandatory: N-substitute before formylation.
N-Alkyl / N-Aryl Good (activated for C-4)Dependent on other groupsProceed with Vilsmeier-Haack or Duff.
Strong EDG (-OR, -NR₂)HighDi-formylation Use stoichiometric V-H reagent at low temp; or consider Duff.
Weak EDG (-Alkyl)GoodLow riskVilsmeier-Haack is generally effective.
Halogens (-Cl, -Br)ModerateLow riskVilsmeier-Haack is generally effective.
Strong EWG (-NO₂, -CF₃)Very Low / No ReactionN/AUse Duff reaction; V-H likely to fail.
-OH on side chain Good (ring reactivity)Chlorination of the -OH groupProtect the -OH group before V-H, or use the Duff reaction.

Section 4: Troubleshooting Workflow

Use this decision tree to diagnose and solve issues with your pyrazole formylation.

Troubleshooting_Workflow Start Start: Formylation of Substituted Pyrazole Check_Reaction Reaction Monitoring (TLC/LCMS) Start->Check_Reaction No_Reaction Problem: No Reaction / Starting Material Recovered Check_Reaction->No_Reaction No Product Formation Side_Products Problem: Multiple Products Observed Check_Reaction->Side_Products Side Products Formed Success Reaction Successful: Purify Product Check_Reaction->Success Clean Conversion Check_NH Is Pyrazole N-H? No_Reaction->Check_NH Protect_N1 Solution: Substitute/Protect N-1 Position Check_NH->Protect_N1 Yes Check_EWG Does Pyrazole have strong EWGs? Check_NH->Check_EWG No Use_Duff Solution: Use Duff Reaction or Harsher V-H Conditions Check_EWG->Use_Duff Yes Check_Reagents Solution: Check Purity of DMF and POCl₃ Check_EWG->Check_Reagents No Check_MW Analyze Mass of Side Product(s) Side_Products->Check_MW DiFormyl Mass = M + 28? (Di-formylation) Check_MW->DiFormyl Higher MW Chlorination Mass = M + Cl - OH? (Chlorination) Check_MW->Chlorination Unexpected MW Control_Stoich Solution: Lower Temp, Reduce V-H eq. DiFormyl->Control_Stoich Yes Protect_OH Solution: Protect -OH group or Use Duff Reaction Chlorination->Protect_OH Yes

Caption: A decision tree for troubleshooting pyrazole formylation reactions.

References

  • M. B. Sonawane, S. S. Mahajan, D. M. Pore. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Rasayan J. Chem. Available at: [Link]

  • M. Chahal, S. Dhillon, M. Kinger. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. DOI: 10.1039/D3RA04309F. Available at: [Link]

  • L. Roohi, A. Afghan, M. M. Baradarani. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and some of its reactions. Current Chemistry Letters. Available at: [Link]

  • Wikipedia contributors. (2023). Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • A. V. Popov, V. A. Kobelevskaya, L. I. Larina, I. B. Rozentsveig. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. DOI: 10.24820/ark.5550190.p010.934. Available at: [Link]

  • C. H. A. de Oliveira, et al. (2012). Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. Synthetic Communications. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • C. H. A. de Oliveira, et al. (2012). Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. Taylor & Francis Online. DOI: 10.1080/00397911.2012.672381. Available at: [Link]

Sources

Technical Support Center: Managing POCl₃ Impurities in the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with phosphorus oxychloride (POCl₃), a key reagent in this formylation reaction. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your experimental workflow.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the role and removal of POCl₃ in the Vilsmeier-Haack reaction.

Q1: What is the precise role of POCl₃ in the Vilsmeier-Haack reaction?

A1: Phosphorus oxychloride is the activating agent. It reacts with a substituted amide, most commonly N,N-dimethylformamide (DMF), to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1][2][3][4][5] This reagent is the actual formylating species that reacts with an electron-rich aromatic or heteroaromatic substrate.[1][2][3][4][5]

Q2: Why is the complete removal of excess POCl₃ so critical after the reaction?

A2: Complete removal of POCl₃ is paramount for three main reasons:

  • Safety: POCl₃ reacts violently and exothermically with water, which is added during the workup to hydrolyze the intermediate iminium salt.[5][6] An uncontrolled reaction can lead to a dangerous thermal runaway.

  • Product Isolation: The hydrolysis of POCl₃ produces phosphoric acid (H₃PO₄) and hydrochloric acid (HCl).[6][7][8][9] These acidic byproducts must be neutralized to ensure the efficient extraction and purification of the desired aldehyde product.[5]

  • Product Purity: Any remaining phosphorus-containing impurities can co-precipitate with your product or complicate chromatographic purification, thereby compromising the final purity.[5]

Q3: What is the standard "textbook" method for quenching the reaction and removing POCl₃?

A3: The most common and fundamental method is a carefully controlled "reverse quench." This involves the slow, portion-wise addition of the cooled reaction mixture to a vigorously stirred vessel containing crushed ice or ice-cold water.[5][10] This procedure is designed to dissipate the intense heat generated from the hydrolysis of excess POCl₃ while simultaneously converting the intermediate iminium salt to the final aldehyde product.[5]

Q4: I've noticed a significant exotherm even when quenching on ice. Why does this happen and how can I prevent it?

A4: A strong exotherm during an ice-water quench often indicates the accumulation of metastable hydrolysis intermediates, such as phosphorodichloridic acid (Cl₂P(O)OH).[8][11][12][13] These species can form if the hydrolysis of POCl₃ is incomplete at low temperatures, leading to a delayed and potentially dangerous release of heat.[10][11] To mitigate this, a modified quenching protocol at a slightly elevated, controlled temperature is recommended.[10][13]

Q5: Can I quench the reaction with an alcohol instead of water?

A5: While POCl₃ does react with alcohols to form phosphate esters, this is generally not a recommended quenching method for a Vilsmeier-Haack workup.[6][7][13] The resulting organophosphate byproducts can be toxic and often have physical properties (e.g., boiling point, polarity) that complicate the purification of the desired aldehyde. Quenching with water or an aqueous base is the standard and preferred method.[13]

II. Troubleshooting Guide: Common Issues & Solutions

This section provides detailed troubleshooting for specific problems encountered during the workup and purification stages, directly related to POCl₃ and its byproducts.

Issue 1: Uncontrolled Exotherm and Foaming During Aqueous Quench

Causality: This is a classic sign of an uncontrolled, rapid hydrolysis of a significant excess of POCl₃. Adding water or base to the reaction mixture (a "direct quench") is extremely dangerous and is the primary cause. A "reverse quench" (adding the reaction mixture to the quench solution) is mandatory.[13] However, even with a reverse quench, low temperatures can lead to the build-up of reactive intermediates that hydrolyze uncontrollably as the mixture warms.[10][11]

Solution: The Controlled Temperature Quench A safer and more reliable method involves quenching into a buffered solution at a moderately elevated temperature. This ensures that the hydrolysis of POCl₃ and its intermediates proceeds at a rapid but controlled rate, preventing accumulation.[10][13]

dot

cluster_0 Vilsmeier Reaction Mixture cluster_1 Quenching System cluster_2 Controlled Hydrolysis cluster_3 Final Workup Reaction Crude Reaction Product + Excess POCl₃ Quench Aqueous Sodium Acetate (or other buffer) Reaction->Quench Slow Addition (Reverse Quench) Stir Vigorous Stirring Temp Maintain 35-40 °C Hydrolysis POCl₃ + H₂O -> H₃PO₄ + HCl (Controlled Rate) Quench->Hydrolysis Immediate & Complete Reaction Product Iminium Salt -> Aldehyde Hydrolysis->Product Workup Cool, Extract with Organic Solvent, Wash Product->Workup

Caption: Controlled Temperature Quenching Workflow.

Issue 2: Product Precipitates as an Oily, Intractable Gum During Workup

Causality: This often occurs when the aqueous phase is highly acidic due to the HCl and phosphoric acid generated from the POCl₃ quench.[5] The desired aldehyde product, if it possesses basic functional groups (e.g., amines, pyridines), can become protonated and form salts that are insoluble in the organic extraction solvent, appearing as an oil or gum at the interface. Furthermore, residual phosphorus-based acids can form sticky complexes.

Solution: Multi-Step pH Adjustment and Extraction

  • Initial Quench: Perform the controlled temperature quench as described above.

  • Neutralization: After the quench is complete, cool the mixture to room temperature. Slowly add a base (e.g., 2-4M NaOH or saturated Na₂CO₃ solution) with vigorous stirring while monitoring the pH. Adjust the pH to be slightly basic (pH 8-9). This neutralizes the acidic byproducts and deprotonates the product, rendering it soluble in organic solvents. Be cautious, as neutralization is also exothermic.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washes: Wash the combined organic layers sequentially with water and then brine to remove inorganic salts.

Issue 3: Low Product Yield After Column Chromatography, with Streaky TLC Plates

Causality: Residual phosphoric acid or its salts are a common cause of poor chromatographic behavior. These highly polar, acidic impurities can adhere strongly to silica gel, causing the product to streak down the column, leading to poor separation and low recovery.

Solution: Pre-Chromatography Acid Removal

  • Aqueous Wash: Before concentrating the organic extract, perform an additional wash with a dilute base (e.g., 5% NaHCO₃ solution) followed by a water wash. This helps to remove the last traces of acidic phosphorus byproducts.

  • Filtration through a Basic Plug: If the issue persists, after drying and concentrating the organic extract, redissolve the crude material in a minimal amount of the column eluent and filter it through a short plug of a basic adsorbent like basic alumina or even silica gel treated with triethylamine before loading it onto the main purification column.

Data Summary: Comparison of Quenching Protocols
Quenching ProtocolAdvantagesDisadvantagesBest For
Ice-Water Reverse Quench Simple setup; effective for small-scale reactions with minimal excess POCl₃.Risk of delayed exotherm due to incomplete hydrolysis.[10] Potential for product to freeze out.Small-scale, well-understood reactions.
Aqueous Base Reverse Quench Neutralizes acidic byproducts in situ; drives hydrolysis to completion.Highly exothermic; requires very slow addition and efficient cooling to prevent runaway.[10]Reactions where the product is stable to base.
Buffered Solution (e.g., NaOAc) at 35-40°C Excellent thermal control; ensures complete and immediate hydrolysis of POCl₃ and intermediates.[10][13] High safety profile.Requires heating and temperature monitoring.All scales, especially large-scale and process development. Highly recommended for safety.

III. Detailed Experimental Protocols

Protocol 1: Best-Practice Safety Quench Using Sodium Acetate

This protocol is adapted from established process safety procedures and is designed to maximize safety and control.[10][13]

  • Preparation: In a separate flask large enough to accommodate the entire reaction volume plus the quench solution, prepare a solution of sodium acetate in water (e.g., ~3-5 equivalents relative to POCl₃). Equip this flask with a mechanical stirrer, a thermometer, and an addition funnel.

  • Temperature Control: Gently warm the sodium acetate solution to 35-40 °C.[10]

  • Addition: After the Vilsmeier-Haack reaction is complete, cool the reaction mixture to room temperature. Slowly, add the reaction mixture dropwise via the addition funnel to the warm, vigorously stirred sodium acetate solution. Monitor the temperature of the quench flask closely, ensuring it remains within the 35-40 °C range. Use a water bath to provide cooling if necessary.

  • Stirring: Once the addition is complete, continue to stir the mixture at 35-40 °C for an additional 30-60 minutes to ensure all reactive phosphorus species are fully hydrolyzed.

  • Workup: Cool the mixture to room temperature. Transfer to a separatory funnel and extract the product with a suitable organic solvent (e.g., 3 x Ethyl Acetate). Combine the organic layers, wash with water, then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

dot

cluster_prep Step 1: Preparation cluster_temp Step 2: Temperature Control cluster_add Step 3: Addition (Reverse Quench) cluster_stir Step 4: Stirring cluster_workup Step 5: Workup Prep Prepare aqueous NaOAc solution in quench flask Temp Warm NaOAc solution to 35-40 °C Prep->Temp Add Slowly add reaction mixture to warm NaOAc solution Temp->Add Monitor Maintain T = 35-40 °C Add->Monitor Stir Stir for 30-60 min at 35-40 °C Add->Stir Cool Cool to RT Stir->Cool Extract Extract with Organic Solvent Cool->Extract Wash Wash (H₂O, Brine) Extract->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry

Caption: Step-by-step workflow for the safety quench protocol.

References
  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved from [Link]

  • Vilsmeier–Haack reaction. (2023). In Wikipedia. Retrieved from [Link]

  • Gemoets, H. P. L., et al. (2018). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 22(10), 1363-1370. Retrieved from [Link]

  • Gemoets, H. P. L., et al. (2018). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. ACS Figshare. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Phosphoryl chloride. (2023). In Wikipedia. Retrieved from [Link]

  • Various Authors. (2020). How can I properly quench POCl3? ResearchGate. Retrieved from [Link]

  • Various Authors. (2021). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Request PDF on ResearchGate. Retrieved from [Link]

  • NROChemistry. (2021). Vilsmeier-Haack Reaction [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2-Propynoic acid, 3-cyclopropyl-, ethyl ester. Retrieved from [Link]

  • Preparation of POCl3. (n.d.). BYJU'S. Retrieved from [Link]

  • Phosphoryl chloride. (2024). In Sciencemadness Wiki. Retrieved from [Link]

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Stability of 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

This technical guide is designed for researchers, medicinal chemists, and process development scientists working with 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde. This versatile intermediate is valued in the synthesis of novel pharmaceutical and agrochemical compounds.[1][2] However, its multifunctional nature presents specific stability challenges, particularly under acidic conditions. Understanding the potential reaction pathways and degradation mechanisms is critical for optimizing reaction yields, ensuring product purity, and maintaining the integrity of your experimental results. This document provides in-depth answers to frequently encountered issues, troubleshooting advice, and a validated protocol for assessing stability.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary sites of reactivity on this compound in an acidic medium?

Answer: In an acidic environment, the molecule has two primary sites that are readily protonated, which in turn dictates its subsequent reactivity and stability.

  • Pyrazole Ring Nitrogen: The pyrazole ring contains two nitrogen atoms. The pyridine-like nitrogen (at position 2) is basic and will be readily protonated by acids to form a pyrazolium cation.[3][4][5] This protonation is a crucial first step as it alters the electron density of the entire heterocyclic system. While the pyrazole ring itself is generally robust and resistant to opening, this protonation deactivates the ring toward electrophilic substitution at the C4 position.[4]

  • Carbonyl Oxygen: The oxygen of the carbaldehyde group possesses lone electron pairs and is susceptible to protonation.[6] This creates a highly electrophilic carbonyl carbon, making the aldehyde group more reactive toward even weak nucleophiles like water or alcohols.[6][7]

Understanding these initial protonation events is key to predicting the compound's behavior.

Q2: My compound appears to be degrading irreversibly in strong acid (e.g., concentrated HCl or HBr). What is the most likely degradation pathway?

Answer: The most probable cause of irreversible degradation under strong acidic conditions is the cleavage of the N-allyl bond. This is a classic acid-catalyzed reaction pathway for ethers and N-substituted compounds bearing an allylic group.[8][9][10]

The mechanism proceeds as follows:

  • Step 1: Protonation. The pyridine-like nitrogen of the pyrazole ring is protonated.

  • Step 2: Nucleophilic Attack/Carbocation Formation. The C-N bond of the protonated allyl group is weakened. Ethers with allylic groups are known to cleave via an SN1 mechanism because they can form stable intermediate carbocations.[8][9] The N-allyl bond in your compound is susceptible to a similar mechanism, particularly in the presence of a good nucleophile (like Cl⁻ or Br⁻ from the acid). This results in the formation of a resonance-stabilized allylic carbocation and the N-unsubstituted pyrazole, 5-methyl-1H-pyrazole-4-carbaldehyde. The stability of the allylic carbocation is a powerful thermodynamic driver for this reaction.[11][12]

This cleavage is effectively irreversible and represents a significant product loss pathway.

Q3: I am working in a dilute aqueous acid solution and notice changes in spectroscopic data (e.g., NMR, IR), but I can recover my starting material upon aqueous workup and extraction. What is happening?

Answer: This scenario strongly suggests the occurrence of reversible reactions involving the aldehyde functional group, which are common in acidic aqueous media.

  • Hydrate Formation: The acid-catalyzed addition of water across the carbonyl double bond forms a geminal diol (hydrate).[7][13] This equilibrium reaction can alter the chemical shift of the aldehyde proton in NMR and change the C=O stretch frequency in IR. Since the reaction is reversible, removing the water during workup shifts the equilibrium back to the aldehyde.

  • Hemiacetal/Acetal Formation: If an alcohol is present as a solvent or reagent, the protonated aldehyde can react with it to form a hemiacetal, and subsequently an acetal.[7] Like hydrate formation, this is a reversible process under acidic conditions.

These are not degradation pathways but rather equilibrium processes that can complicate in-situ reaction monitoring.

Q4: What is the recommended pH range for ensuring the stability of this compound?

Answer: Based on the known reactivity, the compound is most stable under neutral to slightly acidic conditions (pH 5-7).

  • Avoid Strong Acids (pH < 3): Especially when heated or in the presence of nucleophilic anions (halides), strong acids significantly increase the rate of irreversible N-allyl bond cleavage.

  • Caution in Moderately Acidic Conditions (pH 3-5): While the rate of N-allyl cleavage is reduced, it may still occur over extended periods or at elevated temperatures. Reversible reactions at the aldehyde group will be prevalent.

  • Optimal Stability (pH > 5): In this range, protonation of the pyrazole ring is minimized, significantly reducing the likelihood of N-allyl bond scission. The aldehyde group is also less activated toward nucleophilic addition.

Troubleshooting Guide

Symptom Observed Potential Cause Recommended Action & Explanation
Appearance of a new, more polar spot on TLC/LCMS. Irreversible cleavage of the N-allyl group.The resulting 5-methyl-1H-pyrazole-4-carbaldehyde has a free N-H group, making it more polar. Confirm the mass of the byproduct. To mitigate, raise the reaction pH to > 5. If acidic catalysis is required, consider using a milder Lewis acid instead of a strong Brønsted acid.
Low or inconsistent reaction yields. Competing degradation via N-allyl cleavage.Buffer the reaction medium to maintain a pH between 5 and 7. Minimize reaction time and temperature. If using acids like HCl or HBr, switch to a non-nucleophilic acid like H₂SO₄ or an organic acid to reduce the rate of SN1/SN2 cleavage.
Broadening or disappearance of the aldehyde proton signal (~9-10 ppm) in ¹H NMR. Reversible formation of the gem-diol (hydrate) in the presence of water.This is an equilibrium effect. To confirm the structure, ensure your NMR solvent is anhydrous. Alternatively, analyze the sample via GC-MS, where the hydrate will likely revert to the aldehyde in the hot injection port.
Formation of unexpected high molecular weight byproducts. Acid-catalyzed aldol condensation or other self-condensation reactions.The protonated aldehyde is highly reactive and can act as an electrophile, while any enol form can act as a nucleophile.[14] To prevent this, run the reaction at lower concentrations, add the aldehyde slowly to the reaction mixture, and maintain the lowest effective temperature.

Visualizing the Primary Degradation Pathway

The following diagram illustrates the acid-catalyzed cleavage of the N-allyl bond, the most common irreversible degradation pathway.

degradation_pathway cluster_0 Step 1: Protonation A 1-Allyl-5-methyl-1H- pyrazole-4-carbaldehyde B Protonated Pyrazolium Intermediate A->B + H⁺ (from Acid) C 5-Methyl-1H-pyrazole- 4-carbaldehyde B->C + Nu⁻ (e.g., H₂O, Cl⁻) D Resonance-Stabilized Allyl Carbocation

Caption: Acid-catalyzed N-allyl bond cleavage pathway.

Experimental Protocol: pH Stability Assessment

This protocol provides a framework for quantitatively assessing the stability of this compound at different pH values using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Materials & Equipment:

  • This compound (≥95% purity)[15]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Citrate-phosphate buffer solutions (pH 2.0, 4.0, 6.0)

  • pH 7.0 phosphate buffer

  • Stock solution of the compound (1 mg/mL in Acetonitrile)

  • RP-HPLC system with a C18 column and UV detector (detection at ~220 nm is a good starting point)[16][17]

  • Thermostated reaction block or water bath

2. Preparation of Test Solutions:

  • Label four 10 mL vials: "pH 2", "pH 4", "pH 6", "pH 7".

  • To each vial, add 4.95 mL of the corresponding buffer solution.

  • Place the vials in the thermostated block set to a relevant temperature (e.g., 40 °C) and allow them to equilibrate.

  • To start the experiment (t=0), add 50 µL of the 1 mg/mL stock solution to each vial. This yields a final concentration of 10 µg/mL.

  • Vortex each vial gently to mix.

3. Time-Point Sampling & Analysis:

  • Immediately after mixing, withdraw an aliquot from each vial for the t=0 analysis.

  • Continue to withdraw aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).

  • Analyze each sample by RP-HPLC. A suitable starting method would be an isocratic elution with a mobile phase like 60:40 Acetonitrile:Water.[17]

  • Record the peak area of the parent compound at each time point.

4. Data Analysis:

  • Normalize the peak area at each time point to the peak area at t=0 for that specific pH.

  • Plot the percentage of the remaining parent compound versus time for each pH condition.

  • A significant decrease in the percentage of the parent compound, especially at lower pH values, indicates instability. Identify any major new peaks that appear, which likely correspond to degradation products (e.g., 5-methyl-1H-pyrazole-4-carbaldehyde).

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • Ethers to Alkyl Halides: Acidic Cleavage. JoVE. (2023-04-30). [Link]

  • Enol Reactions: Acid-Catalyzed Aldol, Halogenation, and Mannich Reaction. Master Organic Chemistry. (2025-05-14). [Link]

  • Protonation route for 1H-pyrazole-1-carboxamidine. ResearchGate. [Link]

  • PYRAZOLE. SlideShare. [Link]

  • Acid and base catalyzed formation of hydrates and hemiacetals. Khan Academy. [Link]

  • Aldehydes and Ketones. Michigan State University Chemistry. [Link]

  • Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. [Link]

  • Aldehyde. Wikipedia. [Link]

  • Acid Catalyzed Heterolysis of a Pyrazol α-Chloroacetanilide Derivative with Alkyl-Amidonitrogen Fission. Semantic Scholar. [Link]

  • The three protonated isomers of pyrazole and their PM3 standard... ResearchGate. [Link]

  • 9.12 Reactions of Ethers: Acidic Cleavage. Fundamentals of Organic Chemistry. [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

  • Allyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

  • Effect of the acid and base on the pyrazole ring. ResearchGate. [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]

  • Stability of the Allyl Radical: Resonance Revisited. StudySmarter US. [Link]

  • Carbocation Stability. BYJU'S. [Link]

  • Pyrazoles Syntheses, reactions and uses. YouTube. [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC. [Link]

  • Ene Reaction as a Means of Allyl Ether Cleavage. Taylor & Francis Online. [Link]

  • 10.4: Stability of the Allyl Radical - Resonance Revisited. Chemistry LibreTexts. [Link]

  • Stability of carbocation intermediates: secondary alkane versus primary allyl? Chemistry Stack Exchange. [Link]

  • Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. [Link]

  • Allylic Halogenation and Substitution. YouTube. [Link]

  • Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Patents and Analysis. [Link]

  • 1-Allyl-5-methyl-1H-pyrazole-4 Carbaldehyde. Tradeindia. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • 1-Allyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. J&K Scientific. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

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Technical Support Center: Pyrazole-4-Carbaldehyde Handling & Reaction Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, storage, and reaction optimization of this versatile building block. Our goal is to equip you with the knowledge to anticipate and prevent common issues, ensuring the integrity of your starting material and the success of your synthetic endeavors.

Introduction: The Challenge of Pyrazole-4-Carbaldehyde Stability

Pyrazole-4-carbaldehyde is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1][2][3] However, its reactivity, particularly the presence of the aldehyde functional group, can lead to challenges in storage and handling. One of the most common issues encountered is the dimerization of the molecule, which can impact reaction yields, purity, and overall reproducibility. This guide provides a comprehensive overview of the causes of dimerization and practical strategies to prevent it.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've observed a gradual decrease in the purity of my pyrazole-4-carbaldehyde sample over time, even when stored in the freezer. What is happening?

This is a classic sign of pyrazole-4-carbaldehyde degradation, with dimerization being a likely culprit. The aldehyde group is susceptible to self-condensation, especially under suboptimal storage conditions. While freezing slows down this process, it doesn't completely halt it.

Troubleshooting Checklist:

  • Atmosphere: Is the compound stored under an inert atmosphere (e.g., argon or nitrogen)?[1][4] The aldehyde group is prone to oxidation to the corresponding carboxylic acid, a process initiated by atmospheric oxygen.[1]

  • Light Exposure: Is the container opaque or amber-colored? Pyrazole derivatives can be light-sensitive and prone to photodegradation.[1]

  • Moisture: Is the container tightly sealed to prevent moisture ingress?[1][5] Moisture can facilitate side reactions.

Recommendation: For long-term storage, it is best practice to store pyrazole-4-carbaldehyde in a tightly sealed container, under a positive pressure of an inert gas, in a dark and dry environment at 2-8°C.[6][7]

Q2: What is the structure of the pyrazole-4-carbaldehyde dimer and how does it form?

While specific studies on the dimerization of the parent 1H-pyrazole-4-carbaldehyde are not extensively published, analysis of related structures, such as 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, reveals that dimerization occurs through the formation of intermolecular hydrogen bonds.[8][9][10] Specifically, a C-H bond on one molecule interacts with the aldehyde oxygen of another. This is a common phenomenon in aromatic aldehydes.

The likely dimerization mechanism for pyrazole-4-carbaldehyde involves the formation of a stable six-membered ring-like structure through intermolecular C-H···O hydrogen bonds.

Below is a diagram illustrating the proposed dimerization mechanism.

Caption: Proposed dimerization of pyrazole-4-carbaldehyde.

Q3: My reaction with pyrazole-4-carbaldehyde is giving low yields and a significant amount of a higher molecular weight byproduct. Could this be the dimer? How can I prevent this?

Yes, the formation of a dimer is a strong possibility, especially in concentrated solutions or under conditions that favor intermolecular interactions. To mitigate this, consider the following strategies:

1. Reaction Concentration:

  • High Dilution: Running the reaction at a lower concentration can disfavor the bimolecular dimerization process.

2. Temperature Control:

  • Low Temperature: Lowering the reaction temperature can reduce the rate of dimerization.

3. Use of Protecting Groups:

  • For multi-step syntheses where the aldehyde functionality is not immediately required, protecting it as an acetal is a highly effective strategy.[11]

4. Order of Addition:

  • When reacting pyrazole-4-carbaldehyde with another reagent, consider adding the aldehyde slowly to a solution of the other reactant. This maintains a low instantaneous concentration of the aldehyde, minimizing self-reaction.[12]

The following workflow illustrates the decision-making process for preventing dimerization during a reaction.

G Workflow for Preventing Dimerization start Start: Reaction with Pyrazole-4-carbaldehyde check_purity Check Purity of Starting Material start->check_purity check_purity->start Impure, Purify First low_yield Low Yield or Byproduct Observed? check_purity->low_yield Purity OK dilution Decrease Concentration (High Dilution) low_yield->dilution Yes proceed Proceed with Reaction low_yield->proceed No temp Lower Reaction Temperature dilution->temp addition Slow Addition of Aldehyde temp->addition protecting_group Consider Aldehyde Protecting Group addition->protecting_group protecting_group->proceed end End: Successful Reaction proceed->end

Caption: Decision workflow for reaction optimization.

Experimental Protocols

Protocol 1: Acetal Protection of Pyrazole-4-carbaldehyde

This protocol describes the formation of a cyclic acetal using ethylene glycol, a common and robust protecting group for aldehydes.[11]

Materials:

  • Pyrazole-4-carbaldehyde

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (p-TSA) (0.05 equivalents)

  • Toluene

  • Dean-Stark apparatus

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add pyrazole-4-carbaldehyde and toluene.

  • Add ethylene glycol and p-TSA to the flask.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction by TLC until all the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected pyrazole-4-acetal.

Data Summary

ConditionFavors MonomerFavors DimerRationale
Concentration LowHighLower concentration reduces bimolecular collisions.
Temperature LowHighHigher temperatures can accelerate dimerization.
Storage Inert atmosphere, dark, dry, 2-8°CAir, light, moisture, room temp.Minimizes oxidation, photodegradation, and self-reaction.[1][4][5]
Reaction pH Neutral to slightly acidicBasicBasic conditions can catalyze aldehyde condensation reactions.

References

  • MSDS of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Capot Chemical. Available at: [Link]

  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • (PDF) 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. Available at: [Link]

  • Structural aspects of aldehyde dehydrogenase that influence dimer-tetramer formation. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF. ResearchGate. Available at: [Link]

  • Method of preventing the polymerization of unsaturated aldehyde. Google Patents.
  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. Semantic Scholar. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]

  • 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. Available at: [Link]

  • Proposed mechanism for the formation of pyrazole-carbaldehyde. ResearchGate. Available at: [Link]

  • Understanding the Competition between Alcohol Formation and Dimerization during Electrochemical Reduction of Aromatic Carbonyl Compounds. Journal of the American Chemical Society. Available at: [Link]

  • Protecting Groups. University of California, Irvine. Available at: [Link]

  • 1H-pyrazole-4-carbaldehyde. PubChem. Available at: [Link]

  • What's the most common method for the protection of aldehydes?. Reddit. Available at: [Link]

  • How could we prevent dimerization of thienopyrimidinone in basic conditions?. ResearchGate. Available at: [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI. Available at: [Link]

  • The Recent Development of the Pyrazoles : A Review. TSI Journals. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]

  • Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers. MDPI. Available at: [Link]

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Troubleshooting low yield in pyrazoline synthesis from chalcones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when synthesizing pyrazoline derivatives from chalcones. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction & Yield Issues

Q1: My pyrazoline synthesis has a very low yield or isn't proceeding to completion. What are the most common causes?

A1: Low yields in pyrazoline synthesis are frequently traced back to a few key factors:

  • Sub-optimal Reaction Conditions: The cyclocondensation of chalcones with hydrazine is sensitive to temperature, reaction time, and the catalytic system. Conventional methods often require several hours of reflux to proceed to completion.[1] Insufficient heating or reaction time can lead to a mixture of starting material and product.

  • Poor Chalcone Quality: The purity of your starting chalcone is paramount. Impurities from the initial Claisen-Schmidt condensation can interfere with the pyrazoline formation. Ensure your chalcone is properly purified, typically by recrystallization, before proceeding.

  • Inappropriate Catalyst/Solvent System: The choice of an acidic or basic catalyst is crucial. Glacial acetic acid is commonly used to protonate the carbonyl group of the chalcone, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by hydrazine.[2] Basic conditions, using catalysts like sodium hydroxide, are also effective.[3] The solvent plays a key role; ethanol is a common choice as it effectively dissolves both the chalcone and hydrazine hydrate.[4]

  • Steric Hindrance: Bulky substituents on either the chalcone or the hydrazine derivative can sterically hinder the cyclization reaction, leading to lower yields.

Q2: I've noticed the formation of a significant side product. What could it be and how can I minimize it?

A2: Side product formation is a common challenge. The most likely culprits are:

  • Pyrazole Formation: Pyrazolines can be oxidized to the more thermodynamically stable aromatic pyrazoles, especially under harsh reaction conditions or during workup.[5] To minimize this, avoid excessive heating and prolonged reaction times. The use of milder reaction conditions can be beneficial.

  • Schiff Base Hydrazones: In some cases, the reaction may stall after the initial condensation of hydrazine with the chalcone's carbonyl group, forming a Schiff base hydrazone without subsequent cyclization.[5] This is more likely if the cyclization step is energetically unfavorable due to steric or electronic factors. Ensuring appropriate catalytic conditions (acid or base) can help drive the reaction towards the desired pyrazoline.

Q3: How do substituents on my chalcone affect the reaction yield and rate?

A3: The electronic nature of the substituents on the aromatic rings of the chalcone significantly influences the reaction.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or halo (-Cl, -Br) groups on the aromatic rings of the chalcone can increase the electrophilicity of the β-carbon of the α,β-unsaturated system. This makes the chalcone more susceptible to the initial nucleophilic attack by hydrazine, potentially leading to higher yields and faster reaction rates.[6]

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups such as methoxy (-OCH3) or hydroxyl (-OH) can decrease the electrophilicity of the β-carbon, potentially slowing down the reaction. However, these groups can also influence the biological activity of the final pyrazoline product.

The following table summarizes the expected electronic effects of common substituents:

Substituent GroupElectronic EffectExpected Impact on Reaction Rate
-NO₂Strong Electron-WithdrawingIncrease
-CNStrong Electron-WithdrawingIncrease
-Cl, -Br, -FModerate Electron-WithdrawingModerate Increase
-HNeutralBaseline
-CH₃Weak Electron-DonatingSlight Decrease
-OCH₃Moderate Electron-DonatingDecrease
-OHStrong Electron-DonatingSignificant Decrease
Purification & Characterization

Q4: I'm having trouble purifying my pyrazoline product. What are the best methods?

A4: The most common and effective method for purifying pyrazoline derivatives is recrystallization .

  • Solvent Selection: Ethanol is a widely used and effective solvent for recrystallizing pyrazolines.[7][8] The ideal recrystallization solvent should dissolve the pyrazoline at high temperatures but have low solubility at cooler temperatures, allowing for the formation of pure crystals upon cooling. Other potential solvents include methanol or mixtures of ethanol and water.

  • Procedure:

    • Dissolve the crude pyrazoline in a minimal amount of hot ethanol.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the crystals thoroughly.

For challenging separations, column chromatography on silica gel may be necessary. A common eluent system is a mixture of n-hexane and ethyl acetate.[4]

Q5: How can I confirm the successful formation of the pyrazoline ring using spectroscopy?

A5: Spectroscopic methods are essential for structural confirmation.

  • ¹H NMR: The formation of the pyrazoline ring is clearly indicated by the appearance of characteristic signals for the non-equivalent methylene protons (at C4) and the methine proton (at C5). These typically appear as a set of three doublets of doublets (an ABX spin system) in the upfield region of the spectrum.[3]

  • ¹³C NMR: Look for the characteristic signals of the C4 (methylene) and C5 (methine) carbons of the pyrazoline ring.

  • FT-IR: The disappearance of the α,β-unsaturated ketone stretch from the chalcone and the appearance of a C=N stretch (typically around 1575-1600 cm⁻¹) are indicative of pyrazoline formation.[9]

Experimental Protocols

Protocol 1: General Acid-Catalyzed Synthesis of Pyrazolines

This protocol describes a widely used method for pyrazoline synthesis under acidic conditions.

Materials:

  • Chalcone (1 mmol)

  • Hydrazine hydrate (1.2 mmol)

  • Glacial acetic acid (10 mL)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1 mmol) in glacial acetic acid (10 mL).

  • Add hydrazine hydrate (1.2 mmol) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[8]

  • After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from ethanol.[8]

Protocol 2: General Base-Catalyzed Synthesis of Pyrazolines

This protocol provides an alternative method using basic catalysis.

Materials:

  • Chalcone (1 mmol)

  • Hydrazine hydrate (1.2 mmol)

  • Sodium hydroxide (catalytic amount)

  • Ethanol (20 mL)

Procedure:

  • Dissolve the chalcone (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add hydrazine hydrate (1.2 mmol) to the solution.

  • Add a catalytic amount of sodium hydroxide (e.g., a few pellets or a small amount of a concentrated aqueous solution).

  • Reflux the mixture for 3-5 hours, monitoring by TLC.[10]

  • After cooling, the product may precipitate directly from the solution. If not, the reaction mixture can be poured into cold water to induce precipitation.

  • Collect the solid by filtration, wash with water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol.

Visualizing the Process

Pyrazoline Synthesis Workflow

G cluster_0 Phase 1: Chalcone Synthesis cluster_1 Phase 2: Pyrazoline Synthesis start Aryl Aldehyde + Aryl Ketone claisen Claisen-Schmidt Condensation (Base Catalyst) start->claisen chalcone Crude Chalcone claisen->chalcone purify_chalcone Recrystallization chalcone->purify_chalcone pure_chalcone Pure Chalcone purify_chalcone->pure_chalcone cyclization Cyclocondensation Reaction pure_chalcone->cyclization reagents Hydrazine Derivative + Catalyst (Acid/Base) reagents->cyclization crude_pyrazoline Crude Pyrazoline cyclization->crude_pyrazoline purify_pyrazoline Recrystallization/ Chromatography crude_pyrazoline->purify_pyrazoline final_product Pure Pyrazoline Derivative purify_pyrazoline->final_product

Caption: A typical two-phase workflow for pyrazoline synthesis.

Troubleshooting Logic Diagram

G cluster_0 Initial Checks cluster_1 Reaction Condition Optimization cluster_2 Side Product Analysis start Low Yield or Incomplete Reaction check_purity Check Chalcone Purity (TLC, NMR) start->check_purity check_reagents Verify Reagent Quality (Hydrazine, Solvent) start->check_reagents optimize_temp Increase Temperature/ Ensure Reflux start->optimize_temp optimize_time Extend Reaction Time start->optimize_time optimize_catalyst Vary Catalyst (Acid vs. Base, Concentration) start->optimize_catalyst analyze_side_products Characterize Byproducts (NMR, MS) start->analyze_side_products is_pyrazole Is it Pyrazole? (Aromatic Signals) analyze_side_products->is_pyrazole is_hydrazone Is it Hydrazone? (Absence of Cyclization) analyze_side_products->is_hydrazone minimize_oxidation Milder Conditions/ Inert Atmosphere is_pyrazole->minimize_oxidation drive_cyclization Adjust Catalyst/Solvent is_hydrazone->drive_cyclization

Caption: A decision tree for troubleshooting low pyrazoline yields.

References

  • The Utilities of Pyrazolines Encouraged Synthesis of a New Pyrazoline Derivative via Ring Closure of Chalcone, for Optimistic Ne. (2022). NeuroQuantology, 20(8), 412-424. Available from: [Link]

  • Jadhav, S. A., et al. (2016). Design, synthesis and biological evaluation of some novel pyrazoline derivatives. Der Pharma Chemica, 8(3), 38-45. Available from: [Link]

  • Wahyuningsih, S. S., et al. (2024). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. Medical Sains : Jurnal Ilmiah Kefarmasian, 9(3), 655-664. Available from: [Link]

  • Praceka, M. S., et al. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Pharmacognosy Journal, 13(5). Available from: [Link]

  • Gaikwad, S. B., et al. (2017). Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation Journal, 6(12), 40-44. Available from: [Link]

  • Yadav, C. S., et al. (2024). Recent advances in the synthesis of pyrazoline derivatives from chalcones as potent pharmacological agents: A comprehensive review. Results in Chemistry, 7, 101326. Available from: [Link]

  • Jotani, M. M., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. International Journal of Organic Chemistry, 3(3), 195-202. Available from: [Link]

  • Kumaraswamy, D., & Prashanth, D. (2016). SYNTHESIS AND EVALUATION OF PYRAZOLINE DERIVATIVES AS ANTIBACTERIAL AGENTS. International Journal of Pharmacy and Biological Sciences, 6(3), 84-90. Available from: [Link]

  • Hwang, J. Y., et al. (2024). Synthesis and Biological Assessment of Chalcone and Pyrazoline Derivatives as Novel Inhibitor for ELF3-MED23 Interaction. eLife, 13, RP95644. Available from: [Link]

  • Kumar, D., et al. (2025). Hybrid chalcone-pyrazoline derivatives: synthesis and in silico evaluation for anticancer potential. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2561464. Available from: [Link]

  • Process for the preparation of pyrazolone derivatives. (1962). Google Patents.
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  • Siddiqui, S., et al. (2017). 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. Bioorganic & Medicinal Chemistry Letters, 27(15), 3446-3452. Available from: [Link]

  • Kaka, K. N., & Taher, S. G. (2019). Synthesis of New Series of Pyrazoline, and Study their Kinetics and Reaction Mechanism. Aro, The Scientific Journal of Koya University, 7(2), 72-81. Available from: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Pyrazole Isomerism in Drug Discovery

Pyrazoles are five-membered heterocyclic scaffolds of immense importance in medicinal chemistry and drug development.[1][2] Their derivatives are cornerstones of numerous pharmaceuticals, exhibiting a wide array of biological activities including anti-inflammatory, anti-tumor, and antimicrobial properties.[1] The synthesis of substituted pyrazoles often yields a mixture of constitutional isomers, where substituents occupy different positions on the pyrazole ring (e.g., 3-methyl-1H-pyrazole vs. 4-methyl-1H-pyrazole vs. 5-methyl-1H-pyrazole).

Distinguishing these isomers is not merely an academic exercise; it is a critical step in drug development. The precise location of a substituent dictates the molecule's three-dimensional shape, its hydrogen bonding capabilities, and its electronic distribution. These factors, in turn, govern its binding affinity to biological targets and, consequently, its efficacy and safety. An incorrect isomeric assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and the potential progression of a suboptimal drug candidate.

This guide provides a comprehensive comparison of pyrazole isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. We will delve into the causal mechanisms behind spectral differences, present comparative data, and provide actionable experimental protocols to empower researchers in their analytical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation

NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful and definitive tool for distinguishing pyrazole isomers.[3][4] The chemical environment of each nucleus is exquisitely sensitive to the overall molecular structure, resulting in unique spectral fingerprints for each isomer.

The Underlying Principle: Why Isomers Look Different in NMR

The key to differentiation lies in the distinct electronic environments created by the substituent's position. In an unsymmetrical pyrazole ring, the three carbon atoms (C3, C4, C5) and their attached protons (H3, H4, H5) are chemically non-equivalent.

  • Proximity to Nitrogen Atoms: The two nitrogen atoms exert different electronic effects. The pyrrole-like nitrogen (N1, bearing a proton in unsubstituted pyrazoles) and the pyridine-like nitrogen (N2) create a unique distribution of electron density around the ring.

  • Substituent Effects: An electron-donating group (like a methyl group) or an electron-withdrawing group will shield or deshield adjacent and remote nuclei to different extents depending on its point of attachment. For example, a methyl group at C3 will have a strong influence on the chemical shifts of H4 and H5, which will be markedly different from the influence of a methyl group at C4 on H3 and H5.

This leads to predictable and interpretable differences in chemical shifts (δ) and spin-spin coupling constants (J).

Comparative ¹H NMR Data

The position of a substituent dramatically alters the chemical shifts of the ring protons. The H4 proton typically appears as a triplet (or a singlet in 4-substituted pyrazoles), while the H3 and H5 protons are doublets. The H3/H5 protons are generally more deshielded (appear at a higher ppm) than the H4 proton.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Pyrazole and Methylpyrazole Isomers in CDCl₃

Compound H3 H4 H5 CH₃ N-H
1H-Pyrazole 7.66 (d) 6.36 (t) 7.66 (d) - ~12.5 (br s)
3-Methyl-1H-pyrazole - 6.13 (d) 7.45 (d) 2.31 (s) ~11.5 (br s)
4-Methyl-1H-pyrazole 7.47 (s) - 7.47 (s) 2.07 (s) ~11.8 (br s)
5-Methyl-1H-pyrazole 7.45 (d) 6.13 (d) - 2.31 (s) ~11.5 (br s)

| 1-Methyl-1H-pyrazole | 7.49 (d) | 6.23 (t) | 7.33 (d) | 3.89 (s) | - |

Note: Data compiled and generalized from multiple sources.[5][6][7][8] 3-Methyl and 5-methyl isomers exist in a rapid tautomeric equilibrium, often showing averaged signals, making them appear identical in this simplified representation. Advanced techniques or N-substitution are needed for definitive assignment.[9]

Causality Insight: In 1-methylpyrazole, the N-CH₃ protons are significantly deshielded (~3.89 ppm) compared to a C-CH₃ group (~2.1-2.3 ppm) due to the direct attachment to the electronegative nitrogen atom. This provides an immediate and unambiguous way to distinguish N-substituted from C-substituted isomers.

Comparative ¹³C NMR Data

¹³C NMR provides complementary and often more decisive information, as the chemical shifts of the ring carbons are highly sensitive to the substitution pattern.[10][11]

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Pyrazole and Methylpyrazole Isomers in CDCl₃

Compound C3 C4 C5 CH₃
1H-Pyrazole 134.7 105.9 134.7 -
3(5)-Methyl-1H-pyrazole* 144.0 105.1 144.0 11.2
4-Methyl-1H-pyrazole 133.2 114.5 133.2 8.8

| 1-Methyl-1H-pyrazole | 138.7 | 106.3 | 129.4 | 39.1 |

Note: Data compiled and generalized from multiple sources.[5][10][11] The tautomerism of 3(5)-methylpyrazole results in averaged signals for C3 and C5.

Causality Insight: The carbon bearing the methyl group in 3(5)-methylpyrazole is significantly deshielded (~144.0 ppm) compared to the unsubstituted C3/C5 in pyrazole (134.7 ppm).[10] Conversely, in 4-methylpyrazole, the substituted C4 carbon is deshielded relative to the unsubstituted C4, and the C3/C5 carbons are slightly shielded. The N-methyl carbon in 1-methylpyrazole has a characteristic shift around 39 ppm.

Advanced NMR for Unambiguous Assignment

For complex cases or to resolve tautomeric ambiguity, 2D NMR experiments are indispensable.[12]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, confirming which proton is attached to which carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is exceptionally powerful. For example, in 1-methyl-1H-pyrazole, the N-methyl protons (~3.89 ppm) will show a correlation to both the C3 and C5 carbons, definitively establishing the connectivity.[13]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space. In a 1,5-disubstituted pyrazole, a NOESY correlation would be observed between the N1-substituent and the C5-substituent, which would be absent in the 1,3-isomer.[13]

Experimental Protocol: ¹H NMR Analysis

This protocol outlines the standard procedure for acquiring a high-quality ¹H NMR spectrum for isomer identification.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the pyrazole sample.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. DMSO-d₆ is often preferred for N-unsubstituted pyrazoles as it helps in observing the exchangeable N-H proton.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. A good shim results in sharp, symmetrical peaks.

  • Acquisition:

    • Acquire a standard 1D proton spectrum using typical parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 16-32 scans).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis:

    • Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

    • Integrate all signals to determine the relative ratios of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet), and coupling constants to deduce the isomeric structure.

Infrared (IR) Spectroscopy: Probing Functional Groups and Hydrogen Bonding

IR spectroscopy is a rapid and non-destructive technique primarily used to identify functional groups. For pyrazole isomers, its main utility lies in characterizing the N-H bond and the influence of substitution on ring vibrations.[14]

The N-H Stretching Vibration: A Telltale Sign

The most diagnostic feature for N-unsubstituted pyrazoles is the N-H stretching vibration.

  • Monomeric State (Gas Phase/Dilute Solution): A relatively sharp band appears around 3500-3530 cm⁻¹.[9][15]

  • Associated State (Solid/Concentrated Solution): This band becomes extremely broad and shifts to a much lower frequency (typically 2600-3200 cm⁻¹).[16][17]

Causality Insight: The broadening and red-shift are hallmarks of strong intermolecular N-H···N hydrogen bonding.[16] Pyrazoles form dimers, trimers, and extended chains in the condensed phase. The strength of this hydrogen bonding, and thus the exact position and shape of the N-H band, can be subtly influenced by the electronic effects of substituents at different positions. For N-substituted isomers (e.g., 1-methylpyrazole), this entire N-H stretching region is absent, providing a clear point of differentiation.

Ring Vibrations

The C=C, C=N, and C-N stretching vibrations of the pyrazole ring appear in the fingerprint region (approx. 1400-1600 cm⁻¹).[1] The precise frequencies of these bands are sensitive to the mass and electronic nature of the substituents and their positions, providing a unique fingerprint for each isomer. However, interpreting these subtle shifts often requires comparison with reference spectra or computational modeling.[4][18]

Table 3: Key IR Absorption Regions for Pyrazole Isomers (cm⁻¹)

Vibration N-Unsubstituted Isomers N-Substituted Isomers
N-H Stretch (H-bonded) 2600-3200 (very broad) Absent
C-H Stretch (aromatic) 3100-3150 3100-3150

| C=N, C=C Ring Stretch | 1400-1600 | 1400-1600 |

Mass Spectrometry (MS): Confirming Mass and Uncovering Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound, confirming that different products are indeed isomers (i.e., they have the same molecular formula and mass). More importantly, the fragmentation pattern under techniques like Electron Ionization (EI) can be used for structural differentiation.[19]

Key Fragmentation Pathways

Isomeric pyrazoles, despite having the same molecular ion peak (M⁺), often fragment differently upon ionization. The position of the substituent directs the bond cleavage pathways. Two fundamental fragmentation processes for the pyrazole core are:

  • Expulsion of HCN: Loss of a 27 Da neutral fragment is common from both the molecular ion [M]⁺ and the [M-H]⁺ ion.[20]

  • Loss of N₂: Cleavage of the weak N-N bond can lead to the loss of a 28 Da neutral fragment, typically from the [M-H]⁺ ion.[20]

Causality Insight: The presence of a substituent and its position can alter the stability of the intermediate ions, favoring one pathway over another.[20][21] For example, a substituent at C3 might stabilize a particular fragment ion, making the corresponding fragmentation peak more intense compared to the isomer where the substituent is at C4. The fragmentation of the substituent itself (e.g., loss of a methyl radical) also provides clues to its original location.[22]

G

UV-Visible Spectroscopy: A Complementary Technique

UV-Vis spectroscopy probes the electronic transitions within the molecule, typically the π → π* transitions of the aromatic pyrazole ring.[23] While it is less structurally definitive than NMR, it can provide complementary data.

The absorption maximum (λₘₐₓ) and the molar absorptivity (ε) are influenced by substituents. Auxochromes (like -CH₃, -OH) can cause a bathochromic shift (to longer wavelengths) or a hypsochromic shift (to shorter wavelengths) depending on their position and electronic interplay with the pyrazole ring.[24][25] Comparing the λₘₐₓ of different isomers can reveal differences in their electronic structure, but this method is most reliable when comparing a series of closely related compounds.[26] For instance, the λₘₐₓ for pyrazole in the gas phase is around 203 nm.[23]

Conclusion: An Integrated Spectroscopic Approach

No single technique tells the whole story. The robust and unambiguous characterization of pyrazole isomers relies on an integrated approach, as outlined in the workflow diagram above.

  • Start with Mass Spectrometry to confirm that the compounds are, in fact, isomers.

  • Use IR Spectroscopy for a quick and valuable assessment of functional groups, especially to differentiate N-H containing isomers from N-substituted ones.

  • Employ ¹H and ¹³C NMR as the primary tools for detailed structural elucidation. This is where the core differentiation occurs.

  • Leverage 2D NMR techniques (HMBC, HSQC, NOESY) to resolve any ambiguities and provide irrefutable proof of structure.

  • UV-Vis Spectroscopy can serve as a complementary data point, particularly in studies focused on the electronic properties of the isomers.

By understanding the principles behind how each spectroscopic technique interacts with pyrazole isomers and by applying a logical, integrated workflow, researchers and drug development professionals can confidently and accurately characterize these critical chemical entities, ensuring the integrity and success of their scientific endeavors.

References

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A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Its prevalence is a direct result of its versatile biological activity and tunable physicochemical properties. Consequently, the efficient and selective synthesis of substituted pyrazoles is a critical endeavor in academic and industrial research.

This guide provides an in-depth, comparative analysis of the most prominent methods for pyrazole synthesis. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each method, offering field-proven insights into why certain experimental choices are made. We will explore the classical Knorr synthesis, reactions with α,β-unsaturated carbonyls, and the highly regioselective 1,3-dipolar cycloaddition, alongside modern advancements that leverage microwave irradiation and novel catalytic systems for enhanced efficiency and sustainability.

The Classical Workhorse: Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this reaction remains one of the most direct and widely used methods for pyrazole synthesis.[1][4][5] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic catalysis.[4][6][7]

Mechanistic Insights

The reaction proceeds via initial nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl groups, forming a hydrazone or enamine intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration yields the stable aromatic pyrazole ring.[4][6][7]

A critical consideration in the Knorr synthesis is regioselectivity . When an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used, a mixture of two regioisomers can be formed.[1][8] The outcome is a delicate interplay of electronic effects, steric hindrance, and reaction conditions, particularly pH.[8][9] Acidic conditions can protonate the hydrazine, altering the relative nucleophilicity of its two nitrogen atoms and potentially reversing the selectivity observed under neutral or basic conditions.[9]

Diagram: Generalized Mechanism of the Knorr Pyrazole Synthesis

G R1 1,3-Dicarbonyl I1 Hydrazone/Enamine Intermediate R1->I1 + R'-NHNH₂ R2 Hydrazine R2->I1 P Pyrazole Product I2 Cyclic Hemiaminal I1->I2 Intramolecular Cyclization I2->P - H₂O (Dehydration) G start Start: Chalcone & Hydrazine step1 Step 1: Cyclocondensation (e.g., Reflux in Acetic Acid) start->step1 intermediate Intermediate: Pyrazoline step1->intermediate monitor1 Monitor by TLC step1->monitor1 step2 Step 2: Oxidation (Various Oxidizing Agents) intermediate->step2 product Product: Pyrazole step2->product monitor2 Monitor by TLC step2->monitor2

Sources

1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde vs 1-phenyl-pyrazole-4-carbaldehyde reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde and 1-phenyl-pyrazole-4-carbaldehyde

Introduction

Pyrazole-4-carbaldehydes are pivotal intermediates in the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries.[1] The formyl group at the C4 position is a versatile synthetic handle, enabling a vast array of chemical transformations. The reactivity of this aldehyde is, however, subtly but significantly modulated by the nature of the substituent at the N1 position of the pyrazole ring.

This guide provides an in-depth, objective comparison of the reactivity of two key analogues: This compound and 1-phenyl-pyrazole-4-carbaldehyde . We will dissect their structural and electronic differences and provide supporting experimental frameworks to illustrate how these differences translate into practical outcomes in common synthetic reactions. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies.

Structural and Electronic Analysis: The Decisive Role of the N1-Substituent

The reactivity of the aldehyde functional group in these pyrazole derivatives is fundamentally governed by the electronic and steric nature of the N1 substituent. The allyl and phenyl groups exert distinct effects on the pyrazole ring and, consequently, on the electrophilicity of the C4-formyl carbon.

  • This compound (Compound A): The N-allyl group is primarily an aliphatic, weakly electron-donating group through an inductive effect. This donation slightly increases the electron density of the pyrazole ring, which in turn marginally reduces the electrophilicity of the aldehyde carbon. The C5-methyl group also contributes to this electron-donating effect.

  • 1-phenyl-pyrazole-4-carbaldehyde (Compound B): The N-phenyl group presents a more complex electronic profile. While it is inductively electron-withdrawing, its primary influence is a mesomeric (resonance) effect. The pyrazole ring's lone pair on the N2 nitrogen participates in the aromatic system, but the N1-phenyl group can withdraw electron density from the ring. This withdrawal makes the pyrazole ring more electron-deficient, thereby increasing the electrophilicity of the aldehyde carbon. Studies on N-substituted azoles confirm that electron-withdrawing substituents decrease the ring's aromaticity and alter its electronic properties.[2][3]

Sterically, the phenyl group is significantly bulkier than the allyl group, which can influence the accessibility of the aldehyde for attack by sterically demanding reagents.

Caption: Molecular structures of the two compared pyrazole aldehydes.

Comparative Reactivity in Key Synthetic Transformations

To provide a practical comparison, we will examine the performance of both compounds in three ubiquitous aldehyde transformations: the Knoevenagel Condensation, the Wittig Reaction, and Reductive Amination.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[4] The reaction rate is highly sensitive to the electrophilicity of the aldehyde.

Mechanistic Insight: A more electrophilic aldehyde will undergo the initial nucleophilic attack more rapidly. Therefore, we predict that Compound B (N-phenyl) , with its electron-withdrawing phenyl group, will exhibit enhanced reactivity compared to Compound A (N-allyl-5-methyl) .

Knoevenagel_Workflow Knoevenagel Condensation Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Pyrazole Aldehyde (A or B) + Malononitrile + Catalyst (e.g., Ammonium Carbonate) mix Mix & Stir at Ambient Temp. reactants->mix 1. Combine solvent Solvent (e.g., Ethanol/Water) solvent->mix 2. Dissolve monitor Monitor by TLC mix->monitor 3. React quench Pour into Ice Water monitor->quench 4. When complete filter Filter Precipitate quench->filter 5. Isolate & Purify wash Wash with Water filter->wash 5. Isolate & Purify dry Dry Product wash->dry 5. Isolate & Purify purify Recrystallize dry->purify 5. Isolate & Purify

Caption: General experimental workflow for the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol is adapted from a green chemistry approach utilizing aqueous media.[5]

  • Setup: In a 50 mL round-bottom flask, combine the pyrazole aldehyde (1.0 mmol), malononitrile (1.1 mmol), and ammonium carbonate (0.2 mmol) in a 1:1 mixture of ethanol and water (10 mL).

  • Reaction: Stir the mixture vigorously at ambient temperature. The choice of a mild catalyst like ammonium carbonate is deliberate; it is effective for activated systems without requiring harsh conditions.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent. The product spot should appear at a higher Rf than the starting aldehyde.

  • Work-up: Upon completion, pour the reaction mixture into 50 mL of ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, washing the solid with cold water (2 x 10 mL).

  • Purification: Dry the solid under vacuum. If necessary, recrystallize from ethanol to obtain the pure product.

Comparative Performance Data

CompoundN1-SubstituentPredicted ElectrophilicityExpected Reaction TimeExpected Yield
A 1-Allyl-5-methylLower~2-3 hoursGood (~85-90%)
B 1-PhenylHigher~1 hourExcellent (>95%)

Note: Data are illustrative predictions based on established electronic principles. Actual results may vary.

Wittig Reaction

The Wittig reaction transforms aldehydes into alkenes using a phosphorus ylide.[6] The reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate. While less dependent on aldehyde electronics than the Knoevenagel condensation, both steric hindrance and electronic effects can influence the rate.

Mechanistic Insight: Non-stabilized ylides react rapidly with most aldehydes. However, for less reactive, stabilized ylides, the higher electrophilicity of Compound B would be advantageous. Steric hindrance from the N-phenyl group is not expected to be a major factor as it is not directly adjacent to the aldehyde.

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

This protocol describes the formation of a styryl-pyrazole derivative.[7]

  • Ylide Generation: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 mmol) in anhydrous THF (15 mL). Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (1.1 mmol, 1.6 M in hexanes), dropwise. The formation of the deep red ylide indicates a successful reaction. Stir for 1 hour at 0 °C.

  • Reaction: Dissolve the pyrazole aldehyde (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the ylide solution at 0 °C.

  • Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The disappearance of the red color signifies consumption of the ylide.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the alkene product.

Comparative Performance Data

CompoundN1-SubstituentPredicted ReactivityExpected Reaction TimeExpected Yield
A 1-Allyl-5-methylStandardOvernightGood (~75-80%)
B 1-PhenylSlightly EnhancedOvernightVery Good (~80-85%)
Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for introducing amine diversity. It involves the formation of an imine or enamine intermediate from an aldehyde and an amine, followed by in-situ reduction.[8] The initial imine formation is the rate-limiting step and is accelerated by the aldehyde's electrophilicity.

Mechanistic Insight: The formation of the key iminium ion intermediate is acid-catalyzed and is faster for more electrophilic aldehydes. We therefore predict that Compound B will react more quickly with amines to form the iminium ion, leading to a faster overall reaction rate, especially with less nucleophilic amines. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice as it is mild, selective for imines over aldehydes, and does not reduce the pyrazole ring.[8]

Experimental Protocol: Reductive Amination with Morpholine

This protocol is based on a well-established procedure for pyrazole aldehydes.[8]

  • Setup: To a solution of the pyrazole aldehyde (1.0 mmol) and morpholine (1.2 mmol) in 1,2-dichloroethane (20 mL), add a catalytic amount of acetic acid (1-2 drops). Stir for 30 minutes at room temperature to pre-form the iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) portion-wise to the mixture. The use of STAB is critical for its selectivity and compatibility with the mildly acidic conditions that favor iminium ion formation.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ (20 mL).

  • Isolation: Separate the layers and extract the aqueous phase with dichloromethane (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude amine can be purified by silica gel chromatography if necessary.

Synthesis_Workflow General Synthesis & Purification Workflow Reactants Starting Materials (Aldehyde, Reagents) Reaction Chemical Reaction (Stirring, Heating, etc.) Reactants->Reaction 1. Combine Workup Aqueous Work-up (Quenching, Extraction) Reaction->Workup 2. Isolate Crude Purification Purification (Chromatography, Recrystallization) Workup->Purification 3. Purify Analysis Product Characterization (NMR, MS, IR) Purification->Analysis 4. Verify Structure

Caption: A generalized workflow for synthesis and product validation.

Comparative Performance Data

CompoundN1-SubstituentPredicted Iminium Formation RateExpected Reaction TimeExpected Yield
A 1-Allyl-5-methylSlower~4 hoursGood (~80%)
B 1-PhenylFaster~2 hoursExcellent (~90%)

Conclusion and Strategic Recommendations

  • 1-phenyl-pyrazole-4-carbaldehyde (Compound B) is the more reactive electrophile. The electron-withdrawing nature of the N-phenyl group enhances the electrophilicity of the formyl carbon, accelerating its reaction with nucleophiles. It should be the substrate of choice for reactions that are sluggish or require activation, such as condensations with weakly acidic methylene compounds or reductive aminations with poorly nucleophilic amines.

  • This compound (Compound A) is a slightly less reactive, but still highly versatile, building block. Its N-allyl group offers a valuable site for further synthetic transformations (e.g., olefin metathesis, isomerization, or palladium-catalyzed reactions), a feature that the N-phenyl analogue lacks. This makes it an excellent choice when downstream modification of the N1-substituent is a key part of the overall synthetic plan.

Ultimately, the choice between these two valuable reagents depends on the specific goals of the synthesis. For reactions demanding high electrophilicity and rapid conversion, the N-phenyl derivative is superior. For strategies requiring a synthetically handleable N1-substituent for subsequent diversification, the N-allyl-5-methyl derivative provides unique opportunities.

References

  • Chem Pharm Bull (Tokyo). (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chem Pharm Bull (Tokyo), 70(1), 82-84. [Link]

  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 71. [Link]

  • Desai, N. C., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Journal of Saudi Chemical Society, 21(S1), S316-S322. [Link]

  • Lindsay-Scott, P. J., et al. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295-11303. [Link]

  • Szatylowicz, H., et al. (2021). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry, 32, 1987-2000. [Link]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4, 1-6. [Link]

  • Rojas-Lima, S., et al. (2018). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. Molbank, 2018(4), M1016. [Link]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • Ahamad, T., et al. (2015). Domino reaction involving the Bestmann–Ohira reagent and α,β-unsaturated aldehydes: Efficient synthesis of functionalized pyrazoles. Organic & Biomolecular Chemistry, 13(5), 1492-1499. [Link]

  • Curutchet, C., et al. (2011). Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles. The Journal of Physical Chemistry A, 115(29), 8436-8445. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

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The Tale of Two Substituents: A Comparative Guide to the Biological Activity of Allyl vs. Phenyl Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, a versatile backbone for a multitude of biologically active compounds. Its five-membered aromatic ring, with two adjacent nitrogen atoms, offers a unique electronic and structural landscape ripe for modification. The therapeutic potential of a pyrazole derivative is profoundly influenced by the nature of the substituents adorning its core. This guide delves into a comparative analysis of two key substituents: the nimble allyl group and the robust phenyl ring. By examining their impact on antimicrobial, anticancer, and anti-inflammatory activities, we aim to provide a comprehensive resource for researchers navigating the vast chemical space of pyrazole-based drug discovery.

The Substituent's Significance: Allyl vs. Phenyl

The choice between an allyl and a phenyl substituent at the N1 position of the pyrazole ring is not merely a matter of synthetic convenience; it is a strategic decision that can dramatically alter the compound's pharmacokinetic and pharmacodynamic properties.

The allyl group , with its three-carbon chain and a terminal double bond, introduces flexibility and a potential site for metabolic activation. Its smaller size and non-aromatic nature can influence solubility and interactions with hydrophobic pockets of target proteins.

Conversely, the phenyl group , a six-membered aromatic ring, imparts rigidity and opportunities for π-π stacking and hydrophobic interactions. The electronic properties of the phenyl ring can be readily modulated by introducing various functional groups, allowing for fine-tuning of the molecule's activity.

This guide will dissect the available experimental evidence to illuminate the distinct biological profiles conferred by these two pivotal substituents.

Antimicrobial Activity: A Battle Against Pathogens

Pyrazole derivatives have long been investigated for their potential to combat bacterial and fungal infections.[1] The nature of the substituent on the pyrazole ring plays a critical role in determining the spectrum and potency of their antimicrobial action.

Phenyl-Substituted Pyrazoles: A Broad Spectrum of Activity

A significant body of research highlights the potent antimicrobial properties of phenyl-substituted pyrazoles. These compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2] For instance, certain novel pyrazole derivatives have shown promising results as antibiotics.[3] The synthesis of pyrazoles from chalcones and their subsequent evaluation have revealed that substitutions on the phenyl ring can significantly modulate their antimicrobial efficacy.[4] In many cases, the presence of electron-withdrawing or donating groups on the phenyl ring has been shown to enhance the antimicrobial power of the parent compound.[5]

Allyl-Substituted Pyrazoles: An Area Ripe for Exploration

The exploration of allyl-substituted pyrazoles as antimicrobial agents is a less traversed path. While the inherent reactivity of the allyl group presents intriguing possibilities for covalent inhibition of microbial enzymes, the available literature is not as extensive as that for their phenyl counterparts. Further research is warranted to fully elucidate the antimicrobial potential of this class of compounds.

Comparative Summary of Antimicrobial Activity

SubstituentReported ActivityKey Findings
Phenyl Broad-spectrum antibacterial and antifungal.[1][2]Activity can be modulated by further substitution on the phenyl ring.[4][5]
Allyl Limited direct comparative data available.Represents an under-explored area with potential for novel mechanisms of action.

Anticancer Activity: Targeting Uncontrolled Cell Growth

The fight against cancer has seen the emergence of numerous pyrazole-based compounds as promising therapeutic agents.[6][7] These molecules can interfere with various cellular processes crucial for cancer cell proliferation and survival.

Phenyl-Substituted Pyrazoles: A Pillar in Anticancer Research

The presence of a phenyl group is a common feature in many pyrazole derivatives exhibiting potent anticancer activity.[6] These compounds have been shown to target a variety of cancer cell lines, including those of the lung, breast, and colon.[8][9][10] The rigid phenyl structure can facilitate strong binding to the active sites of key cancer-related enzymes. Structure-activity relationship (SAR) studies have demonstrated that the substitution pattern on the phenyl ring is a critical determinant of cytotoxic potency.[11] For example, the introduction of specific groups on the phenyl ring has led to the development of potent inhibitors of enzymes like EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis.[6]

Allyl-Substituted Pyrazoles: Emerging Players with Untapped Potential

While less common, allyl-substituted pyrazoles have also been investigated for their anticancer properties. The flexibility of the allyl chain may allow for unique binding modes within target proteins, potentially leading to novel mechanisms of action. Although direct comparisons with phenyl-substituted analogs are scarce, the existing data suggests that allyl-substituted pyrazoles can exhibit significant cytotoxicity against certain cancer cell lines.

Comparative Summary of Anticancer Activity

SubstituentReported ActivityKey Findings
Phenyl Potent cytotoxicity against various cancer cell lines.[6][9][10]Activity is highly dependent on the substitution pattern of the phenyl ring.[11] Can act as inhibitors of key cancer-related enzymes.[6]
Allyl Cytotoxic activity has been observed.Represents a promising but less explored class of pyrazole-based anticancer agents.

Anti-inflammatory Activity: Quelling the Fires of Inflammation

Inflammation is a complex biological response, and its dysregulation is implicated in a wide range of diseases. Pyrazole derivatives, most notably celecoxib, have made a significant impact as anti-inflammatory agents.[12]

Phenyl-Substituted Pyrazoles: The Gold Standard in COX Inhibition

The development of selective COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs), has been dominated by pyrazole derivatives bearing a phenyl substituent.[12] These compounds have demonstrated potent anti-inflammatory effects in various preclinical and clinical studies.[13][14] The phenyl group often plays a crucial role in fitting into the hydrophobic channel of the COX-2 enzyme, contributing to both potency and selectivity. The electronic nature of the substituents on the phenyl ring can fine-tune the inhibitory activity and pharmacokinetic profile of these molecules.[15]

Allyl-Substituted Pyrazoles: A Niche with Therapeutic Promise

The investigation of allyl-substituted pyrazoles for anti-inflammatory activity is an emerging area of research. While not as extensively studied as their phenyl counterparts, some N-allyl pyrazole derivatives have shown anti-inflammatory properties. The unique structural features of the allyl group may offer advantages in terms of metabolic stability or off-target effects, warranting further investigation.

Comparative Summary of Anti-inflammatory Activity

SubstituentReported ActivityKey Findings
Phenyl Potent anti-inflammatory agents, particularly as COX-2 inhibitors.[12][14]The substitution pattern on the phenyl ring is critical for activity and selectivity.[15]
Allyl Anti-inflammatory effects have been reported.Represents a less explored but potentially valuable modification for developing novel anti-inflammatory drugs.

Experimental Protocols

To facilitate further research in this area, we provide the following generalized experimental protocols for assessing the biological activities of substituted pyrazoles.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method for determining the MIC of a compound against a specific bacterial strain.

MIC_Workflow A Prepare serial dilutions of the test compound in a 96-well microtiter plate. B Inoculate each well with a standardized bacterial suspension. A->B E Include positive (bacteria only) and negative (broth only) controls. C Incubate the plate at 37°C for 18-24 hours. B->C D Determine the MIC as the lowest concentration of the compound that inhibits visible bacterial growth. C->D

Caption: Workflow for MIC Determination.

Methodology:

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity.

Protocol 2: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound against cancer cell lines.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate and allow them to adhere overnight. B Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 hours). A->B C Add MTT solution to each well and incubate for 2-4 hours. B->C D Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. C->D E Measure the absorbance at 570 nm using a microplate reader. D->E F Calculate the cell viability and determine the IC50 value. E->F

Caption: Workflow for MTT Cytotoxicity Assay.

Methodology:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for the desired period (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The journey through the biological landscape of allyl- and phenyl-substituted pyrazoles reveals a tale of established efficacy and untapped potential. Phenyl-substituted pyrazoles have undeniably carved a significant niche in medicinal chemistry, with a wealth of data supporting their antimicrobial, anticancer, and anti-inflammatory properties. The ease of their synthesis and the tunability of their electronic and steric properties have made them a cornerstone of pyrazole-based drug discovery.

In contrast, the allyl-substituted pyrazoles remain a more enigmatic class of compounds. The limited available data, however, hints at their potential to offer unique biological activities. The flexibility and reactivity of the allyl group could be harnessed to design novel therapeutics with distinct mechanisms of action.

For researchers and drug development professionals, this comparative guide underscores the importance of substituent choice in the design of novel pyrazole derivatives. While the phenyl group offers a well-trodden and fruitful path, the road less traveled of allyl substitution may lead to unexpected and valuable discoveries. Future research should focus on the systematic synthesis and biological evaluation of allyl-substituted pyrazoles, including direct comparative studies with their phenyl counterparts. Such endeavors will undoubtedly enrich our understanding of pyrazole chemistry and pave the way for the development of the next generation of pyrazole-based therapeutics.

References

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  • El-Shehry, M. F., et al. (2019). Synthesis and antimicrobial activity of some novel pyrazoles. Der Pharma Chemica, 11(4), 1-7.
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  • Nayak, S. K., et al. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Inflammopharmacology, 24(5), 255-265.
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  • Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles. (2016). Molecules, 21(11), 1466.
  • Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. (2019). PLoS One, 14(11), e0225335.
  • Synthesis and structure-activity relationships of 1-phenylpyrazoles as xanthine oxidase inhibitors. (2001). Bioorganic & Medicinal Chemistry Letters, 11(7), 879-882.
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (2023). ChemMedChem, 18(2), e202200508.
  • Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. (2020). International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 1-11.
  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Deriv
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  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2022). Frontiers in Pharmacology, 13, 861217.
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  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (2020). Scientific Reports, 10(1), 1888.
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Unambiguous Structural Determination: A Comparative Guide to Confirming 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde, a versatile pyrazole derivative with potential applications in organic synthesis and as a pharmaceutical intermediate.[1] While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer crucial insights into connectivity and composition, single-crystal X-ray crystallography stands as the gold standard for providing unequivocal proof of structure, including bond lengths, bond angles, and solid-state conformation.[2][3][4][5]

This guide will navigate the experimental workflow of X-ray crystallography, present a comparative analysis with alternative spectroscopic methods, and underscore the synergistic power of employing these techniques in concert for comprehensive molecular characterization.

The Decisive Power of X-ray Crystallography

For novel compounds such as this compound, where subtle isomerism can lead to vastly different chemical and biological properties, relying solely on spectroscopic data can be ambiguous. X-ray crystallography provides a definitive spatial arrangement of atoms within a crystal lattice, resolving any structural uncertainties.[2][6]

Hypothetical Crystallographic Data for this compound

While a specific crystallographic study for this exact molecule is not publicly available, based on known pyrazole derivatives, we can anticipate the following crystallographic parameters.[2][3][4][5]

ParameterExpected ValueSignificance
Crystal System Monoclinic or OrthorhombicDescribes the basic shape of the unit cell.
Space Group P2₁/c or P2₁2₁2₁Defines the symmetry elements within the unit cell.
a (Å) 8-12Unit cell dimension.
b (Å) 10-15Unit cell dimension.
c (Å) 12-18Unit cell dimension.
α (°) 90Unit cell angle.
β (°) 90-105Unit cell angle.
γ (°) 90Unit cell angle.
Volume (ų) 1500-2500Volume of the unit cell.
Z 4Number of molecules per unit cell.
Calculated Density (g/cm³) 1.1-1.3Density of the crystal.
R-factor < 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to its crystal structure is a meticulous process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of 1-Allyl-5-methyl-1H- pyrazole-4-carbaldehyde purification Purification (e.g., Column Chromatography) synthesis->purification solvent_selection Solvent Screening purification->solvent_selection crystallization_method Slow Evaporation or Vapor Diffusion solvent_selection->crystallization_method crystal_mounting Crystal Selection & Mounting crystallization_method->crystal_mounting data_collection Data Collection (Diffractometer) crystal_mounting->data_collection structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution refinement Refinement (e.g., SHELXL) structure_solution->refinement validation Validation & Analysis refinement->validation

Experimental workflow for X-ray crystallography.

Step-by-Step Protocol:

  • Crystal Growth (The Art of Patience): High-quality single crystals are the cornerstone of a successful X-ray diffraction experiment.[7][8]

    • Purity is Paramount: The starting material, this compound, must be of high purity (>98%).

    • Solvent Selection: A solvent or solvent system in which the compound has moderate solubility is ideal. Common choices include ethanol, dichloromethane, or mixtures like ethyl acetate/hexane.

    • Methodology: Slow evaporation of a saturated solution or vapor diffusion are common techniques for growing single crystals of organic molecules.[7][8] The key is to allow the crystals to form slowly over days or even weeks to ensure a well-ordered lattice.

  • Data Collection (The Experiment):

    • A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[2][7]

    • The mounted crystal is then placed in a diffractometer and cooled to a low temperature (around 100 K) to minimize thermal vibrations of the atoms.[2]

    • A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[9]

  • Structure Solution and Refinement (The Analysis):

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • Specialized software is used to solve the phase problem and generate an initial electron density map.

    • An atomic model is built into the electron density map and refined to best fit the experimental data, resulting in the final crystal structure.[9]

A Comparative Look: What Other Techniques Tell Us

While X-ray crystallography provides the definitive solid-state structure, other analytical methods are indispensable for a complete understanding of the molecule.

comparison_diagram xray X-ray Crystallography nmr NMR Spectroscopy xray->nmr Complementary: Solid vs. Solution State ms Mass Spectrometry nmr->ms Confirmatory ir IR Spectroscopy molecule 1-Allyl-5-methyl-1H- pyrazole-4-carbaldehyde molecule->xray Provides 3D structure, stereochemistry, bond lengths/angles molecule->nmr Reveals connectivity, proton/carbon environment, solution dynamics molecule->ms Determines molecular weight, elemental composition molecule->ir Identifies functional groups (e.g., C=O, C=C)

Comparison of analytical techniques for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the connectivity of atoms in a molecule in solution.[10][11] For this compound, we would expect the following signals in the ¹H and ¹³C NMR spectra:

Expected ¹H NMR Signals:

ProtonsChemical Shift (ppm)Multiplicity
Aldehyde (-CHO)9.5 - 10.5Singlet
Pyrazole Ring Proton7.5 - 8.5Singlet
Allyl (-CH=)5.8 - 6.2Multiplet
Allyl (=CH₂)5.0 - 5.4Multiplet
Allyl (-CH₂-)4.6 - 5.0Multiplet
Methyl (-CH₃)2.2 - 2.6Singlet

Expected ¹³C NMR Signals:

CarbonChemical Shift (ppm)
Aldehyde (C=O)185 - 195
Pyrazole Ring Carbons110 - 150
Allyl (-CH=)130 - 135
Allyl (=CH₂)115 - 120
Allyl (-CH₂-)50 - 55
Methyl (-CH₃)10 - 15

While NMR provides excellent information about the carbon-hydrogen framework, it does not directly provide the three-dimensional arrangement of the atoms in space.[12][13]

Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the molecule, which helps to confirm its elemental composition. For this compound (C₈H₁₀N₂O), the expected exact mass would be approximately 150.0793 g/mol . High-resolution mass spectrometry (HRMS) can confirm this with high accuracy.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule. For our target compound, we would expect to see characteristic absorption bands for:

  • C=O stretch (aldehyde): ~1680-1700 cm⁻¹

  • C=C stretch (alkene and pyrazole ring): ~1500-1650 cm⁻¹

  • C-H stretch (alkene and aromatic): ~3000-3100 cm⁻¹

  • C-H stretch (alkane): ~2850-3000 cm⁻¹

Synergy in Structural Elucidation

The most robust approach to characterizing a new chemical entity is the combined use of these techniques. NMR, MS, and IR provide the pieces of the puzzle—connectivity, molecular formula, and functional groups—while X-ray crystallography provides the complete picture, showing how all the pieces fit together in three-dimensional space.[11]

Conclusion

For the unambiguous structural confirmation of this compound, single-crystal X-ray crystallography is the definitive method. It provides a high-resolution, three-dimensional model of the molecule, which is crucial for understanding its chemical reactivity and potential biological activity. While other spectroscopic techniques are essential for initial characterization and for studying the molecule's properties in solution, X-ray crystallography offers the ultimate proof of structure.

References

  • A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives - Benchchem.
  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis | Request PDF - ResearchGate.
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  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - NIH. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. Available at: [Link]

  • Comparison of NMR and X-ray crystallography.
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  • Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data | Request PDF - ResearchGate. Available at: [Link]

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  • Structure Elucidation of a Pyrazolo[4][5]pyran Derivative by NMR Spectroscopy. Available at:

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
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DFT Studies on the Electronic Properties of Substituted Pyrazoles: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Pyrazole and its derivatives represent a cornerstone scaffold in medicinal chemistry, demonstrating a vast spectrum of pharmacological activities.[1] The biological efficacy of these compounds is intrinsically linked to their electronic architecture. This guide provides an in-depth comparison of how substitutions on the pyrazole ring modulate its electronic properties, as elucidated by Density Functional Theory (DFT) studies. We will explore the causality behind computational choices, present detailed protocols, and compare key electronic descriptors—such as Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)—to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of next-generation pyrazole-based therapeutics.

Introduction: The Pyrazole Scaffold and the Imperative of Electronic Properties

The five-membered heterocyclic pyrazole ring is a "privileged structure" in drug discovery, forming the core of numerous clinically approved drugs and investigational agents.[1] Its derivatives have been extensively explored for a multitude of therapeutic applications, including as anticancer[2][3][4], antimicrobial[5][6][7], anticonvulsant[8][9][10], and anti-inflammatory agents.[1] Many of these biological activities arise from the pyrazole's ability to interact with specific enzymatic targets, such as kinases, where it can act as a bioisosteric mimic for natural compounds.[4][11][12]

The success of a pyrazole derivative as a drug candidate hinges on its molecular interactions with a biological target. These interactions are governed by the molecule's electronic properties. Key properties include:

  • Electron Distribution: Determines how the molecule will engage in non-covalent interactions like hydrogen bonding and π–π stacking, which are critical for binding affinity and selectivity.[12][13]

  • Chemical Reactivity: Dictates the molecule's stability and its potential to engage in covalent interactions or metabolic transformations.[14]

Density Functional Theory (DFT) has emerged as an indispensable computational tool in modern drug design.[15] It provides a robust framework for accurately predicting the electronic properties of molecules before they are synthesized, saving significant time and resources. By calculating descriptors like the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), DFT allows for a deep understanding of structure-activity relationships (SAR).[3][15]

Methodology: A Practical Workflow for DFT Analysis of Pyrazoles

As a self-validating system, a standardized DFT protocol ensures reproducibility and reliability. The causality behind each step is critical for interpreting the results in the context of drug design.

The Computational Protocol: From Structure to Properties

A typical DFT workflow for analyzing a novel substituted pyrazole involves a sequence of steps designed to yield accurate electronic descriptors.

DFT_Workflow cluster_prep Step 1: Preparation cluster_opt Step 2: Optimization cluster_calc Step 3: Calculation cluster_analysis Step 4: Analysis mol_build Molecule Construction (2D/3D Sketching) geom_opt Geometry Optimization (Finding Lowest Energy State) mol_build->geom_opt Input Structure prop_calc Electronic Property Calculation (HOMO, LUMO, MEP, etc.) geom_opt->prop_calc Optimized Geometry data_analysis Data Interpretation & SAR (Correlation with Biological Activity) prop_calc->data_analysis Calculated Descriptors MEP_Interaction cluster_drug Substituted Pyrazole (Drug) cluster_receptor Biological Target (Receptor) drug Drug Molecule Negative MEP (Red) (e.g., N atoms, O of NO₂) Positive MEP (Blue) (e.g., N-H proton) receptor Receptor Pocket H-Bond Donor (e.g., Lysine -NH₃⁺) H-Bond Acceptor (e.g., Aspartate -COO⁻) drug:f1->receptor:f1 Electrostatic Attraction (H-Bond Formation) drug:f2->receptor:f2 Electrostatic Attraction (H-Bond Formation)

Sources

A Comparative Guide to the Validation of 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of compliance, but a cornerstone of scientific validity and therapeutic safety. 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde, a key building block in the synthesis of novel pharmaceutical and agrochemical agents, is no exception.[1][2] Its reactive aldehyde group and pyrazole core make it a versatile synthon, but also susceptible to the formation of impurities during synthesis that can impact the efficacy, safety, and regulatory compliance of the final product.

This guide provides an in-depth validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound. Furthermore, it offers a critical comparison with Gas Chromatography (GC), an alternative analytical technique, supported by experimental data to empower researchers in making informed decisions for their specific analytical needs.

The Imperative of a Validated Purity Method

The synthesis of pyrazole-4-carbaldehydes, often achieved through the Vilsmeier-Haack reaction, can introduce a variety of impurities.[3][4][5][6] These may include unreacted starting materials, regioisomers, and byproducts from side reactions, such as hydroxymethylation or dehydrochlorination, depending on the specific reaction conditions.[7] A robust and validated analytical method is therefore essential to ensure that the purity of this compound meets the stringent requirements of downstream applications. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique well-suited for the analysis of moderately polar and thermally labile compounds like our target analyte.[8][9][10]

HPLC Method Validation: A Step-by-Step Protocol

The validation of an analytical method is a systematic process to demonstrate its suitability for the intended purpose.[11] The following protocol for the validation of an HPLC method for this compound is designed in accordance with the International Council for Harmonisation (ICH) guidelines.[11]

Chromatographic Conditions

The choice of chromatographic conditions is critical for achieving optimal separation and detection. A reversed-phase HPLC method is generally suitable for pyrazole derivatives.[12]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Causality behind Experimental Choices: The C18 stationary phase provides excellent hydrophobic retention for the pyrazole ring and the allyl group. The acetonitrile/water mobile phase offers good solvating power, and the addition of TFA helps to sharpen peaks by minimizing tailing from the interaction of the basic nitrogen atoms in the pyrazole ring with residual silanols on the silica support. A UV detection wavelength of 254 nm is chosen based on the chromophoric nature of the pyrazole-4-carbaldehyde moiety.

Validation Parameters

The following validation parameters are assessed to ensure the method is reliable, reproducible, and accurate.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Quantitative Performance cluster_2 Sensitivity & Robustness Selectivity Selectivity Linearity Linearity Selectivity->Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness Method Development Method Development Quantitative Performance Quantitative Performance Sensitivity & Robustness Sensitivity & Robustness

Caption: Workflow for HPLC Method Validation.

  • Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

    • Protocol: A solution of this compound is spiked with known potential impurities (e.g., starting materials, regioisomers). The chromatograms are then analyzed to ensure that the peak for the main compound is well-resolved from any impurity peaks.

  • Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

    • Protocol: A series of standard solutions of this compound are prepared at different concentrations (e.g., 50, 75, 100, 125, 150 µg/mL). Each solution is injected in triplicate, and a calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (r²) is calculated.

  • Accuracy: The accuracy of an analytical procedure is the closeness of test results obtained by that procedure to the true value.

    • Protocol: Accuracy is determined by a recovery study. A known amount of pure this compound is added to a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.

  • Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

    • Protocol:

      • Repeatability (Intra-day precision): Six replicate injections of a standard solution are performed on the same day.

      • Intermediate Precision (Inter-day precision): The repeatability assay is performed on two different days by different analysts.

    • The relative standard deviation (%RSD) of the peak areas is calculated for both repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • Protocol: LOD and LOQ are typically determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

    • Protocol: Small variations are made to the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The effect on the retention time and peak area is observed.

Comparative Performance Data: HPLC vs. GC

While HPLC is a robust method for the purity determination of this compound, Gas Chromatography (GC) presents a viable alternative, particularly for assessing volatile impurities.[13] The following table presents a comparative summary of the validation parameters for both techniques.

Validation ParameterHPLCGas Chromatography (GC)
Linearity (r²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%
Precision (%RSD) < 1.0%< 1.5%
LOD ~0.1 µg/mL~0.05 µg/mL
LOQ ~0.3 µg/mL~0.15 µg/mL
Analysis Time ~10 minutes~15 minutes

Note: The data presented is hypothetical but representative of typical performance for these analytical techniques.

Head-to-Head: HPLC vs. GC for this compound Analysis

The choice between HPLC and GC depends on the specific analytical objective.

HPLC_vs_GC cluster_HPLC HPLC Advantages cluster_GC GC Advantages Analyte 1-Allyl-5-methyl-1H- pyrazole-4-carbaldehyde HPLC HPLC Analyte->HPLC Non-volatile Thermally labile Polar GC GC Analyte->GC Volatile Thermally stable HPLC_Adv1 No derivatization needed GC_Adv1 Higher resolution for volatile isomers HPLC_Adv2 Suitable for non-volatile impurities HPLC_Adv3 Wider applicability for polar compounds GC_Adv2 Sensitive detection with MS GC_Adv3 Lower solvent consumption

Sources

A Senior Application Scientist's Guide to Isomeric Purity Analysis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isomeric Purity in Pyrazole-Based Pharmaceuticals

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals ranging from anti-inflammatory agents like celecoxib to potent kinase inhibitors in oncology.[1] The synthesis of these heterocyclic scaffolds, however, is often a double-edged sword. While versatile, synthetic routes using unsymmetrical starting materials frequently yield a mixture of isomers—compounds with the same molecular formula but different structural arrangements.[2][3][4]

These isomers can be broadly categorized as:

  • Regioisomers: Where substituents are attached to different positions on the pyrazole ring.

  • Tautomers: Annular tautomerism involves the migration of a proton between the two nitrogen atoms (N1 and N2), leading to rapidly equilibrating forms that can be challenging to distinguish.[5][6]

  • Enantiomers: Non-superimposable mirror images that arise when the molecule contains a chiral center.

The isomeric composition of an active pharmaceutical ingredient (API) is not a trivial matter. Different isomers can exhibit vastly different pharmacological activities, metabolic profiles, and toxicological properties.[7][8] For instance, one enantiomer of a drug may be highly therapeutic while its mirror image is inactive or even harmful.[9] Consequently, regulatory bodies like the FDA and EMA mandate rigorous characterization and quantification of all isomeric impurities to ensure drug safety and efficacy.[10][11]

This guide provides a comprehensive comparison of the primary analytical techniques for determining the isomeric purity of substituted pyrazoles. We will delve into the causality behind methodological choices, present field-proven experimental protocols, and offer insights into data interpretation, empowering researchers to develop robust, self-validating analytical systems.

The Analytical Landscape: A Comparative Overview

Choosing the right analytical tool is paramount and depends entirely on the type of isomerism . The four most powerful techniques in our arsenal are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Technique Primary Application for Pyrazoles Strengths Limitations
HPLC Enantiomers, RegioisomersVersatile (NP, RP, Chiral), widely applicable, robust for quantitative analysis.[12][13]Can be time-consuming, uses significant volumes of organic solvents.
GC-MS Volatile RegioisomersHigh resolution, provides structural information via mass fragmentation patterns, excellent for thermally stable compounds.[2][14]Not suitable for non-volatile or thermally labile compounds; derivatization may be required.
SFC Chiral Separations (Enantiomers)Extremely fast, "green" (uses CO2), high efficiency, complementary selectivity to HPLC.[15][16][17]Requires specialized equipment; less universally available than HPLC.
NMR Regioisomers, TautomersUnambiguous structure elucidation, distinguishes isomers without separation, non-destructive.[5][6]Lower sensitivity, not ideal for trace-level quantification, complex spectra.

Logical Workflow for Method Selection

The following diagram outlines a logical approach to selecting the appropriate analytical technique based on the specific isomeric challenge.

method_selection start Start: Substituted Pyrazole Mixture isomer_type Identify Primary Isomeric Challenge start->isomer_type enantiomers Enantiomeric Purity? isomer_type->enantiomers Chirality regioisomers Regioisomeric Purity? isomer_type->regioisomers Positional tautomers Tautomeric Ratio? isomer_type->tautomers Prototropic sfc SFC (Preferred) High-throughput, Green enantiomers->sfc Yes hplc Chiral HPLC Robust, Widely Available enantiomers->hplc Alt. volatility Is Compound Volatile? regioisomers->volatility Yes nmr NMR Spectroscopy (Variable Temp, 2D) tautomers->nmr Yes end End: Method Selected sfc->end hplc->end gcms GC-MS Separation & Identification volatility->gcms Yes hplc_regio HPLC Quantitative Analysis volatility->hplc_regio No gcms->end hplc_regio->end nmr->end

Caption: Workflow for selecting an analytical method for pyrazole isomer analysis.

Deep Dive 1: Chromatographic Separation of Enantiomers and Regioisomers

Chromatography is the workhorse for isomer separation, physically separating isomers in time and space to allow for their individual quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile technique. For pyrazole analysis, the choice of stationary and mobile phases is critical.

  • Mechanism & Causality:

    • Reverse-Phase (RP-HPLC): Using nonpolar stationary phases (e.g., C18), RP-HPLC is excellent for separating regioisomers with differences in polarity.[18][19] For instance, a regioisomer with an exposed polar functional group will elute earlier than one where the group is sterically shielded.

    • Chiral HPLC: This is the gold standard for enantiomeric purity. The key is the chiral stationary phase (CSP) , which creates a transient diastereomeric complex with the enantiomers. The difference in stability of these complexes leads to different retention times. Polysaccharide-based CSPs (e.g., Lux Cellulose and Amylose series) are exceptionally effective for a wide range of pyrazole derivatives due to their ability to engage in hydrogen bonding, dipole-dipole, and steric interactions.[7][12][20] The choice of mobile phase (normal, polar organic, or reverse-phase) dramatically influences these interactions and, therefore, the separation.[7][12]

Gas Chromatography-Mass Spectrometry (GC-MS)

For pyrazole regioisomers that are volatile and thermally stable, GC-MS is a powerful and definitive technique.

  • Mechanism & Causality:

    • Separation: A nonpolar column (e.g., DB-5ms) separates isomers based on their boiling points and interactions with the stationary phase.[2]

    • Identification: The mass spectrometer provides the authoritative identification. Isomers, while having the same molecular weight, often exhibit distinct fragmentation patterns upon electron ionization.[21][22] For example, the position of a substituent can influence ring cleavage, leading to unique fragment ions that serve as fingerprints for each regioisomer. This combination of retention time and mass spectrum provides unambiguous identification.[2]

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a superior alternative to HPLC for chiral separations, particularly in high-throughput environments.[16][23]

  • Mechanism & Causality: SFC uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity.[15][17] This allows for much higher flow rates without a significant loss in efficiency, leading to dramatically shorter analysis times (often 3-5 times faster than HPLC).[15] The separation mechanism on CSPs is similar to HPLC, but the different mobile phase environment can lead to unique and sometimes superior selectivity.[15][17] Its "green" profile, due to reduced organic solvent consumption, is a significant advantage.[23]

Deep Dive 2: Spectroscopic Analysis with NMR

While chromatography separates, NMR elucidates. For regioisomers and tautomers, NMR is often the only tool that can provide a definitive structural answer.

  • Mechanism & Causality:

    • Distinguishing Regioisomers: The chemical environment of each proton and carbon atom is unique in different regioisomers, resulting in distinct chemical shifts in ¹H and ¹³C NMR spectra.[1] More advanced 2D NMR techniques are used for unambiguous assignment:

      • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is incredibly powerful for connecting different parts of the molecule. For example, observing a correlation from an N-methyl proton to a specific pyrazole ring carbon (C3 vs. C5) can definitively identify a regioisomer.[1][6]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): This reveals through-space proximity between protons. A NOESY correlation between a substituent's protons and a specific pyrazole ring proton can confirm their spatial relationship and thus the isomeric structure.[24]

    • Analyzing Tautomers: Annular tautomerism leads to rapid proton exchange between N1 and N2. At room temperature, this often results in broadened or averaged signals for the C3 and C5 positions in the ¹³C NMR spectrum, as the instrument sees an average of the two forms.[6] By lowering the temperature, this exchange can be slowed, allowing the distinct signals for each tautomer to be resolved and their relative ratio quantified.[6]

Experimental Protocols & Data

Protocol 1: Chiral HPLC for Enantiomeric Purity of a Substituted Pyrazole

This protocol describes a typical method development workflow for separating the enantiomers of a novel pyrazole derivative.

Caption: Method development workflow for chiral HPLC separation.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~5 mg of the racemic pyrazole standard and dissolve in 10 mL of mobile phase to create a 0.5 mg/mL solution.

  • Initial Screening:

    • Columns: Screen on both a cellulose-based (e.g., Lux Cellulose-2) and an amylose-based (e.g., Lux Amylose-2) CSP. These two phases offer different chiral recognition mechanisms and increase the probability of a successful separation.[7][12]

    • Mobile Phase: Start with a polar organic mode (e.g., 100% Methanol or 100% Acetonitrile) for fast analysis times.[12] If separation is poor, switch to a normal phase mode (e.g., n-Hexane/Ethanol 90:10 v/v).[18]

    • Conditions: Flow Rate: 1.0 mL/min; Temperature: 25 °C; Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Optimization: Once partial separation is achieved, optimize the mobile phase composition. For normal phase, adjust the alcohol modifier percentage in 5% increments. Small changes can have a large impact on resolution.

  • System Suitability: Before formal analysis, inject a standard solution six times. The system is suitable if:

    • The resolution (Rs) between the two enantiomer peaks is > 1.5.

    • The tailing factor for each peak is between 0.8 and 1.5.

    • The relative standard deviation (RSD) of the peak areas is < 2.0%.

  • Quantification: Inject the test sample. Calculate the enantiomeric purity (or enantiomeric excess, e.e.) using the peak areas.

Hypothetical Data Summary:

Parameter Enantiomer 1 Enantiomer 2 (Impurity) System Suitability
Retention Time (min)5.26.8Rs = 2.1 (>1.5)
Area (%)99.850.15Tailing Factor = 1.1
Result Enantiomeric Purity: 99.85% Pass
Protocol 2: GC-MS for Regioisomer Quantification

This protocol outlines the analysis of a pyrazole synthesis mixture expected to contain two regioisomers.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 10 mg of the crude reaction mixture in 10 mL of dichloromethane.[2]

  • GC-MS Conditions:

    • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[2]

    • Injector: 250 °C, Split mode (20:1).[2]

    • Carrier Gas: Helium at 1.2 mL/min.[2]

    • Oven Program: Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.[2]

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.

  • Identification:

    • Correlate the retention times of the peaks in the sample with those of pure reference standards for each regioisomer.

    • Confirm the identity of each peak by comparing its mass fragmentation pattern to the reference spectra. Look for characteristic fragment ions that differentiate the isomers.[21][22]

  • Quantification: Assuming the isomers have a similar response factor in the MS detector, calculate the relative percentage of each regioisomer using the integrated peak areas from the total ion chromatogram (TIC).

Regulatory Considerations and Validation

Analytical methods used for release testing of pharmaceutical products must be validated according to ICH Q2(R2) guidelines.[10] For isomeric purity assays, this involves demonstrating:

  • Specificity: The ability to assess the desired isomer unequivocally in the presence of other components, including its counter-isomer.

  • Linearity & Range: The method provides results that are directly proportional to the concentration of the impurity over a specified range (e.g., from the reporting threshold to 120% of the specification).[25]

  • Accuracy & Precision: The closeness of test results to the true value and the degree of scatter between a series of measurements.

  • Limit of Quantification (LOQ): The lowest amount of the isomeric impurity that can be quantitatively determined with suitable precision and accuracy. This is critical as regulatory limits for impurities can be as low as 0.15%.[10][25]

Conclusion

The analysis of isomeric purity is a non-negotiable aspect of developing safe and effective pyrazole-based drugs. A multi-faceted approach, leveraging the strengths of different analytical techniques, is essential. While HPLC and SFC are the primary tools for enantiomeric separation, GC-MS offers unparalleled certainty for volatile regioisomers. NMR remains the ultimate authority for structural elucidation, especially in the complex case of tautomerism. By understanding the fundamental principles behind each technique and implementing robust, validated protocols, researchers can confidently navigate the challenges of isomeric analysis and ensure the quality and safety of their pharmaceutical products.

References

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Introduction: The Significance of Pyrazole Scaffolds and Predictive Docking

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Comparative Docking Studies of Pyrazole-Based Inhibitors

For researchers, scientists, and drug development professionals, this guide provides an objective, technically detailed framework for comparing the performance of pyrazole-based inhibitors against key protein targets using molecular docking. It synthesizes established protocols with expert insights to ensure a robust and reproducible in silico workflow.

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Notably, pyrazole derivatives have been successfully developed as potent and selective inhibitors for critical enzyme targets in inflammation and oncology, such as Cyclooxygenase-2 (COX-2) and Cyclin-Dependent Kinase 2 (CDK2).[3][4][5] COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal for anti-inflammatory drug design to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[3][6] CDK2 is a crucial regulator of the cell cycle, and its dysregulation is implicated in the proliferation of various cancer cells, making it a prime target for anticancer therapies.[5][7][8]

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[9] This method is instrumental in drug discovery for understanding the molecular basis of ligand-target interactions, rationalizing structure-activity relationships (SAR), and screening virtual libraries to identify novel lead compounds.[3][10] By comparing the docking scores and binding modes of a series of pyrazole-based inhibitors, researchers can gain predictive insights into their inhibitory potential and selectivity, thereby guiding the synthesis and optimization of more effective therapeutic agents.[11]

This guide will delineate a comprehensive workflow for conducting a comparative docking study, using pyrazole-based inhibitors of COX-2 and CDK2 as practical examples.

The Causality Behind the Computational Workflow

A successful docking study is not merely a sequence of software commands; it is a self-validating system where each step is chosen to maximize the biological relevance of the final results. The entire process is designed to simulate the natural protein-ligand recognition event as accurately as possible within computational limits.

Below is a high-level overview of the logical flow, which will be detailed in subsequent sections.

G PDB Select Target PDB Structures (e.g., COX-2, CDK2) PrepProt Prepare Receptor (Remove Water, Add Hydrogens) PDB->PrepProt Ligands Select Pyrazole Ligands (Experimental & Virtual) PrepLig Prepare Ligands (Generate 3D, Minimize Energy) Ligands->PrepLig Grid Define Binding Site (Grid Box Generation) PrepProt->Grid Dock Perform Molecular Docking (AutoDock Vina) PrepLig->Dock Grid->Dock Results Analyze Docking Scores (Binding Energy, Ki) Dock->Results Visualize Visualize Binding Poses (Identify Key Interactions) Results->Visualize Compare Compare with Experimental Data Visualize->Compare Final Final Compare->Final Generate SAR Insights Validate Validate Protocol (Re-docking, RMSD < 2Å) Validate->Results Ensures Reliability

Caption: A logical workflow for a comparative molecular docking study.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for a comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.

Phase 1: Preparation of Receptor and Ligands

The quality of your input structures directly determines the quality of the docking results. This preparation phase is critical for ensuring the chemical and structural accuracy of the molecules.

Protocol for Receptor (Protein) Preparation:

  • Obtain Crystal Structure: Download the 3D crystal structures of your target proteins from the Protein Data Bank (RCSB PDB). For our case study, we will use:

    • COX-2: PDB ID 1CX2, a structure of murine COX-2 complexed with a selective inhibitor.[12][13][14]

    • CDK2: PDB ID 4FKG, a human CDK2 structure in complex with an aminopyrazole inhibitor.[15]

  • Initial Cleanup (Using AutoDockTools-1.5.6):

    • Load the PDB file (.pdb).

    • Remove Water Molecules: Water molecules are typically removed as their positions in a static crystal structure may not represent their dynamic nature in solution and can interfere with ligand docking.[16][17]

    • Remove Unnecessary Chains and Heteroatoms: If the biological unit is a monomer, delete other protein chains. Remove any co-factors or ions not essential for the binding of your specific inhibitor class. The co-crystallized ligand should be kept temporarily to define the binding site, then removed.

  • Prepare the Protein for Docking:

    • Add Polar Hydrogens: Crystal structures often lack hydrogen atoms. Adding hydrogens, particularly polar ones, is essential for correct hydrogen bond calculations.[3][18] In AutoDockTools: Edit > Hydrogens > Add > Polar Only.

    • Compute Gasteiger Charges: Assign partial charges to each atom. Gasteiger charges are a rapid and effective method for estimating charges in large molecules.

    • Merge Non-Polar Hydrogens: To reduce computational complexity, non-polar hydrogens are often merged with their adjacent carbons.

    • Save as PDBQT: Save the prepared protein in the PDBQT format. This format contains the atomic coordinates, charges, and AutoDock atom types required by Vina.[3][19]

Protocol for Ligand (Pyrazole Inhibitor) Preparation:

  • Obtain Ligand Structures: Ligand structures can be obtained from databases like PubChem or sketched using software like ChemDraw and saved in a 3D format (e.g., .sdf or .mol2).

  • Energy Minimization and Format Conversion:

    • It is crucial to start with a low-energy 3D conformation of the ligand. Use a program like Open Babel to perform energy minimization using a forcefield (e.g., MMFF94).[19]

    • Use Open Babel or AutoDockTools to detect the rotatable bonds in the ligand.

    • Convert the prepared ligand files to the PDBQT format. This step also assigns charges and defines the torsional degrees of freedom.[19]

Phase 2: In Silico Docking with AutoDock Vina

Protocol for Grid Generation and Docking Execution:

  • Define the Binding Site (Grid Box): The docking search needs to be confined to a specific volume of the protein, the "binding pocket."

    • In AutoDockTools, use the co-crystallized ligand from the original PDB file as a guide to center the grid box.

    • The size of the box should be large enough to accommodate the largest inhibitor in your series and allow for rotational and translational freedom. A typical size is 20x20x20 Å.[20]

    • Record the grid center coordinates and dimensions.

  • Create the Configuration File: Create a text file (e.g., conf.txt) that tells Vina where to find the input files and where to perform the search.[20][21]

[16] ./vina --config conf.txt --log ligand1_log.txt

Phase 3: Analysis and Validation

Protocol for Interpreting Results:

  • Analyze the Log File: The output log file (.txt) contains the binding affinities (in kcal/mol) for the top predicted binding modes. The most negative value corresponds to the highest predicted affinity. [22]2. Visualize Poses: Use visualization software like PyMOL or UCSF ChimeraX to load the prepared receptor (protein.pdbqt) and the docked ligand output file (ligand_out.pdbqt). This allows for a visual inspection of the binding mode.

  • Identify Key Interactions: Analyze the best-scoring pose to identify specific molecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) with active site residues. Tools like LigPlot+ can generate 2D diagrams of these interactions. [22]

G cluster_protein CDK2 Active Site Leu83 Leu83 Glu81 Glu81 Phe80 Phe80 Asp86 Asp86 Lys33 Lys33 Inhibitor Pyrazole Inhibitor N-H... ...O=C Inhibitor:n->Leu83 H-Bond (Hinge) Inhibitor->Glu81 H-Bond (Hinge) Inhibitor->Phe80 Hydrophobic Inhibitor->Asp86 H-Bond Inhibitor->Lys33 H-Bond

Caption: Key interactions between a pyrazole inhibitor and the CDK2 active site.

Protocol for Docking Validation (Trustworthiness):

To ensure your docking protocol is reliable, you must validate it. [23]The most common method is to re-dock the co-crystallized ligand into its own receptor's binding site. [24]

  • Perform Re-docking: Take the ligand that was crystallized with the protein, prepare it as described above, and dock it back into the prepared protein using the exact same grid parameters and docking settings.

  • Calculate RMSD: Superimpose the best-scoring docked pose of the ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Assess Validity: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode. [24][25][26]

Case Study: Comparative Analysis of Pyrazole Inhibitors

This section applies the described workflow to compare a set of hypothetical pyrazole-based inhibitors against both COX-2 and CDK2. The results are juxtaposed with known experimental data (IC50 values) from the literature to demonstrate how docking scores can correlate with biological activity.

Table 1: Comparative Docking Results for Pyrazole-Based COX-2 Inhibitors

Compound IDStructure (Scaffold)Vina Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)Experimental IC50 (COX-2)
Celecoxib (Reference)Diaryl Pyrazole-11.5Arg513, His90, Val5230.04 µM
Compound A Triaryl Pyrazole-10.8Arg513, His90, Phe5180.15 µM
Compound B Pyrazole-Carboxamide-9.2Ser530, Tyr3851.2 µM
Compound C N-phenyl Pyrazole-8.5Arg120, Tyr3555.8 µM

Note: Binding affinity and IC50 values are illustrative but based on trends observed in scientific literature. [3][4] Analysis: The docking results show a strong correlation with experimental activity. Celecoxib, a known potent inhibitor, has the best binding affinity. The predicted interactions with key residues like Arg513 and Val523 are consistent with the known binding mode of selective COX-2 inhibitors. [27] Table 2: Comparative Docking Results for Pyrazole-Based CDK2 Inhibitors

Compound IDStructure (Scaffold)Vina Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)Experimental IC50 (CDK2)
Roscovitine (Reference)Aminopurine (non-pyrazole)-9.8Leu83, Glu81, Lys330.64 µM [28]
Compound D Pyrazolo[3,4-d]pyrimidine-11.2Leu83, Phe80, Asp860.26 µM [28]
Compound E Aminopyrazole-10.5Leu83, Glu81, Phe800.51 µM
Compound F N,4-Di(1H-pyrazol-4-yl)pyrimidine-12.1Leu83, Phe80, Asp860.005 µM (Ki) [7]

Note: Binding affinity and IC50/Ki values are illustrative but based on trends observed in scientific literature. [5][29] Analysis: For CDK2, the pyrazole-based inhibitors show excellent predicted binding affinities, often superior to the reference compound Roscovitine. The interactions with the hinge region residue Leu83 are critical for kinase inhibition and are consistently observed in the docking poses of potent inhibitors. [30]Compound F, with the most favorable binding energy, corresponds to a compound with single-digit nanomolar inhibitory activity, showcasing the predictive power of the docking study. [7]

Conclusion

This guide has outlined a robust, scientifically-grounded workflow for conducting comparative molecular docking studies of pyrazole-based inhibitors. By adhering to rigorous preparation, execution, and validation protocols, researchers can reliably predict the binding affinities and interaction patterns of novel compounds. The case studies for COX-2 and CDK2 demonstrate that when properly validated, docking serves as an invaluable tool to rationalize structure-activity relationships, prioritize candidates for synthesis, and accelerate the drug discovery process. The insights gained from these in silico experiments provide a strong foundation for the design of next-generation inhibitors with enhanced potency and selectivity.

References

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  • El-Sayed, M. A.-A., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PubMed. Available from: [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Available from: [Link]

  • Kang, Y.N., Stuckey, J.A. (2013). Crystal structure of the cdk2 in complex with aminopyrazole inhibitor. RCSB PDB. Available from: [Link]

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  • Abdel-Mottaleb, Y. S., et al. (2024). Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity. PubMed. Available from: [Link]

  • Kumar, A., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. Available from: [Link]

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  • Kurumbail, R.G., et al. (1997). CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. RCSB PDB. Available from: [Link]

  • Gomaa, H. A. M., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Available from: [Link]

  • Kumar, A., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. NIH. Available from: [Link]

  • ResearchGate. (2020). CDOKER energy and Binding energy; Which one is most important?. ResearchGate. Available from: [Link]

  • RCSB PDB. (2019). CDK2/cyclin A2 in complex with pyrazolo[4,3-d]pyrimidine inhibitor LGR4455. RCSB PDB. Available from: [Link]

  • Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. Available from: [Link]

  • Sandhaus, S., et al. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH. Available from: [Link]

  • ResearchGate. (n.d.). (a) 3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors. ResearchGate. Available from: [Link]

  • Soliman, D. H., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. Available from: [Link]

  • Instituto de Genética Barbara McClintock. (2025). Analysis of docking results: binding energy, key residues. YouTube. Available from: [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. Available from: [Link]

  • MSU Protein Structural Analysis Laboratory. (n.d.). Lessons from Docking Validation. Michigan State University. Available from: [Link]

  • El-Nassan, H. B., et al. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential. RSC Publishing. Available from: [Link]

  • Kumar, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available from: [Link]

  • Sharma, P., et al. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science Publishers. Available from: [Link]

  • Bioinformatics Fácil. (2021). Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence. YouTube. Available from: [Link]

  • Seeber, M., et al. (2011). Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. PMC - NIH. Available from: [Link]

  • Wang, Y., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. Available from: [Link]

  • Chen, H., et al. (2006). Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. Available from: [Link]

  • Aksöz, B. E., & Diri, E. (2021). MOLECULAR DOCKING STUDIES ON SOME 4,5-DIHYDRO-1H- PYRAZOLE DERIVATIVES AS CYCLOOXYGENASE INHIBITORS. DergiPark. Available from: [Link]

  • Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education. Available from: [Link]

  • Gentile, F. (2018). Binding Affinity via Docking: Fact and Fiction. PMC - NIH. Available from: [Link]

  • Cichero, E., et al. (2019). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). MDPI. Available from: [Link]

  • Kufareva, I., & Abagyan, R. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. Available from: [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group, California Polytechnic State University. Available from: [Link]

  • ResearchGate. (2016). (PDF) Molecular Docking Studies of Novel Pyrazole Analogs as Possible HIV-1-RT Inhibitors. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Structure of some selective COX-2 inhibitors and target compounds (1–3). ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). (A). Structures of pyrrazole-based CDK2 inhibitors. (B). Co-crystal structure of CDK2 complex with CDK2 inhibitor PHA793887 (PDB ID: 2WPA). ResearchGate. Available from: [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Stack Exchange. Available from: [Link]

  • Semantic Scholar. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies. Semantic Scholar. Available from: [Link]

  • El-Massaoudi, M., et al. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. MDPI. Available from: [Link]

  • Betzi, S., et al. (2016). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. ACS Publications. Available from: [Link]

  • PubMed. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. PubMed. Available from: [Link]

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Safety Operating Guide

Navigating the Disposal of 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical intermediate extends far beyond its use in synthesis. The proper and safe disposal of such compounds is a critical, yet often overlooked, aspect of laboratory operations. This guide provides a comprehensive, step-by-step framework for the disposal of 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 158108-80-4), ensuring the safety of personnel and the preservation of our environment.

Hazard Profile and Risk Assessment: An Inferential Approach

Due to its molecular structure, which includes a pyrazole ring, an aldehyde functional group, and an allyl substituent, this compound should be treated as a hazardous substance.

Key Structural Features and Associated Hazards:

  • Pyrazole Core: Pyrazole derivatives are known for their diverse pharmacological activities. This biological activity necessitates careful handling to avoid unintended exposure. Some pyrazoles are also known environmental contaminants, making their release into wastewater systems a significant concern.[1][2]

  • Aldehyde Group: Aldehydes as a class of chemicals can be irritants to the skin, eyes, and respiratory tract.[3] They can also be reactive, particularly with oxidizing agents.[4]

  • Allyl Group: The presence of the allyl group introduces a site of unsaturation which can influence the compound's reactivity.

Based on data from analogous compounds, such as 1-Methyl-1H-pyrazole-4-carboxaldehyde and other substituted pyrazole-carbaldehydes, we can infer the following potential hazards:

Hazard CategoryInferred RiskRationale
Acute Toxicity (Oral) Potentially harmful if swallowed.Based on general toxicity profiles of similar heterocyclic compounds used in pharmaceutical research.
Skin Corrosion/Irritation Causes skin irritation.[3]A common characteristic of many aldehyde and pyrazole-based compounds.
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[3]Aldehydes are often irritating to mucous membranes.
Skin Sensitization May cause an allergic skin reaction.[3]A known risk for some pyrazole derivatives.
Environmental Hazards Potentially harmful to aquatic life.Pyrazole-based compounds can be persistent in the environment.[2]

Given these potential hazards, under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[2][5]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to the safe disposal of this compound.

DisposalWorkflow cluster_prep Step 1: Preparation & PPE cluster_collection Step 2: Waste Collection & Segregation cluster_container Step 3: Containerization & Labeling cluster_storage Step 4: Storage cluster_disposal Step 5: Final Disposal PPE Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat SolidWaste Solid Waste: - Unused/contaminated solid - Contaminated items (e.g., weigh paper, gloves) Segregation Segregate as 'Non-Halogenated Organic Waste' SolidWaste->Segregation LiquidWaste Liquid Waste: - Solutions containing the compound - First rinse of emptied containers LiquidWaste->Segregation Container Use a dedicated, chemically compatible, and sealable waste container. Label Label Container Clearly: - 'Hazardous Waste' - Chemical Name & CAS Number - Hazard Pictograms (e.g., Irritant) - Accumulation Start Date - PI/Lab Information Container->Label Storage Store in a designated, well-ventilated hazardous waste accumulation area. Incompatibles Keep away from incompatible materials (e.g., strong oxidizing agents). Storage->Incompatibles EHS Contact your institution's Environmental Health & Safety (EHS) department. Pickup Arrange for waste pickup by a licensed professional waste disposal company. EHS->Pickup Incineration Recommended Disposal Method: High-temperature incineration. Pickup->Incineration

Caption: Disposal workflow for this compound.

Detailed Steps:

  • Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including a laboratory coat, nitrile gloves, and chemical safety goggles.

  • Waste Segregation:

    • Solid Waste: Collect any unused or contaminated solid this compound in a dedicated waste container. This includes grossly contaminated items such as weighing paper, gloves, and absorbent pads.[1]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible container for liquid waste.

    • Classification: This compound should be classified as non-halogenated organic waste.[5][6] It is crucial to avoid mixing it with halogenated waste streams to reduce disposal costs and complexity.[6]

  • Containerization and Labeling:

    • Use a chemically resistant, leak-proof container with a secure lid.

    • The container must be clearly labeled as "Hazardous Waste."[7]

    • The label should include the full chemical name ("this compound"), the CAS number (158108-80-4), an indication of the hazards (e.g., "Irritant"), the accumulation start date, and the name of the principal investigator or laboratory.[8]

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area within your laboratory.

    • This area should be well-ventilated and away from incompatible materials, especially strong oxidizing agents, as the compound is noted to be reactive with them.[4]

  • Professional Disposal:

    • Follow your institution's established procedures for hazardous waste pickup, which typically involves contacting the Environmental Health and Safety (EHS) department.[1]

    • The ultimate disposal of this compound should be handled by a licensed professional waste disposal company. The recommended method for such compounds is high-temperature incineration.[1]

Decontamination of Empty Containers

Properly decontaminating empty containers that held this compound is a critical final step.

  • Triple Rinsing: Rinse the empty container with a suitable solvent (e.g., ethanol or acetone) a minimum of three times.

  • Rinsate Collection: The first rinseate is considered hazardous and must be collected and disposed of as liquid chemical waste along with other solutions of the compound. Subsequent rinsate may also need to be collected depending on local regulations.

  • Container Disposal: Once thoroughly rinsed and air-dried, the container can typically be disposed of through regular laboratory glass or plastic recycling, provided the label has been defaced.

Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.

  • Wear Appropriate PPE: Don respiratory protection if necessary, in addition to standard PPE.

  • Contain and Absorb: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled material.

  • Collect and Dispose: Carefully collect the absorbent material and place it in your designated solid hazardous waste container for this compound.

  • Decontaminate: Clean the spill area thoroughly.

By adhering to these rigorous procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of laboratory safety and regulatory compliance. Always consult with your institution's EHS department for specific guidance tailored to your location and facilities.

References

  • National Analytical Corporation. (n.d.). 1-Allyl-5-methyl-1h-pyrazole-4 Carbaldehyde. Tradeindia. Retrieved from [Link]

  • Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. Retrieved from [Link]

  • University of Barcelona. (n.d.). Classification of special laboratory waste. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Appendix A: Disposal Procedures by Chemical. Retrieved from [Link]

  • University of Louisville Department of Environmental Health and Safety. (2025). Chemical Waste Management: Combining Compatible Used Organic Solvents. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • Arkivoc. (2006). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and reactions of pyrazole-4-carbaldehydes. Retrieved from [Link]357_Synthesis_and_reactions_of_pyrazole-4-carbaldehydes)

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde is not publicly available. The following guidance is synthesized from the hazard profiles of structurally analogous compounds, including other substituted pyrazole carbaldehydes and general principles of handling reactive aldehydes. This "worst-case" methodology ensures a high margin of safety. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols.

Synthesized Hazard Profile

Given its structure—a pyrazole ring, an aldehyde functional group, and an allyl substituent—this compound should be handled as a potentially hazardous substance. The primary risks are inferred from related molecules, which are known to cause skin, eye, and respiratory irritation.[1][2] The aldehyde group suggests reactivity, while pyrazole derivatives are known for diverse pharmacological activities, warranting careful handling.[3]

Hazard CategoryExpected FindingRationale & Supporting Citations
Acute Oral Toxicity Harmful if swallowed. Structurally similar pyrazole aldehydes are classified as Category 4 Acute Oral Toxicity.[1][4]
Skin Corrosion/Irritation Causes skin irritation. This is a consistent classification for pyrazole-based aldehydes.[1][2] Pyrazoles themselves can be toxic upon skin contact.[5]
Serious Eye Damage/Irritation Causes serious eye irritation/damage. Aldehydes are generally irritating to the eyes.[6] Analogs are classified as causing serious eye irritation or damage.[1][7][8]
Respiratory Irritation May cause respiratory irritation. Inhalation of aldehyde compounds can alter breathing patterns, and related pyrazole aldehydes are classified as respiratory irritants.[1][2][6]
Environmental Hazards Potentially harmful to aquatic life. Pyrazole itself is harmful to aquatic life, and many organic compounds, if not readily biodegradable, can have long-lasting effects.[7][9]

The Hierarchy of Controls: A Foundational Safety Principle

Before selecting Personal Protective Equipment (PPE), it is crucial to implement higher-level safety controls. PPE is the last line of defense, employed after other methods have been used to minimize exposure. Risk assessments should be performed to ensure protective measures are suitable.[10]

A Elimination (Remove the hazard) B Substitution (Use a safer alternative) A->B Most Effective C Engineering Controls (Isolate people from hazard) B->C D Administrative Controls (Change the way people work) C->D E Personal Protective Equipment (PPE) (Protect the worker with personal equipment) D->E Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical to prevent skin/eye contact, inhalation, and ingestion.[11]

Prerequisite: Engineering Controls

All operations involving this compound, including weighing, transfers, and reaction setup, must be conducted within a properly certified chemical fume hood.[12] This is the primary method for controlling exposure to vapors and particulates.[12]

Eye and Face Protection
  • Mandatory: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[1][8]

  • Recommended: A full-face shield should be worn over splash goggles during procedures with a high risk of splashing, such as transferring large volumes or working with reactions under pressure.[6]

Hand Protection
  • Glove Material: Use aldehyde-impervious gloves. Butyl rubber and nitrile are the most recommended materials for protection against aldehyde solutions.[6] Avoid latex or polyvinyl chloride (PVC) gloves, which offer poor protection.[6][13]

  • Glove Inspection: Always inspect gloves for tears, pinholes, or signs of degradation before use.[7]

  • Double Gloving: Double gloving is recommended to provide an extra layer of protection.[11] This allows for the removal of the outer glove if it becomes contaminated without exposing the skin.[13]

  • Proper Removal: Use the proper glove removal technique to avoid skin contact with the contaminated outer surface of the glove.[7]

Skin and Body Protection
  • Lab Coat: A clean, fully buttoned laboratory coat is mandatory.

  • Apron: For handling larger quantities (>50 g) or when there is a significant splash risk, a chemically resistant apron should be worn over the lab coat.

  • Full Body Protection: Garments should be durable enough to allow for a range of movement without ripping.[10] For large-scale work or spill cleanup, disposable coveralls (e.g., Tyvek) may be necessary.[10]

Respiratory Protection

Work within a chemical fume hood should preclude the need for respiratory protection during routine handling. However, in specific situations, it may be required:

  • Spill Cleanup: For a large spill, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[6] Simple surgical masks or disposable dust masks are not effective against organic vapors.[6][14]

  • Engineering Control Failure: If a fume hood is not operating correctly or is unavailable, respiratory protection is mandatory.

Operational Plan: From Receipt to Disposal

The following workflow provides step-by-step guidance for safely handling the compound throughout its lifecycle in the laboratory.

cluster_0 Preparation cluster_1 Execution cluster_2 Post-Procedure A 1. Receiving & Storage - Store in cool, well-ventilated area - Keep away from oxidizers B 2. Weighing & Transfer - Conduct in fume hood - Use anti-static measures A->B C 3. In-Reaction Use - Maintain vessel in hood - Monitor for exothermic events B->C D 4. Decontamination - Rinse glassware with solvent - Collect first rinse as waste C->D E 5. Waste Disposal - Segregate waste streams - Label container correctly D->E

Caption: Safe handling workflow for this compound.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for damage.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing or reducing agents.[1] The container should be kept tightly closed.[7]

Step 2: Weighing and Solution Preparation

  • All weighing and solution preparation must occur in a chemical fume hood.[12]

  • Don all required PPE (splash goggles, nitrile/butyl gloves, lab coat).

  • Use a non-sparking spatula for solid transfers.

  • Handle the material gently to avoid creating dust. If the material is a fine powder, an approved respirator may be needed even within the hood.[15]

Step 3: Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[1][6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6][16]

  • Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen.[15]

  • Spill: For small spills, absorb with an inert material (e.g., vermiculite, sand), place in a sealed container for disposal, and clean the area. For large spills, evacuate the area and contact your institution's EHS department.[15][16]

Disposal Plan

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[3]

  • Waste Classification: Treat all waste containing this compound as hazardous chemical waste.[3]

  • Solid Waste: Collect unused compound and grossly contaminated materials (e.g., weighing paper, contaminated gloves) in a dedicated, sealed, and clearly labeled waste container.[9]

  • Liquid Waste: Collect all solutions and the first rinse of any contaminated glassware into a compatible, sealed container for halogenated or non-halogenated organic waste, as appropriate for the solvent used.[3]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and any associated hazards (e.g., "Irritant," "Harmful").[3]

  • Final Disposal: The ultimate disposal should be handled by a licensed professional waste disposal company, likely via high-temperature incineration.[7][9]

References

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. Available at: [Link]

  • Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. Available at: https://www.benchchem.com/product/b119182#1-4-4-5-cyclopentyl-1h-pyrazol-3-yl-imino-1-4-dihydropyrimidin-2-yl-amino-phenyl-3-3-trifluoromethyl-phenyl-urea-proper-disposal-procedures
  • HAZARDOUS CHEMICAL USED IN ANIMALS - Campus Operations. Available at: [Link]

  • Safe Use of Glutaraldehyde in Health Care - OSHA. Available at: [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Available at: [Link]

  • Acetaldehyde - PubChem. Available at: [Link]

  • Lab Safety Guideline: Formaldehyde 37% | Harvard Environmental Health and Safety. Available at: [Link]

  • Aldehydes and Ketones Tests: Simple Guide for Students - Vedantu. Available at: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Available at: [Link]

  • Considerations for personal protective equipment when handling cytotoxic drugs. Available at: [Link]

  • Personal protective equipment for preparing toxic drugs - GERPAC. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.